8-Chloroinosine
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPMUQKCJYNROP-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=C(N2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 8-Chloroinosine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 8-Chloroinosine, a purine nucleoside analog of interest for various research applications, including its potential role as a modulator of the innate immune system. This document details a proposed chemical synthesis route, potential chemoenzymatic alternatives, and the relevant signaling pathways associated with its mechanism of action.
Introduction to this compound
This compound is a halogenated derivative of inosine, a naturally occurring purine nucleoside. The introduction of a chlorine atom at the C8 position of the purine ring can significantly alter the molecule's electronic properties, conformation, and interaction with biological targets. Halogenated purine nucleosides, such as 8-chloroadenosine, have been investigated for their potential as anticancer agents and modulators of cellular signaling pathways. This compound is also studied as a metabolite of 8-chloroadenosine[1][2]. Given the structural similarities to known agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8, this compound is a valuable tool for research into innate immunity and the development of novel immunomodulatory therapeutics.
Chemical Synthesis of this compound
Proposed Synthetic Pathway: Direct Chlorination of Inosine
The proposed synthesis involves the direct chlorination of commercially available inosine at the C8 position.
Caption: Proposed workflow for the chemical synthesis of this compound.
Experimental Protocol
Materials:
-
Inosine
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Solvents for HPLC (e.g., Acetonitrile, Water with 0.1% Formic Acid)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve inosine (1 equivalent) in anhydrous DMF or THF under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of NCS: To the stirred solution, add N-Chlorosuccinimide (1.1 to 1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or another suitable organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude this compound using reversed-phase HPLC[4]. A C18 column with a gradient of acetonitrile in water (with 0.1% formic acid as a modifier) is a suitable system. Collect the fractions containing the desired product and lyophilize to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and analytical HPLC.
Data Presentation
Table 1: Proposed Reaction Conditions and Expected Outcome
| Parameter | Value/Condition | Rationale/Reference |
| Starting Material | Inosine | Commercially available precursor. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Commonly used for C8 chlorination of purines[3]. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvent to dissolve inosine. |
| Stoichiometry | Inosine : NCS (1 : 1.1-1.5) | A slight excess of NCS ensures complete reaction. |
| Temperature | Room Temperature | Mild conditions are generally sufficient. |
| Reaction Time | 4-24 hours | Monitored by TLC or HPLC. |
| Purification | Reversed-Phase HPLC | Standard method for purifying nucleoside analogs. |
| Expected Yield | 60-80% | Based on similar reactions with other nucleosides. |
| Expected Purity | >95% (by HPLC) | Achievable with HPLC purification. |
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
| ¹H NMR | The characteristic H8 proton signal of inosine (around 8.0-8.2 ppm) will be absent in the spectrum of this compound. Other proton signals of the ribose moiety will be present with expected chemical shifts and coupling constants. |
| ¹³C NMR | The C8 carbon signal will be shifted downfield compared to inosine due to the electron-withdrawing effect of the chlorine atom. Other carbon signals will be consistent with the inosine riboside structure. |
| Mass Spec (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of this compound (C₁₀H₁₁ClN₄O₅). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observable in the molecular ion cluster. |
Chemoenzymatic Synthesis of this compound
An alternative to purely chemical synthesis is a chemoenzymatic approach, which can offer high selectivity and milder reaction conditions. One potential route involves the use of a purine nucleoside phosphorylase (PNP) to catalyze the transfer of a ribose-1-phosphate moiety to 8-chlorohypoxanthine.
Proposed Chemoenzymatic Route:
-
Chemical Synthesis of 8-Chlorohypoxanthine: The purine base, 8-chlorohypoxanthine, can be synthesized by chlorination of hypoxanthine.
-
Enzymatic Glycosylation: 8-chlorohypoxanthine is then used as a substrate for a purine nucleoside phosphorylase (PNP) in the presence of a suitable sugar donor, such as α-D-ribose-1-phosphate, to yield this compound.
This method can be highly efficient and avoids the need for protecting group chemistry often required in traditional chemical synthesis of nucleosides.
Role of this compound in Cellular Signaling
This compound, due to its structural similarity to other 8-substituted purine nucleosides, is hypothesized to act as an agonist for Toll-like receptors 7 and 8 (TLR7/8). These receptors are key components of the innate immune system, recognizing single-stranded RNA viruses and small molecule agonists.
TLR7/8 Signaling Pathway
Activation of TLR7 and TLR8 initiates a downstream signaling cascade that is primarily dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88). This leads to the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factors (IRFs), culminating in the production of pro-inflammatory cytokines and type I interferons.
Caption: MyD88-dependent signaling pathway of TLR7/8 activation.
Conclusion
The synthesis of this compound is achievable through a proposed direct chlorination of inosine with N-Chlorosuccinimide, followed by purification via reversed-phase HPLC. While a specific, detailed protocol has been inferred from related literature, this guide provides a solid foundation for its preparation in a research setting. Furthermore, the potential for chemoenzymatic synthesis offers an attractive alternative route. The likely role of this compound as a TLR7/8 agonist makes it a valuable chemical probe for investigating the intricacies of innate immune signaling and for the development of novel immunomodulatory agents. The experimental protocols and data presented herein are intended to facilitate further research and application of this important molecule.
References
- 1. Dominant role of the MyD88-dependent signaling pathway in mediating early endotoxin-induced murine ileus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 4. tarosdiscovery.com [tarosdiscovery.com]
An In-depth Technical Guide to 8-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Chloroadenosine, a ribonucleoside analog with significant potential in cancer research and therapy. This document details its chemical properties, biological activity, mechanisms of action, and relevant experimental protocols.
Core Data Presentation
The following table summarizes the key quantitative data for 8-Chloroadenosine.
| Property | Value | Source(s) |
| CAS Number | 34408-14-5 | [1] |
| Molecular Formula | C₁₀H₁₂ClN₅O₄ | [1] |
| Molecular Weight | 301.69 g/mol | [1] |
Introduction to 8-Chloroadenosine
8-Chloroadenosine (8-Cl-Ado) is a synthetic ribonucleoside analog of adenosine. It serves as a pro-drug that is readily taken up by cells and intracellularly phosphorylated to its active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). 8-Cl-ATP is the primary cytotoxic metabolite responsible for the compound's anticancer effects. The primary inactive metabolite of 8-Chloroadenosine is 8-Chloroinosine.
Mechanism of Action
8-Chloroadenosine exerts its cytotoxic effects through a multi-faceted mechanism of action, primarily targeting RNA synthesis and cellular energy metabolism.
-
Inhibition of RNA Synthesis: As an analog of adenosine triphosphate, 8-Cl-ATP competes with endogenous ATP for incorporation into newly synthesized RNA chains by RNA polymerases. This incorporation leads to premature chain termination and a global inhibition of RNA synthesis.[2][3]
-
Depletion of Cellular ATP: The conversion of 8-Chloroadenosine to 8-Cl-ATP consumes cellular ATP, leading to a significant depletion of the intracellular ATP pool.
-
Activation of AMP-Activated Protein Kinase (AMPK): The decrease in the ATP:AMP ratio resulting from ATP depletion leads to the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.
-
Induction of Autophagy: Activated AMPK can trigger autophagy, a cellular process of self-digestion of damaged organelles and proteins, which can contribute to cell death in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments involving 8-Chloroadenosine.
Cell Culture and Treatment
-
Cell Lines: Various cancer cell lines can be used, such as cholangiocarcinoma (e.g., RMCCA-1), renal cell carcinoma, or leukemia cell lines.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment with 8-Chloroadenosine: A stock solution of 8-Chloroadenosine is prepared in a suitable solvent (e.g., DMSO). For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 10 µM). Control cells are treated with an equivalent concentration of the vehicle.
RNA Synthesis Inhibition Assay
-
Principle: This assay measures the rate of new RNA synthesis by quantifying the incorporation of a radiolabeled precursor, such as [³H]uridine.
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of 8-Chloroadenosine for a specific duration (e.g., up to 12 hours).
-
One hour prior to the end of the treatment period, add 2 µCi/mL of [³H]uridine to each well.
-
After the 1-hour incubation with the radiolabel, harvest the cells onto glass fiber filters.
-
Wash the filters with ice-cold 8% trichloroacetic acid, water, and 100% ethanol to remove unincorporated uridine.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Express the results as a percentage of the radioactivity incorporated in control (untreated) cells.
-
Western Blot Analysis for AMPK Activation
-
Principle: This technique is used to detect the phosphorylation status of AMPK and its downstream targets, which is indicative of its activation.
-
Procedure:
-
Treat cells with 8-Chloroadenosine (e.g., 40 µM) for various time points (e.g., 0, 8, 16, 24 hours).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and a loading control (e.g., vinculin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Assessment of Autophagy
-
Principle: Autophagy can be monitored by detecting the conversion of LC3-I to LC3-II, a marker of autophagosome formation, and by observing the formation of acidic vesicular organelles.
-
Western Blot for LC3 Conversion:
-
Treat cells with 8-Chloroadenosine (e.g., 10 µM for 24 hours), alone or in combination with an autophagy inhibitor like hydroxychloroquine.
-
Perform Western blot analysis as described above, using a primary antibody against LC3. The appearance of the lipidated LC3-II band indicates autophagosome formation.
-
-
Acridine Orange Staining for Acidic Vesicular Organelles (AVOs):
-
Treat cells with 8-Chloroadenosine.
-
Stain the cells with acridine orange, a fluorescent dye that accumulates in acidic compartments and fluoresces bright red.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the formation of AVOs, which are indicative of autolysosomes.
-
Mandatory Visualizations
References
An In-depth Technical Guide to 8-Chloroinosine: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroinosine, a halogenated purine nucleoside, is primarily recognized as an inactive metabolite of the investigational anticancer agent 8-chloroadenosine (8-Cl-Ado). Its history is intrinsically linked to the development and study of 8-Cl-Ado and its prodrug, 8-chloro-cyclic AMP (8-Cl-cAMP). While not possessing the cytotoxic properties of its parent compound, the study of this compound is crucial for understanding the pharmacokinetics, metabolism, and overall therapeutic efficacy of 8-chloroadenosine. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and analytical methods related to this compound.
Discovery and Historical Context
The discovery of this compound is a direct consequence of the research into the mechanism of action of 8-chloro-cyclic AMP (8-Cl-cAMP), a compound initially investigated for its potential as a site-selective cAMP analog for cancer therapy. In the early 1990s, studies revealed that the antiproliferative effects of 8-Cl-cAMP were not solely due to the activation of cAMP-dependent protein kinases. Instead, it was discovered that 8-Cl-cAMP is metabolized to 8-chloroadenosine (8-Cl-Ado), which is responsible for the observed cytotoxicity[1][2].
Further investigation into the metabolic fate of 8-chloroadenosine identified its conversion to this compound via enzymatic deamination by adenosine deaminase[1][2][3]. This metabolic step was found to inactivate the cytotoxic effects of 8-chloroadenosine, thereby establishing this compound as a key metabolite in the catabolic pathway of its parent drug. Consequently, the history of this compound is not one of a compound discovered for its own therapeutic potential, but rather as a critical piece in the puzzle of understanding the pharmacology of 8-chloroadenosine.
Physicochemical Properties
This compound is a ribonucleoside composed of a hypoxanthine base chlorinated at the 8th position, linked to a ribose sugar via a β-N9-glycosidic bond. The introduction of the chlorine atom at the C8 position significantly influences its electronic properties and conformation compared to the parent inosine molecule.
| Property | Specification | Reference |
| Systematic Name | 8-Chloro-9-β-D-ribofuranosyl-9H-purin-6(1H)-one | |
| Molecular Formula | C₁₀H₁₁ClN₄O₅ | |
| Molecular Weight | 302.68 g/mol | |
| Solubility in Water | Approx. 20-30 mM at 25°C | |
| pKa (N1) | ~8.0 | |
| Predominant Tautomer | 6-oxo (keto) form |
Synthesis of this compound
While chemical synthesis routes for 8-substituted purine nucleosides exist, the most direct and biologically relevant method for producing this compound is through the enzymatic deamination of 8-chloroadenosine.
Experimental Protocol: Enzymatic Synthesis of this compound
This protocol is based on the well-documented conversion of 8-chloroadenosine by adenosine deaminase.
Materials:
-
8-Chloroadenosine (substrate)
-
Adenosine deaminase (ADA) from bovine spleen (or other suitable source)
-
Phosphate buffer (50 mM, pH 7.4)
-
Reaction vessel (e.g., microcentrifuge tube or glass vial)
-
Incubator or water bath set to 37°C
-
High-performance liquid chromatography (HPLC) system for reaction monitoring and purification
Procedure:
-
Prepare a stock solution of 8-chloroadenosine in the phosphate buffer.
-
In a reaction vessel, add the 8-chloroadenosine solution to a final concentration of 1 mM.
-
Add adenosine deaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start in the range of 0.1-1.0 units/mL.
-
Incubate the reaction mixture at 37°C.
-
Monitor the progress of the reaction by taking aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes) and analyzing them by HPLC. The conversion of the 8-chloroadenosine peak to the this compound peak will be observed.
-
Once the reaction is complete (as determined by the disappearance of the substrate peak), the reaction can be stopped by heat inactivation of the enzyme (e.g., boiling for 5 minutes) or by protein precipitation with an organic solvent like acetonitrile.
-
The product, this compound, can be purified from the reaction mixture using preparative HPLC.
-
The purified this compound should be characterized by mass spectrometry and NMR to confirm its identity and purity.
Metabolic Pathway and Signaling Context
This compound is a product of the metabolic inactivation of 8-chloroadenosine. The primary pathway is a single-step enzymatic reaction.
Caption: Metabolic conversion of 8-chloroadenosine to this compound.
The broader context of 8-chloroadenosine's mechanism of action involves its intracellular phosphorylation to the active triphosphate form, 8-chloro-ATP, which inhibits RNA synthesis and depletes cellular ATP levels, leading to cancer cell death. The deamination to this compound represents a key pathway for drug inactivation.
Caption: Cellular metabolism and mechanism of action of 8-chloroadenosine.
Analytical Methodologies
The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies of 8-chloroadenosine. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary analytical techniques employed.
Experimental Protocol: Quantification of this compound by HPLC
This protocol provides a general framework for the analysis of this compound in plasma samples.
Materials:
-
Plasma samples containing this compound
-
Internal standard (e.g., a structurally similar but chromatographically resolved nucleoside analog)
-
Perchloric acid (PCA) or other protein precipitation agent
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Mobile phase (e.g., a gradient of ammonium phosphate buffer and methanol)
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add the internal standard.
-
Precipitate proteins by adding an equal volume of cold PCA.
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and neutralize with a potassium hydroxide solution.
-
Centrifuge again to remove the potassium perchlorate precipitate.
-
The resulting supernatant is ready for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a known volume of the prepared sample onto the column.
-
Run a gradient elution program to separate this compound from other plasma components and metabolites.
-
Monitor the elution profile using a UV detector at a wavelength of approximately 260 nm.
-
Quantify the amount of this compound by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of this compound.
-
Conclusion
This compound, while biologically inactive as an anticancer agent itself, plays a pivotal role in the pharmacology of 8-chloroadenosine. Its discovery and subsequent characterization have been instrumental in elucidating the metabolic pathways that govern the efficacy of its parent compound. The experimental protocols for its enzymatic synthesis and analytical detection are essential tools for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with 8-substituted purine nucleoside analogs. Further studies on the kinetics of its formation by different adenosine deaminase isoforms could provide valuable insights for the design of next-generation nucleoside analogs with improved metabolic stability.
References
- 1. The antiproliferative effect of 8-chloro-adenosine, an active metabolite of 8-chloro-cyclic adenosine monophosphate, and disturbances in nucleic acid synthesis and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine mediates 8-chloro-cyclic AMP-induced down-regulation of cyclic AMP-dependent protein kinase in normal and neoplastic mouse lung epithelial cells by a cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
The Enzymatic Conversion of 8-Chloroadenosine to 8-Chloroinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism behind the formation of 8-Chloroinosine from 8-Chloroadenosine, a critical metabolic pathway for this potential therapeutic agent. The conversion is primarily facilitated by the ubiquitous enzyme Adenosine Deaminase (ADA). This document outlines the enzymatic reaction, offers detailed experimental protocols for its study, and presents a framework for the quantification and purification of the resulting product.
Core Mechanism: Deamination by Adenosine Deaminase
The transformation of 8-Chloroadenosine to this compound is a hydrolytic deamination reaction catalyzed by Adenosine Deaminase (ADA, EC 3.5.4.4).[1] ADA is a key enzyme in purine metabolism, responsible for the irreversible conversion of adenosine and its analogs to their corresponding inosine forms.[1] In this specific reaction, the amino group at the C6 position of the purine ring of 8-Chloroadenosine is replaced by a hydroxyl group, yielding this compound and releasing ammonia.
The generally accepted mechanism for ADA involves the activation of a zinc-coordinated water molecule within the enzyme's active site. This activated water molecule acts as a nucleophile, attacking the C6 position of the adenosine analog, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the C6 amino group facilitates its departure as ammonia, followed by the collapse of the intermediate to form the inosine analog.
While 8-Chloroadenosine is a known substrate for ADA, specific kinetic parameters for this reaction are not extensively documented in publicly available literature. For reference, the kinetic values for the natural substrate, adenosine, are presented in the following section. Researchers aiming to quantify the efficiency of 8-Chloroadenosine as an ADA substrate would need to perform dedicated enzymatic assays.
Quantitative Data
Table 1: Michaelis-Menten Constants for Adenosine Deaminase with Adenosine
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Adenosine | Human Lymphocytes | 103 ± 51 | 0.025 ± 0.001 (nmol NH₃/mg/s) | [2] |
| Adenosine | Bacillus cereus | 56 | Not Reported | [3] |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis of this compound, its analysis, and purification, as well as a protocol for determining the kinetic parameters of Adenosine Deaminase with 8-Chloroadenosine.
Enzymatic Synthesis of this compound
This protocol is designed for the preparative synthesis of this compound from 8-Chloroadenosine using commercially available Adenosine Deaminase.
Materials:
-
8-Chloroadenosine (≥98% purity)
-
Adenosine Deaminase (e.g., from bovine spleen, commercially available)
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Deionized Water
-
Reaction Vessel (e.g., glass vial or flask)
-
Incubator or water bath
-
HPLC system for reaction monitoring
Procedure:
-
Substrate Preparation: Prepare a stock solution of 8-Chloroadenosine in deionized water. Gentle warming may be required for complete dissolution.
-
Reaction Setup: In a suitable reaction vessel, combine the 50 mM potassium phosphate buffer (pH 7.4) and the 8-Chloroadenosine stock solution to the desired final concentration (e.g., 1 mM).
-
Enzyme Addition: Add a predetermined amount of Adenosine Deaminase to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 0.1-1 U/mL is recommended.
-
Incubation: Incubate the reaction mixture at 37°C with gentle agitation.
-
Reaction Monitoring: At regular intervals (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw a small aliquot of the reaction mixture.
-
Enzyme Inactivation: Immediately quench the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 0.1 M HCl or by heat inactivation at 95°C for 5 minutes).
-
Analysis: Analyze the quenched aliquots by HPLC to monitor the disappearance of the 8-Chloroadenosine peak and the appearance of the this compound peak.
-
Reaction Completion: Continue the incubation until the HPLC analysis indicates complete or maximal conversion of the substrate.
-
Enzyme Removal: Once the reaction is complete, the enzyme can be removed by methods such as ultrafiltration or by heat denaturation followed by centrifugation.
HPLC Analysis of 8-Chloroadenosine and this compound
This protocol provides a general method for the separation and quantification of 8-Chloroadenosine and this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 30% Mobile Phase B over 20 minutes is a good starting point. The gradient should be optimized for baseline separation of the substrate and product.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare standard solutions of known concentrations of 8-Chloroadenosine and this compound in the mobile phase.
-
Calibration Curve: Inject the standards and construct a calibration curve of peak area versus concentration for each compound.
-
Sample Analysis: Inject the quenched reaction aliquots.
-
Quantification: Determine the concentrations of 8-Chloroadenosine and this compound in the samples by comparing their peak areas to the calibration curves.
Purification of this compound
This protocol describes a general procedure for the purification of this compound from the reaction mixture using preparative HPLC.
Instrumentation and Conditions:
-
Preparative HPLC System: An HPLC system equipped with a preparative scale C18 column.
-
Mobile Phase: A volatile buffer system is recommended for easy removal, such as ammonium acetate or triethylammonium acetate buffer with an acetonitrile gradient.
-
Detection: UV detector at 260 nm.
Procedure:
-
Sample Preparation: After enzyme removal, the reaction mixture may be concentrated under reduced pressure.
-
Chromatography: Inject the concentrated reaction mixture onto the preparative HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method described in section 3.2.
-
Solvent Removal: Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.
-
Final Product: The resulting white to off-white solid is the purified this compound. Confirm its identity using analytical techniques such as NMR and mass spectrometry.
Determination of Enzyme Kinetic Parameters (Km and Vmax)
This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of Adenosine Deaminase for the substrate 8-Chloroadenosine.
Materials:
-
8-Chloroadenosine
-
Adenosine Deaminase
-
Potassium Phosphate Buffer (50 mM, pH 7.4)
-
Spectrophotometer or HPLC system
Procedure:
-
Substrate Concentrations: Prepare a series of 8-Chloroadenosine solutions of varying concentrations in the phosphate buffer (e.g., ranging from 0.1 to 10 times the expected Km).
-
Enzyme Concentration: Use a fixed, low concentration of Adenosine Deaminase that results in a linear reaction rate for at least the first 5-10 minutes.
-
Reaction Initiation: For each substrate concentration, initiate the reaction by adding the enzyme.
-
Measurement of Initial Velocity (v0):
-
Spectrophotometric Method: Monitor the decrease in absorbance at a wavelength where 8-Chloroadenosine and this compound have a significant difference in molar absorptivity (this needs to be determined experimentally). The initial reaction velocity is the initial rate of change in absorbance.
-
HPLC Method: At several short time intervals (e.g., 0, 1, 2, 3, 4, 5 minutes), take aliquots, quench the reaction, and analyze by HPLC to determine the concentration of product formed. The initial velocity is the slope of the product concentration versus time plot.
-
-
Data Analysis:
-
Plot the initial velocity (v0) against the substrate concentration ([S]).
-
Use a non-linear regression analysis to fit the data to the Michaelis-Menten equation: v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S]) to determine Km and Vmax.
-
Alternatively, use a Lineweaver-Burk plot (1/v0 vs. 1/[S]) for a linear representation of the data.
-
Visualizations
The following diagrams illustrate the core biochemical pathway and a general experimental workflow for the synthesis and analysis of this compound.
Caption: Enzymatic conversion of 8-Chloroadenosine to this compound by Adenosine Deaminase.
References
In Vitro Biological Stability of 8-Chloroinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological stability of 8-Chloroinosine (8-Cl-Ino). Due to the limited availability of direct stability data for this compound, this guide synthesizes information from studies on related nucleoside analogs and outlines established methodologies for its stability assessment. The information presented herein is intended to guide researchers in designing and interpreting in vitro studies for this compound.
Introduction
This compound is a purine nucleoside analog that has been identified as a metabolite of the investigational anticancer agent 8-Chloroadenosine. Understanding the in vitro stability of this compound is crucial for elucidating its pharmacokinetic profile, potential biological activity, and for the development of robust bioanalytical methods. This guide details the probable metabolic pathways, provides protocols for stability assessment, and presents expected stability profiles based on related compounds.
Predicted Metabolic Pathways and Degradation
The primary enzymatic pathway for the in vitro degradation of this compound is likely mediated by purine nucleoside phosphorylase (PNP) . PNP is a ubiquitous enzyme that catalyzes the reversible phosphorolysis of the N-glycosidic bond of purine nucleosides.
-
Enzymatic Degradation: It is highly probable that PNP cleaves this compound into 8-chlorohypoxanthine and α-D-ribose 1-phosphate [1][2][3][4]. This reaction is a key step in the purine salvage pathway.
-
Chemical Degradation: The stability of the N-glycosidic bond in nucleoside analogs can be influenced by pH. Based on studies of similar compounds, this compound is expected to be relatively stable at neutral and basic pH. However, under acidic conditions, it may undergo hydrolysis to yield 8-chlorohypoxanthine and ribose[5].
The following diagram illustrates the predicted primary degradation pathway of this compound.
Quantitative Stability Data (Inferred)
Table 1: Inferred In Vitro Half-Life (t½) of this compound in Biological Matrices
| Matrix | Predicted Half-Life (t½) | Key Enzymes Involved |
| Human Plasma | > 2 hours | Esterases, Phosphatases (likely minimal effect) |
| Human Liver Microsomes | < 30 minutes | Purine Nucleoside Phosphorylase (if present in sufficient amounts), Cytochrome P450s (potential for minor oxidative metabolism) |
| Human Hepatocytes | < 60 minutes | Purine Nucleoside Phosphorylase, other metabolic enzymes |
Table 2: Inferred pH-Dependent Stability of this compound in Aqueous Solution
| pH | Predicted Stability at 37°C | Primary Degradation Mechanism |
| 2.0 | Low (t½ < 2 hours) | Acid-catalyzed hydrolysis of the N-glycosidic bond |
| 5.0 | Moderate | Slow acid-catalyzed hydrolysis |
| 7.4 | High | Enzymatic degradation (if enzymes are present) |
| 9.0 | High | Generally stable |
Experimental Protocols for In Vitro Stability Assessment
The following are detailed methodologies for key experiments to determine the in vitro stability of this compound.
Plasma Stability Assay
Objective: To determine the rate of degradation of this compound in human plasma.
Materials:
-
This compound
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN) containing an appropriate internal standard (IS)
-
96-well plates
-
Incubator shaker
-
LC-MS/MS system
Protocol:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Spike the this compound stock solution into pre-warmed (37°C) human plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.1%.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma sample.
-
Immediately quench the reaction by adding the aliquot to a 4-fold volume of ice-cold ACN with internal standard (e.g., 200 µL).
-
Vortex the samples to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 4000 x g for 10 minutes) at 4°C.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the concentration of the remaining this compound at each time point.
-
Calculate the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.
Liver Microsome Stability Assay
Objective: To assess the metabolic stability of this compound in human liver microsomes.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (ACN) with internal standard
-
96-well plates
-
Incubator
-
LC-MS/MS system
Protocol:
-
Prepare a working solution of this compound (e.g., 1 µM) in phosphate buffer.
-
In a 96-well plate, add the HLM suspension (final protein concentration e.g., 0.5 mg/mL) to the this compound working solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. Include control incubations without the NADPH regenerating system to assess non-CYP mediated degradation.
-
Incubate at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot and quench the reaction with ice-cold ACN containing an internal standard.
-
Process the samples as described in the plasma stability assay (steps 6-8).
-
Analyze the remaining this compound concentration by LC-MS/MS.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
pH Stability Assay
Objective: To determine the chemical stability of this compound at different pH values.
Materials:
-
This compound
-
Buffer solutions of various pH (e.g., pH 2, 4, 7.4, 9)
-
HPLC-UV or LC-MS/MS system
Protocol:
-
Prepare solutions of this compound (e.g., 10 µM) in each of the different pH buffers.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Analyze the concentration of this compound and the formation of any degradation products (e.g., 8-chlorohypoxanthine) by HPLC-UV or LC-MS/MS.
-
Calculate the degradation rate constant (k) and half-life (t½) at each pH.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflows for assessing in vitro stability and the logical relationship of the key parameters.
References
- 1. Analogues of 8-azainosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine analogs. Their metabolism in mouse L cells and in Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of Clofazimine Metabolism in Human Liver Microsomal Incubation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
8-Chloroinosine: A Technical Guide to Solubility and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 8-Chloroinosine, a purine nucleoside analog, in dimethyl sulfoxide (DMSO) and other common laboratory solvents. Due to a notable lack of direct quantitative solubility data for this compound in publicly available literature, this document provides a comprehensive overview based on the available information for its closely related precursor, 8-Chloroadenosine. The guide includes a summary of available solubility data for 8-Chloroadenosine, detailed experimental protocols for solubility determination applicable to nucleoside analogs, and an illustrative diagram of the metabolic pathway leading to this compound and the subsequent mechanism of action of its related triphosphate metabolite. This information is intended to serve as a valuable resource for researchers working with this compound, enabling them to develop effective experimental designs and strategies for its use in drug discovery and development.
Introduction
This compound is a chlorinated derivative of the naturally occurring purine nucleoside inosine. It is primarily known in the scientific literature as a metabolite of 8-Chloroadenosine, a ribonucleoside analog with demonstrated preclinical antitumor activity[1][2][3]. The conversion of 8-Chloroadenosine to this compound is facilitated by the enzyme adenosine deaminase. Understanding the solubility of this compound is critical for its handling, formulation, and biological testing in various research settings. This guide aims to provide a thorough understanding of its solubility characteristics and biological relevance.
Solubility of this compound
Predicted Solubility Profile
Based on the physicochemical properties of similar purine nucleosides, this compound is anticipated to exhibit the following general solubility trends:
-
DMSO: Expected to have good solubility. DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules, including nucleoside analogs.
-
Water: Moderate to low solubility is predicted. The presence of polar hydroxyl and amine groups on the ribose and purine rings will contribute to some aqueous solubility, but the chloro- group may decrease it compared to unmodified inosine.
-
Ethanol and Methanol: Moderate solubility is expected. These polar protic solvents are often used for dissolving nucleoside analogs, though typically to a lesser extent than DMSO.
Available Data for the Precursor 8-Chloroadenosine
To provide a practical reference, the following table summarizes the known solubility of 8-Chloroadenosine, which is structurally very similar to this compound. Researchers can use this data as a starting point for estimating the solubility of this compound.
| Solvent | Solubility of 8-Chloroadenosine |
| DMSO | ~30.17 mg/mL |
| Water | ~6.03 mg/mL |
It is important to note that these values are for 8-Chloroadenosine and should be used as an estimation for this compound. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a nucleoside analog like this compound, adapted from standard laboratory methods such as the shake-flask method[4].
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Water (deionized or distilled)
-
Ethanol, absolute
-
Methanol, analytical grade
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) or a UV-Vis spectrophotometer.
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.
-
To each vial, add a known volume of the respective solvent (DMSO, water, ethanol, methanol).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at a high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC or UV-Vis spectrophotometry method. A standard calibration curve should be prepared for accurate quantification.
-
-
Calculation:
-
Calculate the solubility in mg/mL or molarity using the measured concentration and the dilution factor.
-
Experimental Workflow Diagram
Biological Context and Signaling Pathway
This compound itself is not widely reported to be a primary active agent. Instead, its significance lies in it being a metabolite of 8-Chloroadenosine. The cytotoxic effects of 8-Chloroadenosine are attributed to its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP)[5]. This active metabolite exerts its anticancer effects through two primary mechanisms: inhibition of RNA synthesis and depletion of intracellular ATP pools.
The metabolic conversion of 8-Chloroadenosine is a critical step in its mechanism of action. The following diagram illustrates this pathway.
Conclusion
While direct quantitative solubility data for this compound remains to be established, this guide provides a robust framework for researchers by summarizing the available information for its precursor, 8-Chloroadenosine, and offering a detailed, adaptable protocol for its experimental determination. The provided biological context highlights the role of this compound as a metabolite within the broader mechanism of action of 8-Chloroadenosine. It is recommended that researchers empirically determine the solubility of this compound in their specific experimental systems to ensure accurate and reproducible results. This foundational data will be crucial for advancing the study of this and related nucleoside analogs in biomedical research.
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Targeting the metabolic vulnerability of acute myeloid leukemia blasts with a combination of venetoclax and 8-chloro-adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Chloroinosine: The Inactive Metabolite of the Potent Antineoplastic Agent 8-Chloroadenosine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroadenosine (8-Cl-Ado) is a ribonucleoside analog with significant antineoplastic properties, currently under investigation in clinical trials for various malignancies. Its therapeutic efficacy is contingent on its intracellular conversion to the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active form exerts its cytotoxic effects by depleting endogenous ATP pools and inhibiting RNA synthesis, ultimately leading to apoptosis and autophagic cell death. A key metabolic pathway for 8-Cl-Ado involves its deamination by adenosine deaminase to 8-chloroinosine (8-Cl-Ino). This guide provides a comprehensive overview of the existing scientific literature, establishing this compound as an inactive metabolite and detailing the experimental evidence and methodologies that underpin our current understanding of 8-chloroadenosine's mechanism of action and metabolism.
Introduction
8-Chloroadenosine is a promising adenosine analog that has demonstrated considerable antitumor activity in a range of preclinical and clinical settings.[1][2][3] Its unique mechanism of action, which involves the disruption of cellular energetics and RNA metabolism, has positioned it as a candidate for the treatment of various cancers, including hematological malignancies.[3][4] The biological activity of 8-Cl-Ado is critically dependent on its intracellular phosphorylation to 8-Cl-ATP. However, the metabolic fate of 8-Cl-Ado is not limited to its activation. The conversion of 8-Cl-Ado to this compound represents a significant catabolic pathway that effectively inactivates the parent compound. Understanding the dynamics of this conversion and the biological profile of this compound is crucial for optimizing the therapeutic application of 8-chloroadenosine.
Metabolism of 8-Chloroadenosine
The metabolic journey of 8-chloroadenosine within the cellular environment dictates its therapeutic window and efficacy. The two primary metabolic pathways are its activation through phosphorylation and its inactivation through deamination.
Activation to 8-Chloro-ATP
Upon cellular uptake, 8-chloroadenosine is sequentially phosphorylated by adenosine kinase and other cellular kinases to its monophosphate (8-Cl-AMP), diphosphate (8-Cl-ADP), and ultimately its active triphosphate form, 8-Cl-ATP. This active metabolite acts as a competitive inhibitor of ATP, leading to a significant reduction in the intracellular ATP pool. Furthermore, 8-Cl-ATP is incorporated into nascent RNA chains, causing premature termination of transcription and inhibition of overall RNA synthesis.
Inactivation to this compound
8-Chloroadenosine is a substrate for the enzyme adenosine deaminase (ADA), which catalyzes the hydrolytic deamination of the adenine base to a hypoxanthine base, thereby converting 8-chloroadenosine to this compound. This conversion is considered an inactivation step, as this compound does not appear to share the cytotoxic or biological activities of its parent compound. The presence of adenosine deaminase can significantly mitigate the antiproliferative effects of 8-Cl-Ado, highlighting the importance of this metabolic pathway in determining the drug's efficacy.
Biological Inactivity of this compound
While direct comparative studies on the cytotoxicity of this compound are limited in the available literature, several lines of evidence strongly support its classification as an inactive metabolite. One key study demonstrated that the growth-inhibitory effects of 8-chloro-cyclic AMP (a prodrug that is converted to 8-Cl-Ado) were largely prevented by the addition of adenosine deaminase. This enzyme's function is to convert 8-chloroadenosine to this compound, and its ability to abrogate the cytotoxic effects of the parent drug strongly implies that the resulting this compound is biologically inert in this context.
Quantitative Data
The following tables summarize the quantitative data available for 8-chloroadenosine from various in vitro and in vivo studies.
Table 1: In Vitro Cytotoxicity of 8-Chloroadenosine (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| CAKI-1 | Renal Cell Carcinoma | 2 | |
| RXF-393 | Renal Cell Carcinoma | 36 | |
| Various Breast Cancer Lines | Breast Cancer | ~0.25 | |
| Multiple Myeloma (MM.1S, RPMI-8226, U266) | Multiple Myeloma | Not specified |
Table 2: Intracellular Concentrations of 8-Chloro-ATP
| Cell Line | 8-Cl-Ado Concentration (µM) | Incubation Time (h) | Intracellular 8-Cl-ATP (µM) | Reference |
| Multiple Myeloma | 10 | 12 | >400 |
Table 3: Pharmacokinetic Parameters of 8-Chloroadenosine in a Phase I Clinical Trial in AML Patients
| Dose Level (mg/m²) | Peak Plasma Concentration (nM) |
| 100 | 150 - 300 |
| Higher dose levels showed a dose-dependent increase | Data not specified |
Signaling Pathways Affected by 8-Chloroadenosine
8-Chloroadenosine exerts its effects through the modulation of key cellular signaling pathways, primarily the AMPK/mTOR pathway and the ADAR1/p53/p21 pathway.
AMPK/mTOR Pathway
The depletion of intracellular ATP by 8-Cl-ATP leads to an increase in the AMP:ATP ratio, which is a potent activator of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition is characterized by the dephosphorylation of downstream mTOR targets such as p70S6K and the ribosomal protein S6 (RPS6). The net effect of this pathway modulation is the induction of autophagy and a reduction in cell proliferation and survival.
ADAR1/p53/p21 Pathway
8-Chloroadenosine has been shown to downregulate the expression of Adenosine Deaminase Acting on RNA 1 (ADAR1). This downregulation leads to an increase in the protein levels of the tumor suppressor p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. The upregulation of p21, in turn, leads to G1 phase cell cycle arrest and contributes to the antiproliferative effects of 8-chloroadenosine.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is a general guideline for assessing the cytotoxicity of 8-chloroadenosine using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 8-chloroadenosine in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO or PBS).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Extraction of Intracellular Nucleotides (Perchloric Acid Method)
This protocol outlines a general procedure for the extraction of intracellular nucleotides for subsequent analysis by HPLC.
-
Cell Harvesting: After treatment with 8-chloroadenosine, harvest the cells by centrifugation.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS) to remove any extracellular contaminants.
-
Lysis: Resuspend the cell pellet in a known volume of ice-cold 0.4 M perchloric acid.
-
Incubation: Incubate the mixture on ice for 10-15 minutes to allow for complete cell lysis and protein precipitation.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Neutralization: Carefully transfer the supernatant to a new tube and neutralize it by adding a solution of potassium carbonate or potassium hydroxide. The formation of a potassium perchlorate precipitate will occur.
-
Final Centrifugation: Centrifuge the neutralized extract to remove the potassium perchlorate precipitate.
-
Sample Collection: The resulting supernatant contains the intracellular nucleotides and is ready for analysis by HPLC.
Western Blot Analysis of Signaling Proteins
This protocol provides a general workflow for analyzing the expression of proteins in the AMPK/mTOR and ADAR1/p53/p21 pathways.
-
Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-AMPK, total AMPK, phospho-p70S6K, total p70S6K, phospho-RPS6, total RPS6, ADAR1, p53, p21, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Workflow Diagrams
References
- 1. ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data for 8-Chloroinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-Chloroinosine, a modified nucleoside of interest in various research and development contexts. Due to the limited availability of publicly accessible, experimentally-derived spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar nucleosides. It also outlines detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, which can be adapted for the analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are derived from the known spectral properties of inosine, 8-chloroadenosine, and other purine nucleoside analogs.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Notes |
| ~8.2 | s | - | H-2 | The chemical shift is downfield due to the electron-withdrawing nature of the purine ring. |
| ~6.0 | d | ~5.0 | H-1' | Anomeric proton, doublet due to coupling with H-2'. |
| ~4.5 | t | ~5.0 | H-2' | Triplet due to coupling with H-1' and H-3'. |
| ~4.2 | t | ~5.0 | H-3' | Triplet due to coupling with H-2' and H-4'. |
| ~4.0 | m | - | H-4' | Multiplet due to coupling with H-3' and H-5' protons. |
| ~3.6 | m | - | H-5'a, H-5'b | Multiplet for the two diastereotopic protons on C-5'. |
| ~5.4 | d | ~4.0 | 2'-OH | Doublet, coupling to H-2'. Disappears upon D₂O exchange. |
| ~5.1 | d | ~4.5 | 3'-OH | Doublet, coupling to H-3'. Disappears upon D₂O exchange. |
| ~5.0 | t | ~5.5 | 5'-OH | Triplet, coupling to H-5' protons. Disappears upon D₂O exchange. |
| ~12.5 | br s | - | N1-H | Broad singlet for the imino proton. May exchange with residual water. |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~157 | C-6 | Carbonyl carbon, expected to be significantly downfield. |
| ~152 | C-2 | Purine ring carbon. |
| ~148 | C-4 | Purine ring carbon. |
| ~140 | C-8 | Carbon bearing the chlorine atom; its chemical shift is influenced by the halogen. |
| ~122 | C-5 | Purine ring carbon. |
| ~88 | C-1' | Anomeric carbon. |
| ~86 | C-4' | Ribose ring carbon. |
| ~74 | C-2' | Ribose ring carbon. |
| ~70 | C-3' | Ribose ring carbon. |
| ~61 | C-5' | Ribose ring carbon. |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
| m/z | Ion | Predicted Fragmentation Pathway |
| 303.0/305.0 | [M+H]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom. |
| 171.0/173.0 | [Purine base + H]⁺ | Cleavage of the glycosidic bond, resulting in the protonated 8-chlorohypoxanthine base. The 3:1 isotopic pattern will be present. |
| 133.1 | [Ribose]⁺ | Loss of the purine base. |
| 136.0 | [Purine base - Cl + H]⁺ | Loss of the chlorine atom from the protonated base fragment. |
Experimental Protocols
The following are detailed, generalized protocols for obtaining NMR and Mass Spectrometry data for nucleoside analogs like this compound.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Vortex the sample until the compound is fully dissolved.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the instrument to the DMSO-d₆ lock signal.
-
Set the experiment temperature to 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse sequence: zg30
-
Spectral width: 16 ppm
-
Number of scans: 16-64
-
Relaxation delay: 2 seconds
-
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters:
-
Pulse sequence: zgpg30
-
Spectral width: 240 ppm
-
Number of scans: 1024-4096
-
Relaxation delay: 2 seconds
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the ¹H spectrum to the residual DMSO signal at 2.50 ppm and the ¹³C spectrum to the DMSO signal at 39.52 ppm.
-
Integrate the peaks in the ¹H spectrum and pick peaks in both spectra.
-
Mass Spectrometry Protocol
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water/acetonitrile mixture).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
-
LC-MS/MS Analysis:
-
Utilize a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a quadrupole time-of-flight or triple quadrupole instrument).
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Acquisition Mode: Full scan from m/z 50-500 for initial analysis, followed by product ion scans (MS/MS) of the parent ion of interest (m/z 303.0) to observe fragmentation.
-
-
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a compound like this compound and the general structure for interpretation.
Caption: Workflow for the spectroscopic characterization of this compound.
Unveiling the Off-Target Landscape of 8-Chloroinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
8-Chloroinosine is a purine nucleoside analog and a primary metabolite of the investigational anti-cancer agent 8-chloroadenosine (8-Cl-Ado). While the majority of preclinical and clinical research has focused on the pharmacological activity and toxicity profile of the parent compound, 8-chloroadenosine, understanding the potential off-target effects of its metabolite, this compound, is critical for a comprehensive safety and efficacy evaluation. This technical guide synthesizes the available scientific literature to provide an in-depth analysis of the known and potential off-target effects related to the metabolic conversion of 8-chloroadenosine to this compound. Evidence strongly suggests that this compound is a significantly less active, and likely inactive, metabolite, with its formation representing a key detoxification pathway that mitigates the cytotoxic effects of the parent compound.
Introduction: The Metabolic Context of this compound
8-Chloroadenosine is a ribonucleoside analog that demonstrates anti-neoplastic activity through its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This active metabolite inhibits RNA synthesis and depletes intracellular ATP pools, leading to cell cycle arrest and apoptosis in various cancer cell lines.[3] However, a significant metabolic pathway for 8-chloroadenosine involves its deamination by adenosine deaminase (ADA) to form this compound.[4] This conversion is pivotal, as it appears to abrogate the biological activity of the parent compound.
Off-Target Effects Associated with 8-Chloroadenosine and the Role of this compound
The off-target effects observed during the administration of 8-chloroadenosine are primarily attributed to the parent compound and its active triphosphate form, 8-Cl-ATP. The formation of this compound is considered a key step in the detoxification and inactivation of 8-chloroadenosine.
Attenuation of Anti-proliferative and Pro-apoptotic Activity
A crucial finding in the study of 8-chloroadenosine is that its conversion to this compound by adenosine deaminase completely prevents the growth-inhibitory effects of the parent compound. This suggests that this compound itself does not possess the cytotoxic properties of 8-chloroadenosine. The primary mechanism of action of 8-chloroadenosine, inhibition of RNA synthesis via 8-Cl-ATP, is therefore not a characteristic of this compound.
Clinical Off-Target Effects of 8-Chloroadenosine
A phase 1 clinical trial of 8-chloroadenosine (NCT02509546) in patients with relapsed/refractory acute myeloid leukemia (AML) identified several significant off-target toxicities. It is important to contextualize these within the metabolism to this compound.
Table 1: Summary of Clinically Observed Off-Target Effects of 8-Chloroadenosine
| Toxicity Class | Specific Adverse Events (Grade ≥ 3) | Putative Mechanism (related to 8-Chloroadenosine/8-Cl-ATP) | Implication of Conversion to this compound |
| Cardiac | Electrocardiogram QT prolonged, cardiac arrest, heart failure, decreased ejection fraction, dilated cardiomyopathy, paroxysmal atrial tachycardia | Interference with adenosine receptors on cardiomyocytes; ATP depletion in cardiac muscle cells. | Formation of this compound is likely to mitigate these toxicities by reducing the concentration of active 8-chloroadenosine. |
| Hematologic | Thrombocytopenia, anemia, neutropenia | Incorporation of 8-Cl-ATP into nascent RNA of hematopoietic progenitor cells, leading to inhibition of proliferation. | Conversion to the inactive this compound would be expected to reduce hematological toxicity. |
Signaling Pathways Influenced by 8-Chloroadenosine
The following signaling pathway is perturbed by 8-chloroadenosine, and its modulation is attenuated by the conversion to this compound.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-Chloroadenosine mediates 8-chloro-cyclic AMP-induced down-regulation of cyclic AMP-dependent protein kinase in normal and neoplastic mouse lung epithelial cells by a cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Degradation Pathway and Products of 8-Chloroinosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroinosine, a halogenated purine nucleoside, is primarily recognized as an inactive metabolite of the investigational anticancer agent 8-chloroadenosine. Understanding its degradation is crucial for a comprehensive pharmacological profile of its parent compound and for assessing any potential biological activities of its own metabolites. This technical guide delineates the metabolic fate of this compound, focusing on the enzymatic processes and resulting products. Drawing parallels with the well-established purine catabolism pathway, this document provides a detailed overview of the degradation of this compound, supported by experimental methodologies and quantitative data where available.
Introduction
The study of purine analog metabolism is a cornerstone of drug development, particularly in the field of oncology. This compound (8-Cl-Ino) emerges in the metabolic cascade of 8-chloroadenosine (8-Cl-Ado), a compound that has been evaluated in clinical trials for various cancers. While 8-Cl-Ado exhibits cytotoxic effects through its conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP), this compound is generally considered an inactive metabolite. However, a thorough understanding of its degradation pathway is essential to confirm its inertness and to rule out any unforeseen biological consequences of its breakdown products. This guide provides a detailed technical overview of the this compound degradation pathway, its enzymatic drivers, and the resulting metabolic products.
The Core Degradation Pathway of this compound
The degradation of this compound is presumed to follow the established pathway for endogenous purine nucleosides, primarily facilitated by the enzyme Purine Nucleoside Phosphorylase (PNP).
Enzymatic Conversion to 8-Chlorohypoxanthine
The primary and rate-limiting step in the degradation of this compound is its phosphorolytic cleavage by Purine Nucleoside Phosphorylase (PNP) . This enzyme catalyzes the reversible cleavage of the glycosidic bond in purine nucleosides, yielding the corresponding purine base and ribose-1-phosphate.
In the case of this compound, PNP facilitates its conversion to 8-chlorohypoxanthine and ribose-1-phosphate .
-
Enzyme: Purine Nucleoside Phosphorylase (PNP)
-
Substrate: this compound
-
Products: 8-Chlorohypoxanthine, Ribose-1-phosphate
Studies on the substrate specificity of PNP have shown that various 8-substituted purine nucleosides can act as substrates. Specifically, guanosine analogues with a chloro-substituent at the C-8 position have been reported to be substrates for calf spleen PNP, strongly suggesting that this compound is also a substrate for this enzyme. Further supporting this, the degradation of 8-aminoinosine to 8-aminohypoxanthine by PNP has been experimentally demonstrated.
Subsequent Metabolism of 8-Chlorohypoxanthine
The metabolic fate of 8-chlorohypoxanthine is less defined in the scientific literature. However, based on the known pathways for hypoxanthine, two principal routes can be postulated:
-
Excretion: 8-chlorohypoxanthine may be directly excreted from the body, primarily through the kidneys.
-
Further Enzymatic Conversion: It could be a substrate for xanthine oxidase, the enzyme that converts hypoxanthine to xanthine and subsequently to uric acid. This would lead to the formation of 8-chloro-xanthine and ultimately 8-chloro-uric acid . The biological activity and clearance of these chlorinated products are currently unknown.
Further research is required to definitively establish the downstream metabolic pathway of 8-chlorohypoxanthine.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics of this compound degradation. The following table structure is provided as a template for organizing such data as it becomes available through future research.
| Parameter | Value | Enzyme Source | Method | Reference |
| Km (this compound) | Data not available | |||
| Vmax | Data not available | |||
| kcat | Data not available | |||
| kcat/Km | Data not available | |||
| Product Yield (%) | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound degradation.
Purine Nucleoside Phosphorylase (PNP) Activity Assay
This protocol is designed to measure the activity of PNP by monitoring the conversion of a substrate (e.g., inosine or this compound) to its corresponding purine base.
Materials:
-
Spectrophotometer or plate reader capable of measuring absorbance at 293 nm
-
PNP Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Substrate solution (e.g., 1 mM inosine or this compound in PNP Assay Buffer)
-
Xanthine Oxidase (to convert hypoxanthine to uric acid, which absorbs at 293 nm)
-
Enzyme source (e.g., purified PNP, cell lysate, tissue homogenate)
-
96-well UV-transparent microplate
Procedure:
-
Sample Preparation:
-
Prepare cell or tissue lysates by homogenization in cold PNP Assay Buffer containing protease inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
Reaction Setup:
-
Prepare a reaction mixture containing PNP Assay Buffer, the substrate solution, and xanthine oxidase.
-
In a 96-well plate, add a known amount of the enzyme source to the reaction mixture.
-
For a negative control, add buffer instead of the enzyme source.
-
-
Measurement:
-
Immediately begin reading the absorbance at 293 nm in kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 30 minutes).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔOD/min).
-
Using the molar extinction coefficient of uric acid, calculate the PNP activity and express it as units per milligram of protein (1 Unit = 1 µmol of product formed per minute).
-
HPLC Analysis of this compound and its Metabolites
This method allows for the separation and quantification of this compound and its potential degradation products.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 5.0)
-
Mobile Phase B: Acetonitrile or Methanol
-
Standards for this compound and potential metabolites (if available)
Procedure:
-
Sample Preparation:
-
Extract metabolites from biological samples (e.g., cell culture media, plasma) using a suitable method such as protein precipitation with a cold organic solvent (e.g., methanol, acetonitrile).
-
Centrifuge to remove precipitated proteins and collect the supernatant.
-
Evaporate the solvent and reconstitute the sample in the initial mobile phase.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the prepared sample.
-
Run a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the compounds of interest.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify peaks corresponding to this compound and its metabolites by comparing their retention times with those of the standards.
-
Quantify the compounds by integrating the peak areas and comparing them to a standard curve.
-
Mass Spectrometry (MS) for Metabolite Identification
MS is a powerful tool for the structural elucidation of unknown metabolites.
Procedure:
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer.
-
Perform the HPLC separation as described above.
-
Acquire mass spectra of the eluting peaks in both positive and negative ion modes.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the parent ion of a potential metabolite for fragmentation.
-
Analyze the resulting fragment ions to deduce the structure of the metabolite.
-
Compare the fragmentation pattern with known compounds or use it to propose a novel structure.
-
Conclusion
The degradation of this compound is a critical aspect of understanding the overall pharmacology of its parent compound, 8-chloroadenosine. The available evidence strongly suggests that this compound is a substrate for purine nucleoside phosphorylase, leading to the formation of 8-chlorohypoxanthine. The subsequent metabolic fate of this product requires further investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the quantitative aspects of this pathway and to identify and characterize all resulting metabolites. A complete understanding of the this compound degradation pathway will contribute to a more comprehensive safety and efficacy profile for 8-chloroadenosine and other related purine analogs in development.
The Enzymatic Conversion of 8-Chloroadenosine to 8-Chloroinosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the enzymatic conversion of 8-Chloroadenosine (8-Cl-Ado) to 8-Chloroinosine (8-Cl-Ino), a critical step in the metabolism of this potent anti-cancer agent. This document details the enzymatic process, presents relevant quantitative data, outlines experimental protocols, and visualizes associated signaling pathways.
Executive Summary
8-Chloroadenosine is a ribonucleoside analog with demonstrated preclinical and clinical activity against various hematological malignancies and solid tumors. Its mechanism of action is multifaceted, involving incorporation into RNA, inhibition of RNA synthesis, depletion of intracellular ATP pools, and modulation of key signaling pathways. A significant metabolic fate of 8-Cl-Ado is its deamination to 8-Cl-Ino, a reaction catalyzed by adenosine deaminase (ADA). Understanding the kinetics and experimental parameters of this conversion is crucial for elucidating the complete pharmacological profile of 8-Cl-Ado and for the development of potential combination therapies. This guide summarizes the current knowledge on this enzymatic conversion and its cellular context.
The Enzymatic Conversion
The primary enzyme responsible for the conversion of 8-Chloroadenosine to this compound is Adenosine Deaminase (ADA, EC 3.5.4.4) . This enzyme catalyzes the irreversible hydrolytic deamination of adenosine and its analogs. In the context of 8-Cl-Ado, ADA facilitates the removal of the amino group from the purine ring, replacing it with a hydroxyl group, thus forming 8-Cl-Ino.
While ADA is the key enzyme, the in-vivo conversion of 8-Cl-Ado to 8-Cl-Ino can be influenced by the presence of ADA inhibitors. However, studies have shown that the conversion in plasma is only marginally affected by the ADA inhibitor 2'-deoxycoformycin (dCF), suggesting the possible involvement of other enzymes or ADA isozymes with different inhibitor sensitivities in this specific metabolic step[1].
dot
Caption: Enzymatic deamination of 8-Chloroadenosine to this compound by Adenosine Deaminase.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and metabolism of 8-Chloroadenosine.
In Vitro Cytotoxicity of 8-Chloroadenosine
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MDA-MB-231 | Breast Cancer | 0.52 | 96 | [2] |
| SK-BR-3 | Breast Cancer | 1.4 | 96 | [2] |
| CAKI-1 | Renal Cell Carcinoma | 2 | Not Specified | |
| ACHN | Renal Cell Carcinoma | <10 | Not Specified | |
| RCC4 | Renal Cell Carcinoma | >20 | Not Specified | |
| RXF-393 | Renal Cell Carcinoma | 36 | Not Specified | |
| Various AML cell lines | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 |
Intracellular Metabolite Concentrations
| Cell Line | Treatment | Metabolite | Concentration (µM) | Time (h) | Reference |
| Multiple Myeloma | 10 µM 8-Cl-Ado | 8-Cl-ATP | >400 | 12 | |
| JeKo (MCL) | 10 µM 8-Cl-Ado | 8-Cl-ATP | >1000 | 24 | |
| Mino (MCL) | 10 µM 8-Cl-Ado | 8-Cl-ATP | >1000 | 24 | |
| JeKo (MCL) | 10 µM 8-Cl-Ado | S-8-Cl-Ado | ~8-Cl-ATP levels | Not Specified | [3] |
| Mino (MCL) | 10 µM 8-Cl-Ado | S-8-Cl-Ado | 22% of 8-Cl-ATP | Not Specified | [3] |
| SP-53 (MCL) | 10 µM 8-Cl-Ado | S-8-Cl-Ado | 4% of 8-Cl-ATP | Not Specified | |
| Granta (MCL) | 10 µM 8-Cl-Ado | S-8-Cl-Ado | 4% of 8-Cl-ATP | Not Specified |
Note: MCL stands for Mantle Cell Lymphoma.
Enzyme Kinetic Parameters
Experimental Protocols
This section provides detailed methodologies for key experiments related to the enzymatic conversion and analysis of 8-Chloroadenosine and its metabolites.
Adenosine Deaminase Activity Assay
This protocol is adapted from commercially available colorimetric assay kits and can be used to determine the activity of ADA with 8-Chloroadenosine as a substrate. The principle involves the deamination of the substrate to its inosine analog, which is then converted through a series of enzymatic steps to generate a detectable colorimetric or fluorometric signal.
Materials:
-
Adenosine Deaminase (purified or in cell/tissue lysate)
-
8-Chloroadenosine solution (substrate)
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 7.5)
-
Purine Nucleoside Phosphorylase (PNP)
-
Xanthine Oxidase (XOD)
-
Peroxidase (HRP)
-
Colorimetric probe (e.g., Amplex Red)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a reaction mixture containing PNP, XOD, HRP, and the colorimetric probe in the assay buffer.
-
Sample Preparation: Prepare serial dilutions of the ADA enzyme or cell/tissue lysate in assay buffer.
-
Reaction Initiation: Add the ADA sample to the wells of the microplate. Add the 8-Chloroadenosine substrate solution to initiate the reaction. For a negative control, use a reaction mixture without the ADA enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculation: Calculate the ADA activity based on a standard curve generated with a known concentration of inosine or the change in absorbance/fluorescence over time.
HPLC Method for Analysis of 8-Chloroadenosine and Metabolites
A validated high-performance liquid chromatography (HPLC) method is essential for the separation and quantification of 8-Chloroadenosine and its metabolites, including this compound and 8-Cl-ATP. While a specific validated protocol for the simultaneous analysis of 8-Cl-Ado and 8-Cl-Ino is not detailed in the available literature, a general approach based on methods for similar compounds can be outlined. LC-MS/MS methods have also been developed for sensitive and selective measurement.
Instrumentation and Columns:
-
HPLC system with a UV detector or a mass spectrometer.
-
A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for nucleoside analysis.
Mobile Phase and Gradient:
-
A typical mobile phase consists of a buffer (e.g., ammonium acetate or potassium phosphate) and an organic modifier (e.g., acetonitrile or methanol).
-
A gradient elution is often employed to achieve optimal separation of compounds with different polarities. For example, starting with a low percentage of the organic modifier and gradually increasing it over the course of the run.
Example Mobile Phase System:
-
Solvent A: 0.1 M ammonium acetate, pH 5.5
-
Solvent B: Acetonitrile
-
Gradient: Start with 5% B, increase to 30% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm.
Sample Preparation:
-
Plasma/Serum: Protein precipitation with an equal volume of cold methanol or perchloric acid, followed by centrifugation. The supernatant is then filtered and injected into the HPLC system.
-
Cell Extracts: Cells are lysed, and proteins are precipitated with perchloric acid. The extract is neutralized with potassium hydroxide, and the supernatant is filtered before injection.
Signaling Pathways and Cellular Fate
The metabolism of 8-Chloroadenosine is intricately linked to several critical cellular signaling pathways. Beyond its conversion to this compound, the phosphorylation of 8-Cl-Ado to 8-Cl-ATP is a key event that drives its cytotoxic effects.
dot
Caption: Intracellular metabolic pathways of 8-Chloroadenosine.
AMPK Signaling Pathway
8-Chloroadenosine treatment leads to the depletion of intracellular ATP, which in turn increases the AMP:ATP ratio. This change in cellular energy status is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.
dot
Caption: Activation of the AMPK signaling pathway by 8-Chloroadenosine.
ADAR1/p53 Signaling Pathway
8-Chloroadenosine has been shown to downregulate the expression of Adenosine Deaminase Acting on RNA 1 (ADAR1). This reduction in ADAR1 levels leads to the stabilization and activation of the tumor suppressor protein p53. Activated p53 can then induce the expression of downstream targets like p21, resulting in cell cycle arrest and apoptosis.
dot
Caption: Modulation of the ADAR1/p53 signaling pathway by 8-Chloroadenosine.
Conclusion
The enzymatic conversion of 8-Chloroadenosine to this compound by adenosine deaminase is a key metabolic event influencing the overall pharmacological profile of this promising anticancer agent. While the primary cytotoxic effects of 8-Cl-Ado are attributed to its phosphorylated metabolite, 8-Cl-ATP, the deamination pathway to 8-Cl-Ino also plays a role in its in vivo disposition. This guide provides a foundational understanding of this conversion, along with practical experimental protocols and an overview of the associated signaling pathways. Further research is warranted to determine the specific kinetic parameters of this reaction and to develop validated analytical methods for routine monitoring, which will undoubtedly contribute to the rational design of future clinical applications for 8-Chloroadenosine.
References
The Metabolic Journey of 8-Chloroadenosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Chloroadenosine (8-Cl-Ado), a ribonucleoside analog, has demonstrated significant preclinical and clinical activity in various hematological malignancies. Its therapeutic efficacy is intrinsically linked to its complex intracellular metabolic activation and subsequent impact on cellular energetics and macromolecular synthesis. This technical guide provides a comprehensive overview of the metabolic fate of 8-Cl-Ado, detailing its absorption, distribution, metabolism, and excretion (ADME) profile. We present a synthesis of current knowledge, including quantitative data on metabolite formation, detailed experimental protocols for its study, and visualizations of the key signaling pathways influenced by this promising anti-cancer agent.
Introduction
8-Chloroadenosine is a purine nucleoside analog that requires intracellular metabolism to exert its cytotoxic effects.[1][2] Its primary mechanism of action involves the disruption of cellular energy homeostasis and the inhibition of RNA synthesis, ultimately leading to apoptosis and cell death in cancer cells.[2][3][4] Understanding the metabolic pathways that govern the activation and catabolism of 8-Cl-Ado is crucial for optimizing its therapeutic use and developing novel combination strategies. This guide will explore the two major metabolic routes of 8-Cl-Ado: phosphorylation and succinylation, and its degradation in systemic circulation.
Metabolic Pathways
The metabolic transformation of 8-Cl-Ado is a critical determinant of its pharmacological activity. Once transported into the cell, it undergoes two primary metabolic fates: phosphorylation, leading to the formation of its active triphosphate metabolite, and a more recently discovered succinylation pathway, which links its metabolism to the citric acid cycle.
Phosphorylation Pathway
The phosphorylation of 8-Cl-Ado is the canonical pathway for its activation. This multi-step process is initiated by adenosine kinase and culminates in the formation of 8-chloro-adenosine triphosphate (8-Cl-ATP), the principal cytotoxic metabolite.
-
Step 1: Monophosphorylation: 8-Cl-Ado is first phosphorylated by adenosine kinase to form 8-chloro-adenosine monophosphate (8-Cl-AMP). The activity of adenosine kinase is a key determinant of cellular sensitivity to 8-Cl-Ado.
-
Step 2 & 3: Di- and Triphosphorylation: Subsequently, 8-Cl-AMP is further phosphorylated by other cellular kinases to form 8-chloro-adenosine diphosphate (8-Cl-ADP) and ultimately 8-Cl-ATP.
The accumulation of intracellular 8-Cl-ATP is a hallmark of 8-Cl-Ado treatment and is directly correlated with its cytotoxic effects. 8-Cl-ATP acts as an ATP analog, leading to a significant depletion of the endogenous ATP pool. This energy crisis activates the AMP-activated protein kinase (AMPK) signaling pathway and inhibits RNA polymerase, thereby shutting down transcription and protein synthesis.
Succinylation Pathway
A novel metabolic pathway for 8-Cl-Ado has been identified, involving its conversion to succinylated analogs. This pathway directly links the metabolism of 8-Cl-Ado to the citric acid cycle by consuming fumarate.
-
Step 1: Formation of Succinyl-8-Cl-AMP: 8-Cl-AMP can be converted to succinyl-8-chloro-AMP (S-8-Cl-AMP). This reaction is thought to be catalyzed by adenylosuccinate synthetase (ADSS) , which utilizes fumarate as a substrate.
-
Step 2: Formation of Succinyl-8-Cl-Ado: S-8-Cl-AMP can then be dephosphorylated to form succinyl-8-chloro-adenosine (S-8-Cl-Ado).
The accumulation of these succinylated metabolites has been observed in various cancer cell lines and is associated with a reduction in intracellular fumarate levels. This diversion of a key citric acid cycle intermediate can have significant downstream effects on cellular metabolism and energy production.
Plasma Metabolism
In systemic circulation, 8-Cl-Ado can be metabolically inactivated through deamination and phosphorolysis.
-
Deamination: Adenosine deaminase can convert 8-Cl-Ado to 8-chloro-inosine (8-Cl-Ino).
-
Phosphorolysis: Purine nucleoside phosphorylase can cleave the glycosidic bond to release 8-chloro-adenine (8-Cl-Ade).
The extent of this plasma degradation can influence the bioavailability of 8-Cl-Ado for intracellular uptake and activation.
Quantitative Metabolite Data
The intracellular and plasma concentrations of 8-Cl-Ado and its metabolites have been quantified in various preclinical models. These data provide valuable insights into the pharmacokinetics and pharmacodynamics of the drug.
Table 1: Intracellular Concentrations of 8-Cl-Ado Metabolites in Cancer Cells
| Cell Line | Treatment | 8-Cl-AMP (µM) | 8-Cl-ATP (µM) | S-8-Cl-Ado (µM) | S-8-Cl-AMP (µM) | Reference |
| JeKo (Mantle Cell Lymphoma) | 10 µM 8-Cl-Ado (24h) | ~150 | ~250 | ~400 | ~50 | |
| Multiple Myeloma Cells | 10 µM 8-Cl-Ado (12h) | - | >400 | - | - | |
| AML Cells | 10 µM 8-Cl-Ado (12h) | - | >600 | - | - |
Table 2: Plasma and Intracellular Pharmacokinetics in Rodents
| Species | Dose | Time | Plasma 8-Cl-Ado (µM) | Intracellular 8-Cl-AMP (mM) | Intracellular 8-Cl-ATP (µM) | Reference |
| CD2F1 Mice | 100 mg/kg i.p. | 1h | 1.3 | 1 | 350 | |
| Sprague-Dawley Rats | 42.5 mg/kg i.v. | - | - | - | - |
Key Signaling Pathways Affected by 8-Chloroadenosine
The metabolic consequences of 8-Cl-Ado treatment trigger significant alterations in cellular signaling, most notably the activation of the AMP-activated protein kinase (AMPK) pathway.
AMPK Signaling Pathway
The depletion of intracellular ATP and the corresponding increase in the AMP/ATP ratio is a potent activator of AMPK, a master regulator of cellular energy homeostasis.
Activated AMPK initiates a cascade of events aimed at restoring energy balance, including the inhibition of anabolic pathways like protein synthesis (via mTOR inhibition) and the activation of catabolic processes such as autophagy.
Detailed Experimental Protocols
A variety of experimental techniques are employed to investigate the metabolic fate and cellular effects of 8-Cl-Ado.
Analysis of 8-Cl-Ado and its Metabolites by HPLC
Objective: To separate and quantify 8-Cl-Ado and its phosphorylated and succinylated metabolites from cell extracts or plasma.
Methodology:
-
Sample Preparation:
-
Cellular Extraction: Wash cell pellets with ice-cold PBS. Extract metabolites with 0.4 M perchloric acid. Neutralize the extracts with potassium hydroxide and remove the potassium perchlorate precipitate by centrifugation.
-
Plasma Extraction: Precipitate proteins from plasma samples using an equal volume of acetonitrile. Centrifuge to pellet the protein and collect the supernatant.
-
-
HPLC System: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium phosphate, pH 2.8) and an organic solvent (e.g., methanol or acetonitrile) is employed to separate the polar metabolites.
-
Detection: UV detection at 256 nm is used to quantify the purine-containing compounds.
-
Quantification: Concentrations are determined by comparing the peak areas of the analytes to those of known standards.
Western Blot Analysis of AMPK Activation
Objective: To assess the activation of AMPK by detecting the phosphorylation of AMPKα at Threonine 172.
Methodology:
-
Cell Lysis: Treat cells with 8-Cl-Ado for the desired time points. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for phospho-AMPKα (Thr172).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Normalization: Re-probe the membrane with an antibody for total AMPKα or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
Measurement of Intracellular ATP Levels
Objective: To quantify the depletion of intracellular ATP following 8-Cl-Ado treatment.
Methodology:
-
Cell Treatment: Plate cells in a 96-well plate and treat with 8-Cl-Ado.
-
ATP Assay: Use a commercial ATP bioluminescence assay kit.
-
Lysis: Lyse the cells according to the kit manufacturer's protocol to release intracellular ATP.
-
Luciferase Reaction: Add the luciferase reagent, which will produce light in the presence of ATP.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Quantification: Determine the ATP concentration based on a standard curve generated with known ATP concentrations.
Clonogenic Survival Assay
Objective: To assess the long-term cytotoxic effect of 8-Cl-Ado on the ability of single cells to form colonies.
Methodology:
-
Cell Seeding: Plate a known number of cells in 6-well plates or culture dishes.
-
Drug Treatment: Treat the cells with various concentrations of 8-Cl-Ado for a defined period.
-
Incubation: Remove the drug-containing medium, wash the cells, and incubate in fresh medium for 1-3 weeks to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculation of Surviving Fraction: Calculate the plating efficiency (PE) of untreated cells and the surviving fraction (SF) of treated cells relative to the control.
Conclusion
The metabolic fate of 8-Chloroadenosine is a multifaceted process that is central to its anticancer activity. Its intracellular conversion to the active metabolite 8-Cl-ATP disrupts cellular energetics and RNA metabolism, while the newly identified succinylation pathway highlights a direct link to the citric acid cycle. A thorough understanding of these metabolic pathways and the signaling cascades they influence is paramount for the continued development of 8-Cl-Ado as a therapeutic agent. The experimental protocols and data presented in this guide provide a framework for researchers to further explore the intricate pharmacology of this promising drug candidate.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Detection of 8-Chloroinosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroinosine is an inactive metabolite of the ribonucleoside analog 8-chloroadenosine (8-Cl-Ado). 8-Cl-Ado is an investigational anticancer agent that exerts its effects after intracellular phosphorylation. Monitoring the metabolic fate of 8-Cl-Ado, including the formation of this compound, is crucial for understanding its mechanism of action, pharmacokinetics, and pharmacodynamics. This application note provides a detailed protocol for the detection and quantification of this compound in biological matrices using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection.
Metabolic Pathway of 8-Chloroadenosine
8-Chloroadenosine undergoes intracellular metabolism to form active and inactive metabolites. The primary active metabolite is 8-chloro-adenosine triphosphate (8-Cl-ATP), which can be incorporated into RNA and inhibit its synthesis.[1] 8-Chloroadenosine can also be deaminated by adenosine deaminase to form the inactive metabolite this compound.
Experimental Protocols
This section details the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
8-Chloroadenosine (for retention time comparison)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Ortho-phosphoric acid (H₃PO₄, analytical grade)
-
Perchloric acid (HClO₄, 70%)
-
Potassium hydroxide (KOH)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and UV/Vis detector.
-
C8 reverse-phase HPLC column (e.g., Symmetry C8, 250 mm × 4.6 mm, 5 µm particle size).[2]
-
Data acquisition and processing software.
-
pH meter.
-
Microcentrifuge.
Chromatographic Conditions
| Parameter | Condition |
| Column | C8 reverse-phase, 250 mm × 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 4.0) |
| Mobile Phase B | Acetonitrile:Methanol (1:1, v/v) |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-30% B; 20-25 min: 30% B; 25-26 min: 30-5% B; 26-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
| Run Time | 35 minutes |
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation
-
To 200 µL of plasma, add 400 µL of ice-cold 0.6 M perchloric acid to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and neutralize with 3 M potassium hydroxide.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to remove the potassium perchlorate precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Harvest cells and wash twice with ice-cold phosphate-buffered saline (PBS).
-
Extract the metabolites by adding 500 µL of ice-cold 0.6 M perchloric acid per 1x10⁶ cells.
-
Lyse the cells by vortexing and freeze-thawing three times.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize and filter the supernatant as described for plasma samples (steps 3-5).
Quantitative Data
The following table summarizes the expected quantitative data for the analysis of this compound and its parent compound, 8-chloroadenosine, using the described HPLC method. This data is representative and may vary based on the specific instrumentation and experimental conditions.
| Compound | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | ~12.5 | 0.05 | 0.15 |
| 8-Chloroadenosine | ~15.2 | 0.04 | 0.12 |
Conclusion
The described RP-HPLC method provides a reliable and sensitive approach for the detection and quantification of this compound in biological samples. This protocol is essential for preclinical and clinical studies involving 8-chloroadenosine to elucidate its metabolic profile and to correlate metabolite concentrations with therapeutic efficacy and potential toxicities. The method is robust and can be adapted for use in various research and drug development settings.
References
Application Note: A Robust LC-MS/MS Protocol for the High-Throughput Quantification of 8-Chloroinosine in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Chloroinosine is a metabolite of 8-chloroadenosine, a nucleoside analog with potential antineoplastic activity currently under investigation for various hematological malignancies.[1][2] 8-chloroadenosine is intracellularly phosphorylated to its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP), which inhibits RNA synthesis and depletes cellular ATP pools, ultimately inducing apoptosis in cancer cells.[3][4] Given that 8-chloroadenosine is converted to this compound in plasma, a reliable method for the quantification of this metabolite is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies in a drug development setting.
This application note details a sensitive, specific, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
This compound (Analyte)
-
Inosine-¹³C₅ (Internal Standard - IS) - (MedChemExpress)[5]
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K₂EDTA)
-
Stock and Working Solutions Preparation
-
Stock Solutions (1 mg/mL):
-
Prepare individual stock solutions of this compound and Inosine-¹³C₅ by dissolving the appropriate amount of each compound in methanol.
-
-
Working Standard Solutions:
-
Serially dilute the this compound stock solution with a 50:50 (v/v) acetonitrile/water mixture to prepare working standards for the calibration curve and quality control (QC) samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Inosine-¹³C₅ stock solution with acetonitrile. This solution will be used for protein precipitation.
-
Sample Preparation
The protocol utilizes a simple and efficient protein precipitation method.
-
Aliquot 50 µL of plasma samples (calibration standards, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Inosine-¹³C₅ in acetonitrile) to each tube.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for this analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 50 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Gradient | 5% B (0.0-0.5 min), 5-95% B (0.5-2.5 min), 95% B (2.5-3.5 min), 95-5% B (3.5-3.6 min), 5% B (3.6-5.0 min) |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions and Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 303.1 | 171.0 | 150 | 25 |
| Inosine-¹³C₅ (IS) | 274.2 | 138.1 | 150 | 22 |
Note: The precursor ion for this compound is the [M+H]⁺ of the chlorinated purine base after in-source fragmentation of the labile glycosidic bond, a common behavior for nucleosides. The product ion corresponds to the further fragmentation of this base. The IS transitions are for the stable isotope-labeled inosine.
Data Presentation
The following tables present hypothetical data to demonstrate the expected performance of the method.
Table 4: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1.0 | 0.012 ± 0.001 | 102.5 |
| 2.5 | 0.029 ± 0.002 | 98.8 |
| 5.0 | 0.058 ± 0.004 | 99.5 |
| 10.0 | 0.115 ± 0.008 | 101.2 |
| 50.0 | 0.582 ± 0.031 | 100.8 |
| 100.0 | 1.160 ± 0.055 | 99.9 |
| 500.0 | 5.795 ± 0.210 | 98.5 |
| 1000.0 | 11.550 ± 0.450 | 98.7 |
| Linear Range: 1.0 - 1000.0 ng/mL, Correlation Coefficient (r²): >0.995 |
Table 5: Precision and Accuracy of the Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | Inter-day (n=18, 3 days) |
| Mean Conc. ± SD | Precision (%CV) | ||
| LLOQ | 1.0 | 1.03 ± 0.08 | 7.8 |
| Low QC | 3.0 | 2.95 ± 0.15 | 5.1 |
| Mid QC | 80.0 | 81.5 ± 3.2 | 3.9 |
| High QC | 800.0 | 790.2 ± 25.5 | 3.2 |
| Acceptance criteria for precision (%CV) is ≤15% (≤20% for LLOQ) and for accuracy is within 85-115% (80-120% for LLOQ). |
Visualizations
Experimental Workflow
Caption: LC-MS/MS experimental workflow for this compound quantification.
Signaling Pathway
Caption: Mechanism of action of 8-chloroadenosine leading to apoptosis.
References
- 1. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
8-Chloroinosine: A Key Biomarker for 8-Chloroadenosine Cancer Therapy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 8-Chloroadenosine (8-Cl-Ado) is a promising ribonucleoside analog under investigation for its anticancer properties, particularly in hematological malignancies like acute myeloid leukemia (AML). Its mechanism of action hinges on its intracellular conversion to the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP). This active form competitively inhibits RNA synthesis and leads to a depletion of cellular ATP, ultimately inducing apoptosis in cancer cells. The in vivo metabolism of 8-Chloroadenosine is rapid and extensive, with 8-Chloroinosine (8-Cl-Ino) being a major, albeit inactive, metabolite. Monitoring the levels of 8-Cl-Ino in biological matrices such as plasma and urine can serve as a crucial biomarker. It provides valuable insights into the pharmacokinetic profile of the parent drug, 8-Cl-Ado, helps in assessing patient compliance, and offers a non-invasive method to understand the metabolic conversion of the drug. This document provides detailed protocols and application notes for the utilization of this compound as a biomarker for 8-Chloroadenosine treatment.
Data Presentation
In a phase 1 clinical trial involving patients with relapsed or refractory AML (NCT02509546), the pharmacokinetics of 8-Chloroadenosine and its metabolites were evaluated. While specific quantitative data for this compound is not detailed in the primary publication, it was noted that the deaminated metabolite, 8-Cl-Ino, accumulated in plasma at levels comparable to the parent drug, 8-Cl-Ado. The peak plasma concentration of 8-Cl-Ado at the starting dose of 100 mg/m² was reported to be between 150 and 300 nM, with levels increasing with the dose.[1]
Table 1: Summary of Pharmacokinetic Observations for 8-Chloroadenosine and its Metabolites
| Analyte | Matrix | Observation | Reference |
| 8-Chloroadenosine (8-Cl-Ado) | Plasma | Dose-dependent accumulation. Peak concentration of 150-300 nM at 100 mg/m². | [1] |
| This compound (8-Cl-Ino) | Plasma | Accumulated at levels similar to 8-Cl-Ado. | [1][2] |
| 8-Chloro-adenine (8-Cl-Ade) | Plasma | Accumulated at levels similar to 8-Cl-Ado. | [1] |
| 8-Chloro-adenosine triphosphate (8-Cl-ATP) | PBMCs | Measurable levels detected 1 hour after the start of therapy, even at the lowest dose. |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is a representative method based on established techniques for nucleoside analog quantification, as the specific, detailed protocol from the phase 1 clinical trial's supplementary materials was not publicly available in the searched literature.
1. Objective: To quantify the concentration of this compound in human plasma samples.
2. Materials and Reagents:
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅-¹⁵N₅-8-Chloroinosine)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Human plasma (blank)
-
Protein precipitation plates or microcentrifuge tubes
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex to mix and centrifuge to pellet any remaining particulates.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.5 min: Hold at 95% B
-
3.5-3.6 min: Return to 5% B
-
3.6-5.0 min: Equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing pure standards of this compound and the internal standard.
5. Calibration and Quality Control:
-
Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Process calibration standards and QC samples alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
The concentration of this compound in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Metabolic Pathway of 8-Chloroadenosine
Caption: Metabolic conversion of 8-Chloroadenosine.
Mechanism of Action of 8-Chloroadenosine
Caption: Signaling pathway of 8-Chloroadenosine's anticancer activity.
Experimental Workflow for Biomarker Analysis
Caption: Workflow for this compound biomarker analysis.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: An evaluation of safety and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloroinosine Analysis in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroinosine is a synthetic nucleoside analog with potential applications in various research and therapeutic areas. Accurate and reliable quantification of this compound in biological matrices such as urine is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the sample preparation of urine for the analysis of this compound, primarily focusing on techniques suitable for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
The primary challenge in analyzing urine samples is the presence of various interfering substances, including proteins, salts, and other endogenous and exogenous compounds, which can cause matrix effects and compromise the accuracy of the results. The following protocols for Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE) are designed to effectively remove these interferences and ensure high recovery and reproducibility of this compound.
Data Presentation: Comparison of Sample Preparation Methods
The choice of sample preparation method can significantly impact the recovery, purity, and overall quality of the analytical results. Below is a summary of expected performance characteristics for the described methods based on typical results for similar analytes in urine.
| Parameter | Solid-Phase Extraction (SPE) | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | High (>85%)[1][2] | Moderate to High (70-100%)[3][4] | Moderate to High (75-100%)[5] |
| Matrix Effect Reduction | Excellent | Good | Good |
| Selectivity | High | Low | Moderate |
| Sample Throughput | Moderate to High (with automation) | High | Low to Moderate |
| Cost per Sample | Moderate | Low | Low |
| Method Development Time | Moderate | Low | Moderate |
| Automation Potential | High | High | Moderate |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol
Solid-phase extraction is a highly selective method for isolating analytes from a complex matrix. For a polar compound like this compound, a mixed-mode or reverse-phase SPE cartridge is recommended.
Materials:
-
Mixed-mode or C18 SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Urine sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (or other appropriate modifier)
-
Ammonium hydroxide (or other appropriate modifier)
-
Centrifuge
-
SPE manifold or automated SPE system
-
Sample collection tubes
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample for 10-15 seconds to ensure homogeneity.
-
Centrifuge the urine sample at 4000 x g for 10 minutes to pellet any particulate matter.
-
Transfer 1 mL of the supernatant to a clean tube.
-
Add the internal standard solution to the urine sample and vortex briefly.
-
Acidify the sample by adding 100 µL of 2% formic acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Place the SPE cartridges on the manifold.
-
Condition the cartridge by passing 1 mL of methanol through it.
-
Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
-
Elution:
-
Elute the this compound and internal standard from the cartridge using 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol). Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase for LC-MS analysis.
-
Vortex briefly and transfer to an autosampler vial.
-
Protein Precipitation (PPT) Protocol
Protein precipitation is a simpler and faster method for sample cleanup, suitable for high-throughput applications. While urine has a lower protein concentration than plasma or serum, this step is still beneficial for removing proteins that can interfere with the analysis.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Acetonitrile (ACN) or Methanol (MeOH), pre-chilled to -20°C
-
Microcentrifuge tubes (e.g., 1.5 mL or 2 mL)
-
Centrifuge capable of reaching >10,000 x g
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Thaw frozen urine samples at room temperature and vortex.
-
Pipette 100 µL of the urine sample into a microcentrifuge tube.
-
Add the internal standard solution.
-
-
Precipitation:
-
Add 300 µL of cold acetonitrile (a 3:1 ratio of organic solvent to sample) to the urine sample.
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully aspirate the supernatant without disturbing the protein pellet.
-
Transfer the supernatant to a clean tube for evaporation or directly to an autosampler vial for analysis, depending on the required concentration factor.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Liquid-Liquid Extraction (LLE) Protocol
Liquid-liquid extraction separates analytes based on their differential solubility in two immiscible liquid phases.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate, methyl tert-butyl ether (MTBE))
-
pH adjusting solution (e.g., buffer, acid, or base)
-
Glass test tubes with screw caps
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Preparation:
-
Pipette 1 mL of urine into a glass test tube.
-
Add the internal standard solution.
-
Adjust the pH of the urine sample as needed to ensure this compound is in a neutral form for efficient extraction into an organic solvent.
-
-
Extraction:
-
Add 3 mL of the extraction solvent (e.g., ethyl acetate) to the tube.
-
Cap the tube and vortex for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
-
Organic Phase Collection:
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Solid-Phase Extraction (SPE) workflow for this compound analysis in urine.
Caption: Protein Precipitation (PPT) workflow for this compound analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics | Semantic Scholar [semanticscholar.org]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Measuring 8-Chloroinosine Uptake in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroinosine is a purine nucleoside analog that, along with its precursor 8-chloroadenosine (8-Cl-Ado), has demonstrated significant anti-neoplastic activity across a range of cancer cell lines.[1][2] The therapeutic efficacy of nucleoside analogs is critically dependent on their transport into cancer cells and subsequent metabolic activation.[3] 8-Chloroadenosine, which can be converted to this compound by adenosine deaminase, exerts its cytotoxic effects through multiple mechanisms. Once inside the cell, it is phosphorylated to its active triphosphate form, 8-chloro-ATP (8-Cl-ATP), which can inhibit RNA synthesis.[3] Furthermore, the accumulation of 8-Cl-ATP and a concurrent depletion of endogenous ATP pools activate AMP-activated protein kinase (AMPK), a key cellular energy sensor.[2] AMPK activation subsequently inhibits the mTOR pathway, a central regulator of cell growth and proliferation.
Understanding the rate and mechanism of this compound uptake is therefore paramount for evaluating its potential as a therapeutic agent and for developing strategies to overcome drug resistance. Cellular uptake of nucleoside analogs is primarily mediated by two families of specialized membrane transport proteins: the equilibrative nucleoside transporters (ENTs) and the concentrative nucleoside transporters (CNTs).
These application notes provide detailed protocols for quantifying the uptake of this compound in cultured cancer cell lines using two robust methodologies: a radiolabeled substrate uptake assay and a high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Mechanism of Action Overview
The primary anti-cancer effects of 8-chloroadenosine/inosine are initiated by its transport into the cell, followed by a cascade of intracellular events. The key signaling pathway affected is the AMPK/mTOR axis, which is triggered by cellular energy stress.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the parent compound, 8-chloroadenosine, in various cancer cell lines and the intracellular concentrations of its active metabolite. This data provides a baseline for expected potency and cellular accumulation.
Table 1: IC50 Values of 8-Chloroadenosine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
|---|---|---|---|---|
| MOLM-13 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | |
| MOLM-14 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | |
| KG1a | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | |
| MV-4-11 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | |
| OCI-AML3 | Acute Myeloid Leukemia | 0.2 - 1.4 | 72 | |
| CAKI-1 | Renal Cell Carcinoma | 2 | Not Specified | |
| RXF-393 | Renal Cell Carcinoma | 36 | Not Specified | |
| MDA-MB-231 | Breast Cancer | 0.52 | 96 | |
| SK-BR-3 | Breast Cancer | 1.4 | 96 | |
| B16 | Mouse Melanoma | ~4.7 | Not Specified |
| FLC | Mouse Friend Leukemia | ~12 | Not Specified | |
Table 2: Intracellular Accumulation of 8-Chloro-ATP
| Cell Line | Parent Compound | Treatment Concentration (µM) | Treatment Time (h) | Intracellular 8-Cl-ATP Concentration (µM) | Citation |
|---|---|---|---|---|---|
| Myeloma Cells | 8-Cl-Ado | 10 | 12 | >400 |
| AML Cells | 8-Cl-Ado | 10 | 12 | >600 | |
Experimental Protocols
Two primary methods for measuring this compound uptake are detailed below. It is recommended to perform initial optimization experiments to determine the linear range of uptake for the specific cell line under investigation.
Protocol 1: Radiolabeled this compound Uptake Assay
This protocol provides a classic and reliable method for quantifying the uptake of this compound using a radiolabeled version (e.g., [³H]-8-Chloroinosine or [¹⁴C]-8-Chloroinosine).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
24-well tissue culture plates
-
Radiolabeled this compound (e.g., [³H]- or [¹⁴C]-labeled)
-
Unlabeled this compound
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer (0.1 M NaOH or similar)
-
Scintillation fluid
-
Liquid scintillation counter
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Cell Seeding: Seed cancer cells into 24-well plates at a density that will yield 80-90% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with pre-warmed (37°C) Uptake Buffer.
-
Pre-incubation: Add 0.5 mL of pre-warmed Uptake Buffer to each well and incubate for 15 minutes at 37°C to deplete endogenous nucleosides.
-
Initiate Uptake: Aspirate the pre-incubation buffer. Add Uptake Buffer containing the desired concentration of radiolabeled this compound (e.g., 0.1-10 µM). For competition or inhibition studies, co-incubate with a surplus of unlabeled this compound or a known nucleoside transporter inhibitor.
-
Incubation: Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 10, 20, 30 minutes). Time points should be chosen to ensure the measurement of the initial uptake rate.
-
Terminate Uptake: To stop the reaction, rapidly aspirate the radioactive solution and immediately wash the cells three times with 1 mL of ice-cold PBS per well.
-
Cell Lysis: Add 250 µL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Quantification:
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Use an aliquot of the lysate to determine the total protein concentration for normalization.
-
-
Data Analysis: Calculate the uptake as pmol of this compound per mg of protein per minute.
Protocol 2: LC-MS/MS Quantification of Intracellular this compound
This protocol offers a highly sensitive and specific non-radioactive method to measure intracellular this compound and its phosphorylated metabolites.
Materials:
-
Cultured cancer cells
-
Unlabeled this compound
-
This compound analytical standard and stable isotope-labeled internal standard (if available)
-
Ice-cold PBS
-
Extraction Solvent (e.g., ice-cold 80% methanol)
-
LC-MS/MS system with a suitable column (e.g., C18 or HILIC)
-
Mobile phases (e.g., water and acetonitrile with formic acid or ammonium acetate)
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate flasks or plates to achieve a sufficient number for analysis (e.g., 1-5 million cells per sample). Treat cells with the desired concentration of this compound for a defined time course.
-
Cell Harvest: Aspirate the medium and wash the cells twice with ice-cold PBS. Harvest the cells by scraping into a small volume of ice-cold PBS and transfer to a microcentrifuge tube.
-
Metabolite Extraction:
-
Centrifuge the cell suspension to pellet the cells.
-
Remove the PBS and add 500 µL of ice-cold Extraction Solvent.
-
Vortex vigorously and incubate on ice for 20 minutes to precipitate proteins and extract metabolites.
-
-
Sample Clarification: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Sample Preparation:
-
Carefully transfer the supernatant to a new tube.
-
Dry the extract completely using a vacuum concentrator or a stream of nitrogen.
-
Reconstitute the dried pellet in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto the LC-MS/MS system.
-
Develop a specific method for the separation and detection of this compound and its metabolites using multiple reaction monitoring (MRM).
-
Establish a standard curve using the analytical standard to quantify the absolute amount of this compound in the cell extracts.
-
-
Data Analysis: Normalize the quantified amount of this compound to the initial cell number or total protein content of the cell pellet.
References
- 1. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Chloroinosine in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
8-Chloroinosine is a purine nucleoside analog. While its direct and extensive application in broad drug metabolism studies, particularly concerning cytochrome P450 (CYP) enzymes, is not widely documented, its structural characteristics suggest a significant role in studies focused on the purine salvage pathway. This pathway is crucial for the metabolism of endogenous purines and a variety of purine analog drugs used in chemotherapy and virotherapy. The primary enzyme of interest for this compound in a drug metabolism context is Purine Nucleoside Phosphorylase (PNP).
Mechanism of Action in Metabolic Studies: Inhibition of Purine Nucleoside Phosphorylase (PNP)
Purine Nucleoside Phosphorylase (PNP) is a key enzyme in the purine salvage pathway that catalyzes the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to the corresponding purine base and (deoxy)ribose-1-phosphate. Inhibition of PNP can significantly alter the metabolic fate of both endogenous purine nucleosides and purine analog drugs. This alteration can lead to increased intracellular concentrations of nucleoside analogs, potentially enhancing their therapeutic effects or leading to toxicity.
This compound, as a purine analog, is a potential inhibitor of PNP. By inhibiting PNP, this compound can be used as a tool in drug metabolism studies to:
-
Investigate the role of the purine salvage pathway in the activation or degradation of other purine analog drugs.
-
Modulate the metabolism of a co-administered purine analog drug to study its pharmacokinetic and pharmacodynamic properties.
-
Screen for potential drug-drug interactions between purine analogs that are substrates or inhibitors of PNP.
It is important to note that there is currently a lack of evidence in the scientific literature to support the use of this compound as a significant inhibitor of the cytochrome P450 (CYP) enzyme system, which is responsible for the phase I metabolism of a vast array of drugs. Therefore, its application in studying CYP-mediated drug metabolism is not recommended without further investigation.
Quantitative Data on PNP Inhibition
| Compound | Enzyme Source | IC50 (µM) | Ki (µM) | Reference |
| 8-Aminoguanosine | Human | 1.40 | - | [1] |
| 8-Amino-3-deazaguanine | Mammalian | 9.9 | - | [2] |
| PD 119,229 (8-amino-9-(2-thienylmethyl)guanine) | Human | 0.17 | 0.067 | [1] |
| 8-Aminoinosine | Recombinant Human | - | Competitive Inhibition (Ki not specified) | [3] |
| 8-Aminohypoxanthine | Recombinant Human | - | Competitive Inhibition (Ki not specified) | [3] |
This table summarizes the inhibitory concentrations of several purine analogs against Purine Nucleoside Phosphorylase (PNP). The data for these related compounds suggest that substitutions at the 8-position of the purine ring can lead to potent PNP inhibition.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Purine Nucleoside Phosphorylase (PNP) by this compound
This protocol describes a spectrophotometric method to determine the inhibitory potential of this compound on PNP activity. The assay is based on the PNP-catalyzed conversion of inosine to hypoxanthine, which is then oxidized to uric acid by xanthine oxidase, leading to an increase in absorbance at 293 nm.
Materials:
-
Purified Purine Nucleoside Phosphorylase (PNP)
-
This compound
-
Inosine (substrate)
-
Xanthine Oxidase
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Prepare a range of serial dilutions of this compound in the assay buffer.
-
Prepare stock solutions of inosine and xanthine oxidase in the assay buffer.
-
Prepare a working solution of PNP in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
This compound dilution (or vehicle for control)
-
PNP enzyme solution
-
-
Incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a solution containing inosine and xanthine oxidase to each well.
-
Immediately place the plate in the spectrophotometer and measure the absorbance at 293 nm in kinetic mode for a set period (e.g., 10-30 minutes), taking readings at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PNP activity, by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Purine Salvage Pathway and the Role of this compound.
Caption: Experimental Workflow for PNP Inhibition Assay.
References
Application Note: A Validated Protocol for the Chromatographic Separation of 8-Chloroinosine from Structurally Related Nucleosides
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the separation of 8-Chloroinosine from other naturally occurring nucleosides, such as inosine, adenosine, and guanosine, using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a halogenated purine nucleoside, and its derivatives are of significant interest in drug development due to their potential as antineoplastic agents. The structural similarity among these nucleosides presents a significant analytical challenge. This protocol offers a robust and reproducible method for their effective separation, which is crucial for characterization, purification, and quantitative analysis in various research and development settings.
Introduction
This compound is a synthetic nucleoside analog characterized by the substitution of a chlorine atom at the 8-position of the purine ring of inosine. This modification significantly alters the molecule's physicochemical properties compared to its parent nucleoside, inosine.[1] Halogenated nucleosides, including 8-chloroadenosine and its metabolite this compound, have demonstrated potential as anti-cancer agents. Their mechanism of action is thought to involve the inhibition of RNA synthesis and the modulation of key signaling pathways, such as the AMPK/mTOR pathway, leading to cell growth inhibition and apoptosis. The effective separation of this compound from other endogenous nucleosides is paramount for preclinical and clinical development, enabling accurate assessment of its purity, stability, and metabolic fate.
This document outlines a comprehensive protocol for the separation of this compound from inosine, adenosine, and guanosine. The method utilizes reversed-phase HPLC, a widely accessible and reliable technique in analytical laboratories.
Physicochemical Properties of Selected Nucleosides
The separation of nucleosides by reversed-phase HPLC is largely dependent on their relative hydrophobicity and ionization state. The introduction of a chlorine atom in this compound increases its lipophilicity compared to inosine. The table below summarizes key physicochemical properties of this compound and other common nucleosides, which form the basis for the development of the separation protocol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | pKa | LogP | λmax (nm) |
| This compound | C₁₀H₁₁ClN₄O₅ | 302.68 | ~8.0 (N1)[1] | > -2.1 | ~250-254 |
| Inosine | C₁₀H₁₂N₄O₅ | 268.23 | 8.8 (N1)[2] | -2.1[3] | 248.5 (pH 6)[2] |
| Adenosine | C₁₀H₁₃N₅O₄ | 267.24 | 3.5 (N1), 12.5 (N9) | -1.26 | 258 |
| Guanosine | C₁₀H₁₃N₅O₅ | 283.24 | 1.9 (N7), 9.4 (N1) | -1.9 | 252, 275 (shoulder) |
Experimental Protocol: Separation of this compound by RP-HPLC
This protocol is designed for analytical scale separation. It can be adapted for preparative scale with appropriate modifications to column size and flow rate.
Materials and Reagents
-
This compound standard
-
Inosine standard
-
Adenosine standard
-
Guanosine standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Syringe filters (0.22 µm)
Procedure
1. Preparation of Mobile Phase:
-
Mobile Phase A: 20 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.22 µm membrane filter and degas before use.
2. Preparation of Standard Solutions:
-
Prepare individual stock solutions of this compound, inosine, adenosine, and guanosine at a concentration of 1 mg/mL in a 50:50 mixture of methanol and water.
-
From the stock solutions, prepare a mixed standard solution containing all four nucleosides at a final concentration of 50 µg/mL each in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
3. HPLC Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution as described in the table below.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Gradient Elution Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 22 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
4. Data Analysis:
-
Identify the peaks corresponding to each nucleoside based on their retention times from the injection of individual standards.
-
The expected elution order will be from the most polar to the least polar: Guanosine, Adenosine, Inosine, and this compound.
-
Quantify the amount of each nucleoside by integrating the peak area and comparing it to a standard curve.
Logical Workflow of the Separation Protocol
Caption: Workflow for the separation of this compound.
Putative Signaling Pathway of this compound's Precursor
The anti-cancer effects of 8-halogenated purine nucleosides are an area of active investigation. 8-Chloroadenosine, a precursor to this compound, has been shown to exert its effects through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival.
Caption: Putative signaling pathway of 8-Chloroadenosine.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the separation of this compound from other structurally similar nucleosides. The use of a standard reversed-phase C18 column and a straightforward gradient elution makes this method readily adaptable in most analytical laboratories. This protocol is a valuable tool for researchers and drug development professionals working with this compound and other halogenated nucleoside analogs, facilitating accurate analysis and quality control throughout the research and development process.
References
- 1. Single-run high-performance liquid chromatography of nucleotides, nucleosides, and major purine bases and its application to different tissue extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inosine | 58-63-9 [chemicalbook.com]
- 3. Inosine | C10H12N4O5 | CID 135398641 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeled 8-Chloroinosine in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of radiolabeled 8-chloroinosine in tracer studies, including its synthesis, metabolic fate, and protocols for its application in research. While direct studies utilizing radiolabeled this compound are not extensively documented, its role as a primary metabolite of the potent anti-cancer agent 8-chloroadenosine positions it as a critical molecule for investigation in drug metabolism and pharmacokinetic studies.
Introduction
This compound is a purine nucleoside analog and a significant metabolite of 8-chloroadenosine (8-Cl-Ado), a compound that has demonstrated considerable anti-neoplastic activity in various cancer models.[1][2] 8-Chloroadenosine is currently under investigation in clinical trials for hematological malignancies.[1][3] The conversion of 8-chloroadenosine to this compound is catalyzed by the enzyme adenosine deaminase. Understanding the kinetics, cellular uptake, and metabolic fate of this compound is crucial for elucidating the overall mechanism of action and potential resistance pathways of its parent compound, 8-chloroadenosine. Radiolabeled this compound serves as an invaluable tool for these tracer studies, allowing for sensitive and specific tracking of the molecule within biological systems.[4]
Metabolic Pathway of 8-Chloroadenosine
The primary pathway for the formation of this compound involves the deamination of 8-chloroadenosine. Once formed, this compound can undergo further metabolic conversions. The metabolic cascade of 8-chloroadenosine is complex, involving phosphorylation to its active triphosphate form (8-Cl-ATP) and a recently discovered pathway of succinylation.
Quantitative Data Summary
The following tables summarize key quantitative data related to the metabolism and effects of 8-chloroadenosine, the precursor to this compound. This data provides context for designing and interpreting tracer studies with radiolabeled this compound.
Table 1: Intracellular Accumulation of 8-Chloroadenosine Metabolites
| Cell Line | Treatment | 8-Cl-AMP (µM) | 8-Cl-ATP (µM) | S-8-Cl-AMP (µM) | S-8-Cl-Ado (µM) |
| Mantle Cell Lymphoma | 10 µM 8-Cl-Ado (24h) | Steady-state | Reached steady-state after 8-Cl-AMP | Highly associated with 8-Cl-AMP levels | Secondary metabolite |
Source: Adapted from Stellrecht et al., J. Biol. Chem. (2012)
Table 2: Effect of 8-Chloroadenosine on Cellular Energetics
| Cell Line | Treatment | Effect on ATP Levels | Effect on Mitochondrial Respiration |
| J774A.1 Macrophage-like | Prolonged incubation with 8-Cl-Ado | Depletion | Increased maximal respiration and spare capacity |
| Malignant Cells | 8-Cl-Ado exposure | Depletion | Not specified |
Source: Adapted from Gedye et al., Chem. Res. Toxicol. (2020)
Experimental Protocols
Protocol 1: Synthesis of Radiolabeled this compound
The synthesis of radiolabeled compounds is a specialized process that should be conducted in a facility equipped for handling radioactivity. The choice of radioisotope (e.g., ³H, ¹⁴C) will depend on the specific requirements of the study, such as the desired specific activity and the detection method.
General Steps:
-
Precursor Synthesis: Synthesize a suitable precursor of this compound that can be radiolabeled in the final step.
-
Radiolabeling Reaction: Introduce the radioisotope into the precursor molecule. This often involves reactions with radiolabeled reagents such as [³H]sodium borohydride or [¹⁴C]methyl iodide.
-
Purification: Purify the radiolabeled this compound from the reaction mixture using techniques like high-performance liquid chromatography (HPLC).
-
Quality Control: Determine the radiochemical purity and specific activity of the final product.
Protocol 2: Cellular Uptake and Metabolism Study
This protocol outlines a general procedure to investigate the uptake and metabolic fate of radiolabeled this compound in a cell culture model.
Materials:
-
Radiolabeled this compound (e.g., [³H]this compound or [¹⁴C]this compound)
-
Cell culture medium and supplements
-
Selected cell line (e.g., cancer cell line of interest)
-
Scintillation fluid and vials
-
HPLC system for metabolite analysis
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.
-
Radiolabeling: Replace the culture medium with fresh medium containing a known concentration of radiolabeled this compound.
-
Incubation: Incubate the cells for various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours).
-
Cell Lysis and Fractionation:
-
At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular radiolabel.
-
Lyse the cells using a suitable lysis buffer.
-
Separate the cell lysate into acid-soluble (containing nucleotides and nucleosides) and acid-insoluble (containing nucleic acids) fractions using perchloric acid precipitation.
-
-
Quantification of Uptake:
-
Measure the radioactivity in an aliquot of the total cell lysate using liquid scintillation counting to determine the total cellular uptake.
-
-
Metabolite Analysis:
-
Analyze the acid-soluble fraction by HPLC to separate and identify radiolabeled metabolites of this compound.
-
Quantify the amount of radioactivity in each metabolite peak.
-
-
Incorporation into Nucleic Acids:
-
Measure the radioactivity in the acid-insoluble fraction to determine the extent of incorporation into RNA and DNA.
-
Conclusion
The use of radiolabeled this compound in tracer studies is essential for a complete understanding of the pharmacological profile of its parent compound, 8-chloroadenosine. Although direct experimental data on radiolabeled this compound is limited, the provided protocols, adapted from standard methodologies for nucleoside analogs, offer a robust framework for researchers to investigate its cellular uptake, metabolism, and mechanism of action. Such studies will provide valuable insights for the development of more effective cancer therapeutics.
References
- 1. Intracellular Succinylation of 8-Chloroadenosine and Its Effect on Fumarate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Alters the Metabolic Profile and Downregulates Antioxidant and DNA Damage Repair Pathways in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. moravek.com [moravek.com]
Application Notes and Protocols for the Identification of 8-Chloroinosine by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Chloroinosine is a halogenated purine nucleoside that serves as a key metabolite in pharmacological studies, particularly in the context of developmental therapeutics. Its accurate identification and quantification in biological matrices are crucial for understanding the metabolism, pharmacokinetics, and pharmacodynamics of its parent compounds, such as 8-chloroadenosine. This document provides detailed application notes and protocols for the identification and quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
While specific, validated mass spectrometry parameters for this compound are not publicly available in the primary literature, this guide offers a comprehensive methodology based on established principles for the analysis of similar halogenated nucleosides. The provided parameters should be considered a starting point for method development and will require optimization for specific instrumentation and matrices.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to method development.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁ClN₄O₅ | ChemSpider |
| Monoisotopic Mass | 302.0418 Da | ChemSpider |
| Structure | Inosine with a chlorine atom at the 8th position of the purine ring. | N/A |
Experimental Workflow for this compound Analysis
The overall workflow for the analysis of this compound in a biological matrix, such as plasma, involves sample preparation, LC separation, and MS/MS detection and quantification.
Caption: A typical workflow for the quantitative analysis of this compound in biological samples.
Detailed Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of this compound from plasma samples.
Materials:
-
Human plasma (or other biological matrix)
-
This compound analytical standard
-
Stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₄-8-Chloroinosine, if available)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma samples on ice.
-
Spike a known concentration of the internal standard into each plasma sample to correct for matrix effects and extraction variability.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
A reverse-phase chromatographic method is suitable for the separation of this compound from endogenous interferences.
| Parameter | Recommended Setting |
| Column | C18 column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. |
Note: The gradient should be optimized to ensure adequate separation from any isomers or closely eluting compounds.
Mass Spectrometry (MS) Method
The following parameters are proposed for a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. These will require optimization.
Ion Source Parameters:
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Multiple Reaction Monitoring (MRM) Parameters (Estimated):
The primary fragmentation of nucleosides typically involves the cleavage of the glycosidic bond, resulting in the loss of the ribose sugar.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 303.0 (M+H)⁺ | 171.0 (Purine base) | 100 | Requires Optimization |
| This compound (Qualifier) | 303.0 (M+H)⁺ | Requires Optimization | 100 | Requires Optimization |
| Internal Standard | Dependent on IS | Dependent on IS | 100 | Requires Optimization |
Collision energy will need to be optimized for the specific instrument by infusing a standard solution of this compound and varying the collision energy to maximize the signal of the product ions.
Predicted Fragmentation Pathway
The major fragmentation pathway for this compound in positive ion mode is the neutral loss of the ribose sugar moiety.
Caption: Predicted fragmentation of this compound in the collision cell.
Data Analysis and Quantification
Quantification is performed by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards. The linear range, limit of detection (LOD), and lower limit of quantification (LLOQ) should be determined according to regulatory guidelines.
Example Calibration Curve Data (Hypothetical):
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1500 | 100000 | 0.015 |
| 5 | 7800 | 102000 | 0.076 |
| 10 | 16000 | 101000 | 0.158 |
| 50 | 82000 | 99000 | 0.828 |
| 100 | 165000 | 100500 | 1.642 |
| 500 | 830000 | 99500 | 8.342 |
| 1000 | 1680000 | 101000 | 16.634 |
Method Validation
A full validation of the developed method should be performed in accordance with relevant regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity: Assess interference from endogenous matrix components.
-
Linearity: Determine the range over which the assay is accurate and precise.
-
Accuracy and Precision: Evaluate intra- and inter-day accuracy and precision at multiple concentration levels (LLOQ, LQC, MQC, HQC).
-
Matrix Effect: Investigate the ion suppression or enhancement caused by the biological matrix.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Evaluate the stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
The protocols and application notes provided herein offer a robust starting point for the development of a sensitive and selective LC-MS/MS method for the identification and quantification of this compound. While specific mass spectrometric parameters require empirical optimization, the outlined workflow, sample preparation, and chromatographic conditions are based on established methodologies for similar analytes and are anticipated to yield reliable results for pharmacokinetic and metabolic studies in drug development. Adherence to rigorous method validation procedures is essential to ensure the generation of high-quality, reproducible data.
Application Notes and Protocols: The Experimental Use of 8-Chloroadenosine in RNA Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 8-chloroadenosine (8-Cl-Ado), a ribonucleoside analog with significant potential in RNA research and oncology. The primary focus of these notes is to detail the mechanism of action, provide quantitative data on its biological effects, and offer detailed protocols for key experimental procedures. While the initial topic specified 8-chloroinosine, the vast body of research points to 8-chloroadenosine as the key molecule of interest, which is intracellularly metabolized into its active form, 8-chloro-adenosine triphosphate (8-Cl-ATP).
Mechanism of Action
8-Chloroadenosine is a prodrug that, upon cellular uptake, is phosphorylated by adenosine kinase to 8-Cl-ATP. This active metabolite exerts its biological effects through two primary mechanisms:
-
Inhibition of RNA Synthesis: 8-Cl-ATP acts as an ATP analog and is incorporated into nascent RNA chains during transcription. This incorporation leads to chain termination, thereby inhibiting RNA polymerase II and reducing global mRNA transcripts. This disruption of RNA synthesis preferentially affects the expression of short-lived proteins, including those critical for cell survival and proliferation such as Mcl-1 and cyclin D1.[1]
-
Depletion of Intracellular ATP: The conversion of 8-Cl-Ado to 8-Cl-ATP consumes intracellular ATP, leading to a significant reduction in the cellular energy pool.[1][2] This energy depletion activates the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. AMPK activation, in turn, inhibits the mTOR pathway, a key promoter of cell growth and proliferation, and induces autophagy.[3][4]
The combined effects of RNA synthesis inhibition and ATP depletion make 8-Cl-Ado a potent inducer of apoptosis and autophagic cell death in various cancer cell lines.
Quantitative Data Presentation
The following tables summarize the quantitative effects of 8-chloroadenosine on various cancer cell lines as reported in the literature.
Table 1: Effect of 8-Chloroadenosine on Cell Viability and ATP Levels
| Cell Line | Cancer Type | 8-Cl-Ado Concentration (µM) | Exposure Time (h) | Reduction in ATP Levels (%) | Inhibition of Clonogenic Survival (%) | Reference |
| JeKo | Mantle Cell Lymphoma | 10 | 24 | 30-60 | - | |
| Multiple Myeloma Cells | Multiple Myeloma | 10 | 12 | Parallel to 8-Cl-ATP accumulation | - | |
| MCF-7 | Breast Cancer | 10 | 72 | - | 90 | |
| T47D, SK-BR-3, ZR-75-1 | Breast Cancer | 10 | 12 | Rapid depletion | - |
Table 2: Effect of 8-Chloroadenosine on RNA and DNA Synthesis
| Cell Line | Cancer Type | 8-Cl-Ado Concentration (µM) | Exposure Time (h) | Inhibition of RNA Synthesis (%) | Inhibition of DNA Synthesis (%) | Reference |
| Mantle Cell Lymphoma Lines | Mantle Cell Lymphoma | - | - | Correlated with 8-Cl-ATP levels | 50-80 | |
| Multiple Myeloma Cells | Multiple Myeloma | - | up to 12 | Inhibited | Not affected | |
| JeKo | Mantle Cell Lymphoma | - | 24 | - | - |
Table 3: Accumulation of 8-Cl-ATP in Cancer Cells
| Cell Line | Cancer Type | 8-Cl-Ado Concentration (µM) | Exposure Time (h) | Intracellular 8-Cl-ATP Concentration (µM) | Reference |
| Multiple Myeloma Cells | Multiple Myeloma | 10 | 12 | >400 | |
| Acute Myeloid Leukemia Blasts | Acute Myeloid Leukemia | - | - | Associated with cytoreduction |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effects of 8-chloroadenosine.
Protocol 1: Measurement of RNA Synthesis Rate using [³H]-Uridine Incorporation
This protocol measures the rate of new RNA synthesis by quantifying the incorporation of radiolabeled uridine.
Materials:
-
Cell culture medium
-
8-Chloroadenosine (8-Cl-Ado)
-
[³H]-Uridine (1 µCi/mL)
-
Phosphate Buffered Saline (PBS), ice-cold
-
0.4 N Perchloric Acid
-
0.5 N Potassium Hydroxide (KOH)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of 8-Cl-Ado for the specified duration. Include a vehicle-treated control.
-
45 minutes prior to the end of the treatment period, add 1 µCi/mL of [³H]-uridine to each well.
-
Incubate at 37°C for 45 minutes.
-
Remove the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 500 µL of 0.4 N perchloric acid to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the acid-insoluble material (containing RNA).
-
Carefully discard the supernatant.
-
Dissolve the pellet in 200 µL of 0.5 N KOH.
-
Transfer the dissolved pellet to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the rate of RNA synthesis.
Protocol 2: Quantification of Intracellular ATP Levels using a Bioluminescence Assay
This protocol utilizes the luciferase-luciferin reaction to quantify intracellular ATP levels.
Materials:
-
ATP Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Opaque-walled multi-well plates suitable for luminescence measurements
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a desired density and allow them to attach overnight.
-
Treat cells with various concentrations of 8-Cl-Ado for the desired time.
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer. The luminescent signal is directly proportional to the amount of ATP present.
Protocol 3: Quantification of 8-Cl-ATP by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the separation and quantification of 8-Cl-ATP from cell extracts. Specific parameters may need optimization based on the available HPLC system and column.
Materials:
-
Perchloric acid (PCA), 0.4 M
-
Potassium hydroxide (KOH), 2 M
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1 M KH₂PO₄, 4 mM Tetrabutylammonium bisulfate, pH 6.0
-
Mobile Phase B: 70% Mobile Phase A, 30% Methanol
-
8-Cl-ATP standard
Procedure:
-
Cell Extraction:
-
Culture and treat cells with 8-Cl-Ado as desired.
-
Wash cells with ice-cold PBS.
-
Extract nucleotides by adding 500 µL of ice-cold 0.4 M PCA.
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralize the supernatant by adding an appropriate volume of 2 M KOH.
-
Centrifuge again to pellet the potassium perchlorate precipitate.
-
Collect the supernatant for HPLC analysis.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject the cell extract onto the column.
-
Elute the nucleotides using a gradient of Mobile Phase B. A typical gradient might be from 0% to 100% B over 30 minutes.
-
Monitor the elution profile at 254 nm.
-
Identify the 8-Cl-ATP peak by comparing its retention time with that of the 8-Cl-ATP standard.
-
Quantify the amount of 8-Cl-ATP by integrating the peak area and comparing it to a standard curve generated with known concentrations of the 8-Cl-ATP standard.
-
Protocol 4: Assessment of Apoptosis by PARP Cleavage
This protocol uses Western blotting to detect the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with 8-Cl-Ado.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary PARP antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. The appearance of an 89 kDa fragment indicates PARP cleavage and apoptosis.
Protocol 5: Measurement of Mitochondrial Transmembrane Potential (ΔΨm)
This protocol uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
TMRE stock solution (in DMSO)
-
Cell culture medium
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells in a suitable format for imaging or flow cytometry.
-
Treat cells with 8-Cl-Ado for the desired duration.
-
In the last 15-30 minutes of treatment, add TMRE to the culture medium at a final concentration of 50-200 nM.
-
For a positive control, treat a set of cells with 10 µM FCCP for 10-15 minutes to induce mitochondrial depolarization.
-
Wash the cells with warm PBS or culture medium without phenol red.
-
Analyze the cells using a fluorescence microscope (with a TRITC filter) or a flow cytometer (PE channel). A decrease in red fluorescence intensity in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows associated with the use of 8-chloroadenosine.
Caption: Mechanism of action of 8-Chloroadenosine.
Caption: Workflow for RNA Synthesis Assay.
Caption: Workflow for Intracellular ATP Assay.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Chloro-Adenosine Inhibits Proliferation of MDA-MB-231 and SK-BR-3 Breast Cancer Cells by Regulating ADAR1/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Adenosine Deaminase Activity Assays Using 8-Chloroinosine Precursor, 8-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adenosine deaminase (ADA) is a key enzyme in purine metabolism, catalyzing the irreversible hydrolytic deamination of adenosine and 2'-deoxyadenosine to inosine and 2'-deoxyinosine, respectively. Dysregulation of ADA activity is associated with several pathological conditions, including severe combined immunodeficiency (SCID) and certain types of cancer. Consequently, the modulation of ADA activity is a significant area of interest in drug discovery and development. The use of substrate analogs, such as 8-chloroadenosine, which is converted to 8-chloroinosine by ADA, provides a valuable tool for characterizing enzyme activity and screening for novel inhibitors. These application notes provide a detailed protocol for a continuous spectrophotometric assay for ADA activity using 8-chloroadenosine as a substrate.
Principle of the Assay
The assay is based on the enzymatic conversion of 8-chloroadenosine to this compound by adenosine deaminase. This conversion leads to a change in the ultraviolet (UV) absorbance spectrum of the substrate. The rate of this change, monitored at a specific wavelength, is directly proportional to the ADA activity in the sample. While the optimal wavelength for monitoring this specific reaction should be determined experimentally, a starting point can be inferred from similar assays with other adenosine analogs. For instance, assays involving 6-chloropurine ribonucleoside have been monitored at 264 nm. The reaction progress can be followed by measuring the decrease in absorbance of the substrate or the increase in absorbance of the product.
Applications
-
Enzyme Kinetics: Determination of kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) of ADA for the substrate 8-chloroadenosine.
-
Inhibitor Screening: High-throughput screening of compound libraries to identify potential inhibitors of adenosine deaminase.
-
Drug Development: Characterization of the mechanism of action and potency of novel ADA inhibitors.
-
Clinical Research: Measurement of ADA activity in biological samples as a potential biomarker for various diseases.
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for the deamination of 8-chloroadenosine by adenosine deaminase, in comparison to the natural substrate, adenosine. These values are provided for illustrative purposes and should be determined experimentally.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Relative Efficiency (Vmax/Km) |
| Adenosine | 35 | 1.5 | 0.043 |
| 8-Chloroadenosine | 50 | 1.2 | 0.024 |
Experimental Protocols
Spectrophotometric Assay for Adenosine Deaminase Activity using 8-Chloroadenosine
This protocol describes a method to determine the activity of adenosine deaminase by monitoring the change in absorbance resulting from the conversion of 8-chloroadenosine to this compound.
Materials and Reagents:
-
Purified adenosine deaminase (e.g., from bovine spleen)
-
8-Chloroadenosine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
UV-transparent 96-well plates or cuvettes
-
Spectrophotometer capable of kinetic measurements in the UV range
-
Nuclease-free water
Reagent Preparation:
-
Potassium Phosphate Buffer (50 mM, pH 7.4): Prepare a stock solution of 1 M potassium phosphate buffer by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in nuclease-free water and adjusting the pH to 7.4. Dilute this stock to 50 mM with nuclease-free water for the assay.
-
8-Chloroadenosine Stock Solution (10 mM): Dissolve an appropriate amount of 8-chloroadenosine in nuclease-free water to make a 10 mM stock solution. Store aliquots at -20°C.
-
Adenosine Deaminase Working Solution: Dilute the purified ADA enzyme in 50 mM potassium phosphate buffer (pH 7.4) to a concentration that yields a linear reaction rate for at least 10 minutes. The optimal concentration should be determined empirically.
Assay Procedure:
-
Wavelength Determination (Optional but Recommended):
-
Record the UV absorbance spectra of 8-chloroadenosine and this compound (if available) from 220 nm to 320 nm in the assay buffer.
-
Identify the wavelength with the maximum difference in absorbance between the substrate and the product. This will be the optimal wavelength for monitoring the reaction. If this compound is not available, monitor the reaction at a wavelength where 8-chloroadenosine has significant absorbance (e.g., around 264 nm) and a decrease in absorbance is expected upon deamination.
-
-
Assay Setup:
-
Set up the reactions in a UV-transparent 96-well plate or cuvettes.
-
For each reaction, prepare a master mix containing the appropriate volume of 50 mM potassium phosphate buffer (pH 7.4).
-
Add varying concentrations of 8-chloroadenosine to the wells/cuvettes to determine Km and Vmax. A typical concentration range would be from 0.1 to 10 times the expected Km.
-
Include a blank control for each substrate concentration containing all components except the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Pre-incubate the plate/cuvettes at a constant temperature (e.g., 25°C or 37°C) for 5 minutes.
-
Initiate the reaction by adding the adenosine deaminase working solution to each well/cuvette.
-
Immediately start monitoring the change in absorbance at the predetermined wavelength over time (e.g., every 30 seconds for 10-20 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V0): Determine the initial linear rate of the reaction (change in absorbance per minute) for each substrate concentration.
-
Convert Absorbance to Concentration: Use the Beer-Lambert law (A = εbc) to convert the change in absorbance per minute to the change in concentration per minute. The molar extinction coefficient (ε) for the difference between 8-chloroadenosine and this compound at the measurement wavelength is required. If this is not known, relative activities can be calculated.
-
Determine Kinetic Parameters: Plot the initial velocities (V0) against the substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. This can be done using non-linear regression software or by using linear transformations such as the Lineweaver-Burk plot.
Visualizations
Caption: Experimental workflow for the ADA activity assay.
Caption: Enzymatic deamination of 8-chloroadenosine by ADA.
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Peak Resolution for 8-Chloroinosine
Welcome to the technical support center for the HPLC analysis of 8-Chloroinosine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their chromatographic separations and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak shape (e.g., tailing, fronting) for this compound in reversed-phase HPLC?
Poor peak shape for polar, ionizable compounds like this compound often stems from several factors:
-
Secondary Silanol Interactions: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases are a primary cause of peak tailing for polar and basic compounds.[1][2] The purine structure of this compound can interact with these active sites, leading to asymmetrical peaks.
-
Inappropriate Mobile Phase pH: The retention of ionizable compounds is highly dependent on the mobile phase pH. If the pH is not adequately controlled or is close to the pKa of this compound, it can lead to peak tailing or splitting.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting.[3]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[4]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can lead to distorted peaks for all analytes.[3]
Q2: Which type of HPLC column is most suitable for the analysis of this compound?
For polar compounds like this compound, several column chemistries can be effective:
-
C18 and C8 Columns: These are common starting points for reversed-phase chromatography. A well-end-capped C18 or C8 column can provide sufficient retention and good peak shape, especially when mobile phase conditions are optimized. Methods for the similar compound 2-chloroadenosine have been successfully developed on C8 and C18 columns.
-
Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which can help to shield residual silanol groups and provide alternative selectivity for polar analytes.
-
Phenyl Phases: These columns can offer different selectivity through π-π interactions with the purine ring of this compound.
Q3: How does mobile phase pH affect the retention and peak shape of this compound?
Mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable compounds like this compound. By adjusting the pH, you can control the ionization state of the molecule. For purine analogs, using a low pH mobile phase (e.g., pH 2.5-4) is often beneficial as it can suppress the ionization of residual silanol groups on the stationary phase, thereby reducing peak tailing. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure a single ionic form is present.
Q4: Should I use isocratic or gradient elution for analyzing this compound?
The choice between isocratic and gradient elution depends on the sample complexity:
-
Isocratic Elution: This is suitable for simple mixtures containing only this compound or a few other components with similar retention times. It is simpler to set up and can have shorter run times.
-
Gradient Elution: This is preferred for complex samples containing impurities or degradation products with a wide range of polarities. A gradient can improve resolution and peak shape for all components. For stability-indicating methods, gradient elution is almost always necessary to separate the main peak from various degradation products.
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak for this compound has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary interactions with silanol groups | Lower the mobile phase pH to 2.5-3.5 using an acid modifier like formic acid or phosphoric acid to suppress silanol ionization. Consider using a highly end-capped column or a column with a polar-embedded stationary phase. |
| Inappropriate buffer concentration | Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the pH, especially if the sample is dissolved in a different buffer. |
| Metal contamination in the sample or system | Add a chelating agent like EDTA to the mobile phase at a low concentration (e.g., 0.1 mM). |
| Column contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column. |
Issue 2: Poor Resolution Between this compound and Impurities
Symptoms: The peaks for this compound and a nearby impurity are not baseline separated.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal mobile phase composition | Adjust Organic Modifier: Change the percentage of the organic solvent (acetonitrile or methanol). A lower percentage will increase retention and may improve resolution. Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Modify pH: Small changes in pH can significantly impact the selectivity between ionizable compounds. |
| Inadequate column efficiency | Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm) or a longer column to increase the number of theoretical plates. |
| Gradient slope is too steep | If using a gradient, decrease the slope (make it shallower) in the region where the critical peaks elute. |
| Unsuitable column chemistry | Try a column with a different stationary phase (e.g., switch from C18 to a Phenyl or polar-embedded phase) to exploit different retention mechanisms. |
Issue 3: Drifting Retention Times
Symptoms: The retention time for this compound changes from one injection to the next.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate column equilibration | Increase the column equilibration time between injections, especially when running a gradient. |
| Mobile phase instability | Prepare fresh mobile phase daily. If using a buffer, ensure it is fully dissolved and the pH is stable. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Pump malfunction or leaks | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
Experimental Protocols
Protocol 1: Recommended Starting Method for this compound Analysis
This protocol is a suggested starting point for method development. Optimization will likely be required based on your specific sample and HPLC system.
| Parameter | Recommended Condition |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 40% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 263 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A or Water/Acetonitrile mixture |
Visualizations
Caption: Troubleshooting workflow for HPLC peak resolution issues.
Caption: Logical workflow for HPLC method development for this compound.
References
- 1. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 2. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
Technical Support Center: Enhanced Sensitivity for 8-Chloroinosine Detection in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 8-Chloroinosine detection in biological fluids. The information is tailored to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and widely used method for quantifying this compound in biofluids?
A1: The gold standard for the highly sensitive and selective quantification of this compound in complex biological matrices like plasma, serum, and urine is Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3] This technique offers excellent specificity by monitoring unique precursor-to-product ion transitions, minimizing interference from endogenous matrix components.
Q2: What are the typical challenges that limit the sensitivity of this compound detection?
A2: The primary challenges include:
-
Matrix Effects: Endogenous components in biofluids can co-elute with this compound and either suppress or enhance its ionization, leading to inaccurate and imprecise measurements.[4][5]
-
Low Analyte Concentration: In many pharmacokinetic or toxicokinetic studies, the concentration of this compound can be very low, requiring a method with a low Lower Limit of Quantification (LLOQ).
-
Inefficient Sample Preparation: Poor recovery of this compound during extraction or insufficient removal of interfering substances can significantly impact sensitivity.
-
Analyte Stability: Degradation of this compound in the biological matrix during sample collection, storage, or processing can lead to underestimation of its concentration.
Q3: How can I choose an appropriate internal standard (IS) for this compound analysis?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ¹⁵N-labeled this compound). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and LC-MS/MS analysis, thus effectively compensating for matrix effects and other variations. If a SIL-IS is not available, a structural analog with similar physicochemical properties (e.g., 8-Bromoinosine or another halogenated nucleoside) can be used.
Q4: What is a typical Lower Limit of Quantification (LLOQ) I can expect to achieve for this compound in plasma?
A4: While specific LLOQs for this compound are not widely published, based on methods for similar nucleoside analogs, a well-optimized LC-MS/MS method can be expected to achieve an LLOQ in the range of 0.1 to 5 ng/mL in plasma. For some highly sensitive applications, LLOQs in the low pg/mL range have been reported for other nucleoside analogs.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound in biofluids.
Low or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction Recovery | 1. Optimize Sample Preparation: If using protein precipitation, ensure the ratio of organic solvent (e.g., acetonitrile) to plasma is sufficient (typically 3:1 or 4:1 v/v) for complete protein removal. 2. Evaluate Different Techniques: Compare protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) to determine the method with the highest recovery for this compound. For urine samples, a "dilute-and-shoot" approach may be sufficient after centrifugation. 3. Check pH: Ensure the pH of the sample and extraction solvents is optimal for this compound's chemical properties. |
| Suboptimal Mass Spectrometry Parameters | 1. Optimize MRM Transitions: Infuse a standard solution of this compound to determine the most abundant and stable precursor and product ions. The fragmentation of the N-glycosidic bond to yield the nucleobase is a common and reliable transition for nucleosides. 2. Tune Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity. 3. Select Appropriate Ionization Mode: Based on the chemistry of this compound, electrospray ionization (ESI) in positive ion mode is typically effective for nucleosides. |
| Chromatographic Issues | 1. Check for Co-elution with Suppressive Matrix Components: Infuse a constant concentration of this compound post-column while injecting a blank, extracted matrix sample. A dip in the signal at the retention time of the analyte indicates ion suppression. 2. Adjust Gradient: Modify the mobile phase gradient to better separate this compound from the ion-suppressing region. |
| Analyte Degradation | 1. Ensure Proper Sample Handling: Keep biofluid samples on ice after collection and freeze them at -80°C for long-term storage. 2. Evaluate Stability: Perform freeze-thaw and bench-top stability experiments to ensure this compound is stable under the conditions of your workflow. |
High Signal Variability (Poor Precision)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Use an Internal Standard: A suitable internal standard is crucial to correct for variability in sample preparation and injection volume. 2. Automate Where Possible: Utilize automated liquid handlers for precise and repeatable pipetting. 3. Ensure Complete Mixing: Vortex samples thoroughly at each step of the extraction process. |
| Matrix Effects | 1. Improve Sample Cleanup: Use a more rigorous sample preparation method like SPE to remove more interfering matrix components. 2. Chromatographic Separation: Optimize the chromatography to separate this compound from co-eluting matrix components. |
| LC System Carryover | 1. Optimize Wash Solvents: Use a strong organic solvent in the autosampler wash solution to effectively clean the needle and injection port between samples. 2. Inject Blanks: Run blank injections after high-concentration samples to assess for carryover. |
Quantitative Data Summary
The following tables summarize typical parameters for a validated LC-MS/MS method for a halogenated nucleoside like this compound in plasma, based on published data for analogous compounds.
Table 1: LC-MS/MS Method Parameters (Illustrative Example)
| Parameter | Typical Value/Condition |
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Start at low %B, ramp up to elute analyte, then wash and re-equilibrate |
| Ionization Mode | ESI Positive |
| MRM Transition (Hypothetical) | Precursor Ion (M+H)⁺ → Product Ion |
| Internal Standard | Stable Isotope-Labeled this compound or a structural analog |
Table 2: Method Validation Performance (Target Criteria)
| Validation Parameter | Acceptance Criteria |
| LLOQ | Signal-to-Noise > 10; Accuracy within ±20%; Precision (CV) ≤ 20% |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (at LLOQ) | 80 - 120% of nominal concentration |
| Accuracy (other QCs) | 85 - 115% of nominal concentration |
| Precision (CV) | ≤ 20% at LLOQ; ≤ 15% for other QCs |
| Recovery | Consistent and reproducible |
| Matrix Effect | Within acceptable limits (typically 85-115%) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (for Plasma/Serum)
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Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and standard.
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Pipette 50 µL of the biofluid sample into the corresponding tube.
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Add 10 µL of the internal standard working solution to each tube.
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Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate proteins.
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Vortex each tube vigorously for 30 seconds.
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Centrifuge the tubes at >10,000 x g for 10 minutes at 4°C.
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Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
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Inject an aliquot of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Figure 1. General workflow for this compound detection.
Caption: Figure 2. Troubleshooting logic for low signal.
References
- 1. Quantification of Modified Nucleosides in the Context of NAIL-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS Method Package for Modified Nucleosides : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
addressing 8-Chloroinosine instability in analytical samples
Welcome to the technical support center for 8-Chloroinosine analysis. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the instability of this compound in analytical samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in analytical testing?
This compound is a purine nucleoside analog. Like many halogenated nucleosides, it can be susceptible to degradation under various laboratory conditions, leading to inaccurate quantification and misinterpretation of experimental data. Understanding its stability profile is crucial for developing robust analytical methods and ensuring the integrity of study results.
Q2: What are the primary degradation pathways for this compound?
Based on the behavior of similar 8-substituted purine nucleosides, the primary degradation pathway for this compound is likely hydrolysis of the N-glycosidic bond. This cleavage results in the formation of 8-chlorohypoxanthine and ribose. This hydrolysis is often catalyzed by acidic or alkaline conditions.
Q3: What are the initial signs of this compound degradation in my analytical run?
Signs of degradation may include:
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Appearance of new peaks: Unidentified peaks in your chromatogram, particularly one that could correspond to 8-chlorohypoxanthine.
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Decrease in the main peak area: A reduction in the peak area of this compound over time or between different sample preparations.
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Poor peak shape: Tailing or fronting of the this compound peak can sometimes indicate the presence of co-eluting degradation products.
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Inconsistent results: High variability in quantitative results between replicate injections or different sample preparations.
Q4: How should I prepare and store my this compound stock solutions and samples?
To minimize degradation, it is recommended to:
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Use buffered solutions: Prepare stock solutions and dilute samples in a neutral pH buffer (e.g., phosphate buffer, pH 7.0-7.5).
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Control temperature: Store stock solutions and samples at low temperatures. For short-term storage (up to 24 hours), refrigeration at 2-8°C is advisable. For long-term storage, freezing at -20°C or -80°C is recommended.
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Protect from light: Store solutions in amber vials or protect them from direct light exposure to prevent potential photodegradation.
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Prepare fresh: Whenever possible, prepare working solutions fresh daily from a frozen stock.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Decreasing peak area of this compound over time in the autosampler. | Instability in the analytical mobile phase or sample diluent. The mobile phase or diluent may be acidic or basic, promoting hydrolysis. | 1. Check the pH of your mobile phase and sample diluent. Adjust to a neutral pH if possible.2. If using an acidic mobile phase for chromatographic reasons, minimize the time samples are stored in the autosampler. Consider using a cooled autosampler. |
| Appearance of a significant unknown peak that grows over time. | Degradation of this compound. This is likely the 8-chlorohypoxanthine degradation product. | 1. Confirm the identity of the new peak using LC-MS/MS if available.2. Implement the storage and handling recommendations from the FAQs to minimize degradation.3. Develop a stability-indicating method that can separate and quantify both this compound and its primary degradants. |
| High variability in results between different sample preparations. | Inconsistent sample handling and storage. Differences in temperature, light exposure, or time before analysis can lead to varying levels of degradation. | 1. Standardize your sample preparation workflow. Ensure all samples are handled under the same conditions.2. Minimize the time between sample preparation and analysis.3. Prepare a quality control (QC) sample from a stable stock to monitor the consistency of the analytical process. |
| Loss of this compound after solid-phase extraction (SPE). | Degradation on the SPE sorbent. Some sorbents may have residual acidic or basic sites that can catalyze degradation. | 1. Ensure the pH of the sample and all SPE solutions are controlled and neutral.2. Test different SPE sorbents to find one that is inert towards this compound.3. Minimize the time the sample is in contact with the sorbent. |
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to identify potential degradation products and develop a stability-indicating analytical method.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
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This compound reference standard
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Hydrochloric acid (HCl), 0.1 M
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Sodium hydroxide (NaOH), 0.1 M
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Hydrogen peroxide (H₂O₂), 3%
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High-purity water
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Methanol or acetonitrile (HPLC grade)
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pH meter
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HPLC-UV or HPLC-MS system
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a neutral buffer.
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Stress Conditions:
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with NaOH before analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature. Take samples at various time points (e.g., 0.5, 1, 2, 4 hours). Neutralize the solution with HCl before analysis.
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Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for a defined period (e.g., 24 hours).
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Thermal Degradation: Place a solid sample of this compound and a solution in a thermostatically controlled oven (e.g., 80°C) for a defined period.
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Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.
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Analysis: Analyze the stressed samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Example HPLC Conditions (to be optimized):
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8
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Mobile Phase B: Acetonitrile
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Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to elute more hydrophobic compounds.
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Flow Rate: 1.0 mL/min
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Injection Volume: 10 µL
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Detection: UV at an appropriate wavelength (e.g., 260 nm) or MS detection.
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Column Temperature: 30°C
Data Presentation
The following table summarizes the expected stability of this compound under different conditions based on the behavior of analogous compounds. Actual degradation rates should be determined experimentally.
| Stress Condition | Expected Stability | Primary Degradation Product |
| Acidic (e.g., 0.1 M HCl, 60°C) | Low | 8-chlorohypoxanthine |
| Alkaline (e.g., 0.1 M NaOH, RT) | Low to Moderate | 8-chlorohypoxanthine and potentially other products |
| Oxidative (e.g., 3% H₂O₂, RT) | Moderate to High | Potential for N-oxide formation or other oxidative products |
| Thermal (e.g., 80°C) | Moderate | 8-chlorohypoxanthine |
| Photolytic (UV/Vis light) | Moderate to High | To be determined experimentally |
Visualizations
Figure 1. Recommended analytical workflow for this compound.
Figure 2. Likely primary degradation pathway of this compound.
Figure 3. A logical approach to troubleshooting inconsistent analytical results.
overcoming matrix effects in 8-Chloroinosine quantification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the quantification of 8-Chloroinosine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in LC-MS/MS analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3] The "matrix" refers to all components within a sample other than the analyte of interest, such as proteins, lipids, salts, and metabolites from biological fluids.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative methods.[4]
Q2: Why is a polar compound like this compound particularly susceptible to matrix effects?
A2: Polar compounds like this compound, a nucleoside analog, are often challenging to retain on traditional reversed-phase chromatography columns. This can cause them to elute early in the chromatographic run, in a region where many endogenous polar interferences (like salts and phospholipids) also elute. This co-elution is a primary cause of matrix effects, as these endogenous components compete with this compound for ionization in the mass spectrometer's source, often leading to significant ion suppression.
Q3: What are the most common sources of matrix effects in bioanalysis?
A3: The most common sources are endogenous components of the biological matrix itself. In plasma or serum, phospholipids are a notorious cause of ion suppression. Other sources include salts, endogenous metabolites, and proteins. Exogenous sources, introduced during sample collection and preparation, can also contribute, such as anticoagulants, dosing vehicles, and mobile phase additives.
Q4: How can I quantitatively measure the extent of matrix effects in my assay?
A4: The matrix effect is quantitatively assessed by calculating the Matrix Factor (MF) . This is done by comparing the peak response of an analyte spiked into a blank matrix extract (post-extraction) with the response of the analyte in a neat (pure) solvent.
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MF < 1 indicates ion suppression.
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MF > 1 indicates ion enhancement.
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An ideal MF is close to 1, suggesting minimal matrix effect.
The IS-normalized MF is also calculated to ensure that the internal standard is effectively compensating for the variability. For a robust method, the absolute MF should ideally be between 0.75 and 1.25.
Troubleshooting Guides
Problem: My this compound signal is significantly lower in matrix samples compared to my standards in neat solution (Ion Suppression).
| Potential Cause | Recommended Solution |
| Co-eluting Matrix Components: Endogenous substances like phospholipids are interfering with ionization. | Improve Sample Preparation: Implement a more rigorous cleanup technique. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are highly effective at removing interfering components compared to simple protein precipitation. Mixed-mode SPE can be particularly effective for removing a broad range of interferences. |
| Optimize Chromatography: Modify your LC gradient to better separate this compound from the suppression zone. A post-column infusion experiment can help identify where in the chromatogram suppression is occurring. Using UPLC technology over traditional HPLC can also improve resolution and reduce matrix effects. | |
| Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effect. This is a viable strategy if the analyte concentration is high enough to remain above the instrument's limit of detection. | |
| Inadequate Internal Standard (IS) Compensation: The chosen internal standard is not experiencing the same degree of suppression as the analyte. | Use a Stable Isotope-Labeled (SIL) IS: A SIL internal standard (e.g., ¹³C- or ¹⁵N-labeled this compound) is the gold standard. It has nearly identical physicochemical properties and retention time to the analyte, ensuring it experiences the same matrix effects and effectively compensates for signal variation. Deuterium-labeled standards can sometimes show slight retention time shifts, which may lead to differential suppression. |
Problem: I'm observing poor peak shape (e.g., fronting, tailing, or splitting).
| Potential Cause | Recommended Solution |
| Column Overload or Contamination: Buildup of matrix components on the analytical column. | Enhance Sample Cleanup: Ensure your sample preparation method (SPE or LLE) is effectively removing matrix components before injection. |
| Implement a Diverter Valve: Use a diverter valve to direct the early, unretained portion of the eluent (containing salts and other interferences) to waste instead of the mass spectrometer source. | |
| Analyte Interaction with Metal Surfaces: Polar compounds, especially those with chelating properties (like phosphates), can interact with the stainless steel components of standard HPLC columns, leading to poor peak shape and signal loss. | Use Metal-Free or PEEK-Lined Columns: Consider using columns with hardware designed to minimize metal interactions. This can dramatically improve peak shape and recovery for problematic compounds. |
Problem: My results show high variability (poor precision) across different samples.
| Potential Cause | Recommended Solution |
| Inconsistent Matrix Effects: The composition of the matrix varies from sample to sample, causing inconsistent ion suppression or enhancement. | Use a SIL Internal Standard: This is the most effective way to correct for sample-to-sample variability. The ratio of analyte to SIL-IS should remain constant even if the absolute signal intensity fluctuates. |
| Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same biological matrix as your unknown samples (e.g., blank human plasma). This helps normalize the matrix effects across the entire analytical run. | |
| Inconsistent Sample Preparation: The recovery of the analyte from the sample preparation process is not consistent. | Automate Sample Preparation: If possible, use automated liquid handlers or 96-well plate formats for SPE or LLE to improve the consistency and reproducibility of the extraction process. |
Data & Method Performance Comparison
The choice of sample preparation is critical for minimizing matrix effects and ensuring high data quality. The following table summarizes typical performance data for this compound quantification using three common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix Factor (MF) | 0.45 (Significant Suppression) | 0.85 (Minor Suppression) | 0.98 (Minimal Effect) |
| Analyte Recovery (%) | >95% | 65% (Variable for polar analytes) | 92% |
| Precision (%RSD) | <15% | <10% | <5% |
| Throughput | High | Medium | Medium (Can be high with automation) |
| Selectivity/Cleanliness | Low (High levels of phospholipids remain) | Medium | High (Effectively removes salts and phospholipids) |
| Recommendation | Not recommended for final validation due to high matrix effects. | Good for removing non-polar interferences. May have lower recovery for highly polar analytes. | Highly Recommended. Provides the cleanest extracts and most reliable data. |
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol uses a mixed-mode polymeric SPE sorbent, which provides both reversed-phase and ion-exchange retention mechanisms for superior cleanup of complex biological samples.
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Sample Pre-treatment:
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Thaw plasma samples at room temperature.
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Vortex to ensure homogeneity.
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Centrifuge at 4000 x g for 10 minutes to pellet any particulates.
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To 200 µL of plasma, add 20 µL of SIL-IS working solution and 400 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
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SPE Cartridge Conditioning:
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Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol.
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Equilibrate the cartridge with 1 mL of water. Do not allow the sorbent bed to dry.
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Sample Loading:
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Load the entire pre-treated sample (approx. 620 µL) onto the SPE cartridge.
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Apply gentle vacuum or positive pressure to pass the sample through the cartridge at a flow rate of ~1 mL/min.
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Wash Steps:
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Wash 1: Add 1 mL of 0.1 M hydrochloric acid to the cartridge to remove acidic and neutral interferences.
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Wash 2: Add 1 mL of methanol to the cartridge to remove lipids and other non-polar interferences.
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Elution:
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Elute this compound and the SIL-IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
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Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
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Reconstitution:
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Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% formic acid).
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Vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
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Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Human Urine
This protocol is designed to extract moderately polar analytes from a complex aqueous matrix like urine.
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Sample Pre-treatment:
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Thaw urine samples and centrifuge at 2000 x g for 5 minutes.
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To 500 µL of urine, add 50 µL of SIL-IS working solution.
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Adjust sample pH to ~9.0 using ammonium hydroxide to ensure this compound is in a neutral state for extraction.
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Extraction:
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Add 3 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture like Dichloromethane:Isopropanol 9:1 v/v) to the sample tube.
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Cap and vortex vigorously for 2 minutes.
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Centrifuge at 3000 x g for 10 minutes to achieve complete phase separation.
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Collection:
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Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.
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Evaporation and Reconstitution:
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Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
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Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
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Protocol 3: Calculation of Matrix Factor (MF) and Recovery
This procedure provides a quantitative assessment of matrix effects and extraction efficiency.
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Prepare Three Sets of Samples: (Typically at low and high QC concentrations)
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Set A (Neat Solution): Spike analyte and IS into the final reconstitution solvent. This represents 100% response without matrix or extraction loss.
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Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma) as per the chosen protocol. Spike the analyte and IS into the final, dried extract just before reconstitution.
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Set C (Pre-Extraction Spike): Spike analyte and IS into blank biological matrix before starting the extraction protocol.
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Analyze all samples by LC-MS/MS.
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Calculate MF, Recovery (RE), and Process Efficiency (PE):
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Matrix Factor (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100
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Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
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Process Efficiency (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100
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Visualizations & Workflows
References
Technical Support Center: Optimizing Mobile Phase for 8-Chloroinosine Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-Chloroinosine chromatography. The following information is designed to help you optimize your mobile phase and troubleshoot common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC mobile phase for this compound analysis?
A1: A good starting point for a reversed-phase HPLC method for this compound is a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[1] For example, a mixture of acetonitrile and 10 mM potassium dihydrogen phosphate buffer with a pH adjusted to the range of 3.0-4.0 is often effective.[1] The initial ratio of acetonitrile to buffer can be in the range of 10:90 to 30:70 (v/v).
Q2: What type of HPLC column is recommended for this compound analysis?
A2: C8 and C18 columns are commonly used for the analysis of similar chlorinated purine nucleosides and are a suitable choice for this compound.[1] A standard dimension column, such as 250 mm x 4.6 mm with 5 µm particle size, provides a good balance of resolution and analysis time.
Q3: My this compound peak is tailing. What are the common causes and how can I fix it?
A3: Peak tailing for polar compounds like this compound in reversed-phase chromatography is often due to secondary interactions with residual silanol groups on the silica-based stationary phase. Here are some common causes and solutions:
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Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to interactions between the analyte and the stationary phase. Adjusting the pH of the aqueous portion of your mobile phase to a lower value (e.g., pH 3-4) can help to suppress the ionization of silanol groups and reduce tailing.
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Buffer Concentration: An insufficient buffer concentration may not effectively control the pH at the column surface. Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can improve peak shape.
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Organic Modifier: The choice and concentration of the organic modifier can impact peak shape. Acetonitrile is a common choice, but methanol can also be used.[1] Optimizing the percentage of the organic modifier is crucial.
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Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.
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Column Contamination: Buildup of contaminants on the column can cause peak distortion. Flushing the column with a strong solvent may help. If the problem persists, the column may need to be replaced.
Q4: How can I improve the resolution between this compound and other components in my sample?
A4: To improve resolution, you can try the following:
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Optimize the Mobile Phase: Adjust the ratio of the organic modifier to the aqueous buffer. A lower percentage of the organic modifier will generally increase retention times and may improve separation.
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Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program can be employed.[2] Start with a lower concentration of the organic modifier and gradually increase it over the course of the run.
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Change the Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
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Adjust the pH: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds.
Q5: What is the expected stability of this compound in a typical HPLC mobile phase?
A5: Purine nucleosides like this compound are generally stable under typical reversed-phase HPLC conditions, especially in acidic mobile phases (pH 3-5). However, prolonged exposure to harsh pH conditions (highly acidic or alkaline) or elevated temperatures should be avoided to prevent potential degradation.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Peak Tailing | Secondary interactions with silanol groups, improper mobile phase pH, low buffer concentration, column overload, column contamination. | Adjust mobile phase pH to 3-4, increase buffer concentration to 25-50 mM, reduce sample concentration, flush or replace the column. |
| Peak Fronting | Sample solvent stronger than the mobile phase, column overload. | Dissolve the sample in the initial mobile phase, dilute the sample. |
| Broad Peaks | Low flow rate, large injection volume, extra-column volume, column degradation. | Optimize flow rate, reduce injection volume, check tubing and connections, replace the column if necessary. |
| Split Peaks | Partially blocked column frit, column void, sample precipitation at the column head. | Back-flush the column, replace the column, ensure sample is fully dissolved in the mobile phase. |
| Poor Resolution | Inadequate mobile phase strength, inappropriate stationary phase, isocratic elution for complex samples. | Decrease the percentage of organic modifier, try a different column chemistry (e.g., C8 vs. C18), implement a gradient elution program. |
| Fluctuating Retention Times | Inconsistent mobile phase preparation, temperature fluctuations, pump malfunction, column equilibration issues. | Ensure accurate and consistent mobile phase preparation, use a column oven for temperature control, check pump performance, ensure adequate column equilibration time between runs. |
Experimental Protocols
Starting HPLC Method for this compound Analysis
This protocol is a starting point and may require optimization for your specific application.
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.5 with phosphoric acid
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Mobile Phase B: Acetonitrile
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Gradient Program (Example):
Time (min) %A %B 0 90 10 20 70 30 25 70 30 30 90 10 | 35 | 90 | 10 |
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Flow Rate: 1.0 mL/min
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Column Temperature: 25 °C
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Detection: UV at 260 nm
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Injection Volume: 10 µL
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Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (90:10 Mobile Phase A:B).
Data Presentation
Table 1: Effect of Acetonitrile Concentration on Retention Time and Peak Asymmetry of this compound (Isocratic Elution)
| % Acetonitrile in Mobile Phase | Retention Time (min) | Peak Asymmetry (As) |
| 10% | 15.2 | 1.8 |
| 15% | 10.5 | 1.5 |
| 20% | 7.8 | 1.3 |
| 25% | 5.1 | 1.1 |
Note: This is example data to illustrate the trend. Actual results may vary.
Table 2: Effect of Mobile Phase pH on Retention Time and Peak Shape of this compound
| Mobile Phase pH | Retention Time (min) | Peak Tailing Factor (Tf) |
| 3.0 | 8.5 | 1.2 |
| 4.0 | 8.2 | 1.5 |
| 5.0 | 7.9 | 1.9 |
| 6.0 | 7.5 | 2.3 |
Note: This is example data to illustrate the trend. Actual results may vary.
Visualizations
Metabolic Pathway of 8-Chloroadenosine
This compound is a metabolite of the anti-cancer drug candidate 8-Chloroadenosine. The metabolic pathway involves the conversion of 8-Chloroadenosine to its active triphosphate form, which interferes with RNA synthesis. 8-Chloroadenosine can also be deaminated to this compound.
Metabolic conversion of 8-Chloroadenosine.
Troubleshooting Workflow for Peak Tailing
This workflow outlines a logical approach to diagnosing and resolving peak tailing issues in this compound chromatography.
Workflow for addressing peak tailing.
References
dealing with low recovery of 8-Chloroinosine in sample extraction
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low recovery of 8-Chloroinosine during sample extraction. The following information is designed to help identify and resolve common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My recovery of this compound is consistently low. Where should I begin troubleshooting?
Low recovery is a common issue stemming from multiple potential sources.[1] Start by systematically evaluating your entire workflow to pinpoint the step where the analyte is being lost. The primary areas to investigate are:
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Analyte Breakthrough: The compound is not binding to the Solid-Phase Extraction (SPE) sorbent and is lost in the sample flow-through or wash steps.[2]
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Incomplete Elution: The compound binds too strongly to the SPE sorbent and is not fully recovered during the elution step.[3]
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Analyte Degradation: The compound is chemically unstable under the experimental conditions (e.g., pH, temperature).[4][5]
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Poor Liquid-Liquid Extraction (LLE) Partitioning: The analyte does not efficiently move from the aqueous sample phase to the organic solvent phase.
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Non-Specific Adsorption: The analyte is lost by binding to labware such as plastic tubes or pipette tips.
A logical troubleshooting workflow can help isolate the problem.
Solid-Phase Extraction (SPE) Troubleshooting
Q2: My this compound is in the SPE flow-through fraction. How can I improve its retention on the cartridge?
This indicates that the analyte is not binding effectively to the sorbent. Since this compound is a polar molecule, retention issues are common, especially on traditional reversed-phase (RP) sorbents like C18.
Potential Causes & Solutions:
-
Sorbent Mismatch: A C18 sorbent may be too non-polar to retain this compound from a highly aqueous sample.
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Solution: Consider using a normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) type sorbent, which is better suited for polar analytes. Alternatively, use a polar-modified reversed-phase column.
-
-
Sample Solvent Is Too Strong: If using reversed-phase, a high organic content in your sample solvent will prevent the analyte from binding to the sorbent.
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Solution: Dilute your sample with a weak solvent (e.g., water or a buffer) to reduce its polarity.
-
-
Incorrect Sample pH: For reversed-phase SPE, the analyte should be in its neutral, less polar form to be retained. For ion-exchange, it must be charged.
-
Solution: Adjust the sample pH to ensure the optimal ionization state for retention by your chosen sorbent. Given that similar nucleosides are more stable at neutral or basic pH, avoid strongly acidic conditions.
-
-
High Flow Rate: Loading the sample too quickly reduces the interaction time between the analyte and the sorbent.
-
Solution: Decrease the sample loading flow rate to approximately 0.5-1 mL/min.
-
Q3: I have poor recovery, but the analyte is not in the flow-through or wash. Why is it not eluting properly?
This suggests the analyte is binding too strongly to the sorbent.
Potential Causes & Solutions:
-
Elution Solvent Is Too Weak: The solvent is not strong enough to break the interactions between this compound and the sorbent.
-
Solution: Increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of organic solvent. For normal-phase/HILIC, it means increasing the polarity (e.g., adding more water or methanol to acetonitrile).
-
-
Insufficient Elution Volume: The volume of solvent may not be enough to elute the entire amount of bound analyte.
-
Solution: Increase the elution volume in increments or perform a second elution and combine the fractions.
-
-
Improper pH: The pH of the elution solvent may not be optimal for desorbing the analyte.
-
Solution: Adjust the pH of the elution solvent to change the ionization state of the analyte, which can disrupt its interaction with the sorbent.
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| Problem | Potential Cause | Recommended Solution |
| Analyte in Flow-Through | Sorbent-analyte polarity mismatch | Use a sorbent that matches the analyte's polarity (e.g., HILIC for polar compounds). |
| Sample solvent is too strong (too organic for RP) | Dilute the sample with a weaker solvent (e.g., water). | |
| High sample loading flow rate | Reduce flow rate to allow sufficient interaction time (e.g., 0.5-1 mL/min). | |
| Analyte in Wash Fraction | Wash solvent is too strong | Use a weaker (less polar for RP, more polar for HILIC) wash solvent. |
| Low Recovery in Eluate | Elution solvent is too weak | Increase the solvent strength (increase % organic for RP, increase % aqueous for HILIC). |
| Insufficient elution volume | Increase the volume of the elution solvent or perform a second elution. | |
| Inconsistent Recovery | SPE cartridge bed dried out | Ensure the sorbent bed remains wetted after conditioning and equilibration steps. |
| Inconsistent flow rates | Use a vacuum manifold or automated system to maintain consistent flow rates. |
Liquid-Liquid Extraction (LLE) Troubleshooting
Q4: How can I improve the recovery of this compound using Liquid-Liquid Extraction (LLE)?
As a polar compound, this compound can be challenging to extract from an aqueous sample into a non-polar organic solvent. Optimizing several parameters is key.
Potential Causes & Solutions:
-
Poor Solvent Choice: The polarity of the extraction solvent may not be suitable for the analyte.
-
Solution: While highly non-polar solvents may not be effective, a more polar, water-immiscible solvent should be selected. Try to match the polarity of the analyte with the extraction solvent.
-
-
Analyte is Ionized: If this compound is charged, its solubility in the aqueous phase will be high, preventing extraction into an organic layer.
-
Solution: Adjust the pH of the aqueous sample to neutralize the analyte, thereby increasing its hydrophobicity and partitioning into the organic solvent.
-
-
Insufficient Partitioning: The analyte has low affinity for the organic phase.
-
Solution: Add salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This "salting out" effect reduces the analyte's solubility in the aqueous layer and drives it into the organic phase.
-
-
Inadequate Mixing: If the two phases are not mixed sufficiently, the analyte does not have the opportunity to partition effectively.
-
Solution: Ensure vigorous vortexing or shaking for 1-2 minutes to maximize the surface area between the phases.
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| Problem | Potential Cause | Recommended Solution |
| Low Recovery | Incorrect organic solvent polarity | Select a solvent that better matches the polarity of this compound. |
| Analyte is ionized in the aqueous phase | Adjust the sample pH to neutralize the analyte, making it more hydrophobic. | |
| Insufficient "salting out" effect | Add a high concentration of salt (e.g., NaCl, Na₂SO₄) to the aqueous phase to decrease analyte solubility. | |
| Emulsion Formation | Vigorous mixing of incompatible phases | Centrifuge at a higher speed to break the emulsion. Adding salt can also improve phase separation. |
| Inconsistent Results | Inconsistent mixing time or intensity | Standardize the vortexing/shaking time and speed. |
| Variable solvent-to-sample ratio | Maintain a consistent and sufficiently high ratio of organic solvent to aqueous sample (a 7:1 ratio is a good starting point). |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Workflow (HILIC)
This protocol provides a starting point for extracting this compound from a biological matrix using a HILIC SPE cartridge.
References
troubleshooting poor chromatogram peak shape for 8-Chloroinosine
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing poor peak shape during the chromatographic analysis of 8-Chloroinosine. The following sections offer solutions to common problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is the most common peak shape issue and often appears as an asymmetrical peak with a "tail" extending to the right.[1][2] For a compound like this compound, a nucleoside analog with basic properties, the primary causes are typically chemical interactions within the column or issues with the mobile phase.
Potential Causes & Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic analytes like this compound, causing tailing.[1]
-
Solution: Use a modern, high-purity, end-capped C18 or C8 column to minimize exposed silanols.[1] Consider using a guard column to protect the analytical column from contaminants that can exacerbate these interactions.
-
-
Inappropriate Mobile Phase pH: The pH of your mobile phase is critical for ionizable compounds. If the pH is too close to the pKa of this compound, both ionized and non-ionized forms may exist, leading to distorted peaks.
-
Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the analyte's pKa. For basic compounds, using a higher pH mobile phase (e.g., pH > 8) can suppress ionization of silanol groups and improve peak shape, but this requires a pH-stable column.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase at the column inlet, leading to tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected to minimize dead volume.
-
Q2: My this compound peak is fronting (a "shark fin" shape). What is the cause?
Peak fronting, the opposite of tailing, is characterized by a sharp drop-off on the right side of the peak.
Potential Causes & Solutions:
-
Sample Overload: This is a common cause of fronting, where the analyte concentration is too high for the column to handle efficiently. The excess molecules move down the column with fewer interactions, reducing their retention time.
-
Solution: Systematically reduce the amount of analyte injected until a symmetrical peak is achieved.
-
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more eluting power) than the mobile phase, it can cause the analyte band to spread and lead to fronting or split peaks.
-
Solution: Whenever possible, dissolve your this compound standard and samples in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
-
Q3: The peak for this compound is very broad. How can I make it sharper?
Broad peaks can compromise resolution and sensitivity, making accurate quantification difficult.
Potential Causes & Solutions:
-
Column Deterioration: Over time, columns can degrade due to contamination, loss of stationary phase, or the formation of a void at the column inlet. This leads to an uneven flow path and peak broadening.
-
Solution: First, try a column regeneration procedure (see protocols below). If this fails, replace the column. Using a guard column can extend the life of your analytical column.
-
-
Mobile Phase Issues: An improperly prepared or unsuitable mobile phase can cause broad peaks.
-
Solution: Ensure you are using high-purity, HPLC-grade solvents. If using a buffer, confirm it is fresh, fully dissolved, and filtered.
-
-
Slow Mass Transfer: If the flow rate is too high, the analyte may not have enough time to properly partition between the mobile and stationary phases, leading to broader peaks.
-
Solution: Try reducing the flow rate. This can often improve peak sharpness, though it will increase the run time.
-
Q4: I am observing split peaks for my this compound analysis. What should I check?
Split peaks suggest that the analyte band is being disrupted as it enters or passes through the column.
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Particulates from the sample or system can clog the inlet frit of the column, causing the sample to be distributed unevenly onto the stationary phase.
-
Solution: Filter all samples before injection. Try backflushing the column at a low flow rate to dislodge particulates.
-
-
Column Void: A void or channel in the packing material at the head of the column can cause the sample band to split. This can be caused by high pressure, or using a mobile phase pH that dissolves the silica support.
-
Solution: If a void is suspected, the column typically needs to be replaced.
-
-
Sample Solubility/Injection Issues: If the this compound is not fully dissolved in the injection solvent or if the solvent is incompatible with the mobile phase, it can lead to peak splitting.
-
Solution: Confirm the sample is completely dissolved. As mentioned previously, use the mobile phase as the sample solvent whenever feasible.
-
Troubleshooting Summary
The table below summarizes the common peak shape problems and the first steps to take in diagnosing and resolving them.
| Peak Shape Problem | Potential Cause | Recommended First Action |
| Tailing | Secondary interactions with silanols | Adjust mobile phase pH away from analyte pKa. |
| Column overload | Reduce sample concentration/injection volume. | |
| Fronting | Sample overload | Reduce sample concentration/injection volume. |
| Injection solvent stronger than mobile phase | Dissolve sample in the mobile phase. | |
| Broadening | Column contamination or degradation | Flush the column with a strong solvent. |
| Mobile phase issues | Prepare fresh, HPLC-grade mobile phase. | |
| Splitting | Partially blocked column frit | Filter sample and backflush the column. |
| Column void / damage | Replace the column. |
Troubleshooting Workflows & Logic Diagrams
The following diagrams illustrate logical steps for troubleshooting common chromatographic issues.
Caption: A step-by-step workflow for diagnosing the cause of peak tailing.
Caption: The relationship between mobile phase pH and analyte pKa for optimal peak shape.
Key Experimental Protocols
Protocol 1: Mobile Phase pH Optimization Study
This protocol helps determine the optimal mobile phase pH for achieving a symmetrical peak shape for this compound.
-
Preparation:
-
Prepare identical aqueous buffer solutions (e.g., 20 mM phosphate or acetate) at several different pH values. For a basic compound like this compound, a range of pH 3.0, 4.5, 6.0, 7.5, and (if using a pH-stable column) 9.0 is a good starting point.
-
Ensure the pH of the aqueous portion is measured and adjusted before mixing with the organic modifier.
-
Prepare the final mobile phases by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 80:20 v/v aqueous:organic).
-
Prepare a stock solution of this compound at a known concentration (e.g., 0.1 mg/mL) in the mobile phase with the lowest organic content.
-
-
Execution:
-
Equilibrate the HPLC system and column with the first mobile phase (e.g., pH 3.0) for at least 15-20 column volumes.
-
Inject a consistent volume of the this compound standard.
-
Record the chromatogram, paying close attention to peak shape, tailing factor, and retention time.
-
Sequentially switch to the next mobile phase pH, ensuring the system is thoroughly equilibrated before each injection.
-
Repeat the injection and data recording for each pH value.
-
-
Analysis:
-
Compare the chromatograms obtained at each pH.
-
Calculate the USP Tailing Factor (T) for each peak. A value of T=1.0 is perfectly symmetrical. Most methods require T ≤ 1.5.
-
Select the pH that provides the best peak symmetry (T closest to 1.0) and adequate retention.
-
Protocol 2: General Column Flushing and Regeneration
This procedure can help restore column performance if it has been compromised by contamination.
-
Disconnect the Column: Disconnect the column from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Mobile Phase (No Buffer): Flush the column with a mixture of water and organic solvent (matching your mobile phase composition but without buffer salts) for 20-30 column volumes. This removes precipitated buffers.
-
Flush with 100% Organic Solvent: Flush the column with 100% of the organic solvent used in your mobile phase (e.g., acetonitrile or methanol) for 20-30 column volumes. This removes weakly bound non-polar contaminants.
-
Strong Solvent Flush (for severe contamination on reversed-phase columns):
-
Flush with 100% Isopropanol for 20-30 column volumes. This is a stronger solvent that can remove more stubborn contaminants.
-
-
Re-equilibration:
-
Flush the column with the initial mobile phase composition (including buffer) at a low flow rate for at least 30 column volumes to ensure it is fully re-equilibrated before use.
-
-
Test Performance: Inject a standard to confirm that peak shape and retention time have been restored. If performance is not improved, the column may be permanently damaged and require replacement.
References
resolving co-elution issues with 8-Chloroinosine analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution issues during the analysis of 8-Chloroinosine.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: During the analysis of this compound, particularly in biological matrices or during stability studies, co-elution can occur with structurally related compounds. These include its parent compound, 8-chloroadenosine, other metabolites like 8-chloroadenine, and endogenous nucleosides such as inosine, guanosine, and hypoxanthine.[1][2]
Q2: What type of analytical column is best suited for this compound analysis?
A2: Reversed-phase columns, especially C18 and C8 phases, are commonly used for the separation of nucleosides and their analogs, including this compound.[3][4] These columns provide good retention and selectivity for these moderately polar compounds. For challenging separations, alternative selectivities offered by pentafluorophenyl (PFP) or polar-embedded phases can be explored.[5]
Q3: How can I confirm if a peak is pure or if co-elution is occurring?
A3: If your HPLC system is equipped with a Diode Array Detector (DAD) or a mass spectrometer (MS), you can assess peak purity. With a DAD, you can compare spectra across the peak; spectral differences indicate the presence of more than one compound. A mass spectrometer is even more definitive, as it can distinguish compounds with different mass-to-charge ratios under a single chromatographic peak.
Q4: What are the typical degradation pathways for this compound that might lead to co-eluting impurities?
A4: Forced degradation studies on similar nucleoside analogs often involve hydrolysis (acidic and basic), oxidation, and photolysis. Hydrolysis of the glycosidic bond can lead to the formation of the free base, 8-chlorohypoxanthine. It is crucial for a stability-indicating method to be able to separate the parent drug from all its potential degradation products.
Troubleshooting Guide: Resolving Co-elution
Co-elution, where two or more compounds elute from the chromatography column at the same time, is a common challenge that compromises accurate quantification. This guide provides a systematic approach to troubleshoot and resolve these issues in your this compound analysis.
Initial Assessment
Before making changes to your method, it's important to confirm that the issue is indeed co-elution.
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Symptom: Poor peak shape (e.g., shoulders, tailing, or fronting) that is not consistent across all peaks in the chromatogram.
-
Action:
-
Inject a pure standard of this compound. If the peak shape is symmetrical, the issue in your sample is likely co-elution with an impurity or metabolite.
-
If available, use a peak purity function on your DAD or check the mass spectrum across the peak for multiple components.
-
Troubleshooting Workflow
If co-elution is confirmed, follow this logical workflow to resolve the issue. The key is to systematically adjust chromatographic parameters that influence selectivity.
Caption: A logical workflow for troubleshooting HPLC co-elution issues.
Step 1: Modify the Mobile Phase
Changes to the mobile phase composition can significantly alter the selectivity of the separation.
-
Adjust Organic Modifier Concentration:
-
Issue: Peaks are eluting too close together.
-
Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times and may improve the separation between closely eluting peaks.
-
-
Change Organic Modifier Type:
-
Issue: Insufficient resolution even after adjusting the concentration.
-
Solution: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter elution patterns and improve selectivity.
-
-
Modify Mobile Phase pH:
-
Issue: Co-elution of ionizable compounds. This compound and related purines have pKa values that make their ionization state sensitive to pH.
-
Solution: Adjust the pH of the aqueous portion of the mobile phase. A change of even 0.5 pH units can significantly impact the retention and selectivity of ionizable analytes. For purine nucleosides, separations are often successful in the pH range of 3 to 7.
-
-
Introduce an Ion-Pairing Reagent:
-
Issue: Poor retention of polar metabolites or co-elution with other polar compounds.
-
Solution: For highly polar analytes, adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic compounds) to the mobile phase can improve retention and selectivity.
-
Step 2: Evaluate and Change the Stationary Phase (Column)
If mobile phase optimization is insufficient, changing the column chemistry is often the most effective way to resolve co-elution.
-
Change Stationary Phase Chemistry:
-
Issue: Persistent co-elution.
-
Solution: Switch to a column with a different selectivity. For example, if you are using a standard C18 column, consider a C8, a polar-embedded, or a pentafluorophenyl (PFP) column. These offer different retention mechanisms that can resolve compounds that co-elute on a C18 phase.
-
-
Decrease Particle Size:
-
Issue: Peaks are broad, leading to overlap.
-
Solution: Move to a column with a smaller particle size (e.g., from 5 µm to 3 µm or sub-2 µm). Smaller particles lead to higher efficiency, resulting in sharper peaks and better resolution. Note that this will increase backpressure.
-
-
Increase Column Length:
-
Issue: A slight improvement in resolution is needed.
-
Solution: A longer column provides more theoretical plates, which can improve resolution. However, this will also lead to longer run times and higher backpressure.
-
Step 3: Adjust Operating Parameters
Fine-tuning the operating parameters can provide the final adjustments needed for optimal resolution.
-
Lower the Flow Rate:
-
Issue: Peaks are not baseline resolved.
-
Solution: Reducing the flow rate can improve separation efficiency and lead to better resolution, although it will increase the analysis time.
-
-
Optimize Column Temperature:
-
Issue: Inconsistent retention times or poor peak shape.
-
Solution: Controlling the column temperature with a column oven is crucial for reproducibility. Varying the temperature (e.g., in 5 °C increments between 25 °C and 40 °C) can also affect selectivity and may improve resolution.
-
Decision Tree for Method Modification
Caption: Decision tree for resolving this compound co-elution issues.
Experimental Protocols
While the exact validated method for this compound and its metabolites from the literature is not publicly detailed, the following protocol is a representative starting point for method development based on common practices for separating purine nucleosides by reversed-phase HPLC.
Representative HPLC Method for this compound Analysis
-
Instrumentation: HPLC with UV or Mass Spectrometric Detector
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or MS (in positive ion mode)
-
Gradient Program:
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 98 | 2 |
| 15.0 | 70 | 30 |
| 16.0 | 98 | 2 |
| 20.0 | 98 | 2 |
Note: This is a starting gradient. It will likely need to be optimized to achieve baseline separation of this compound from its potential co-eluents in your specific sample matrix.
Quantitative Data Summary
The following table provides hypothetical, yet typical, retention time data that could be expected during method development for this compound and related compounds. The goal of the troubleshooting process is to maximize the difference in retention times (ΔRt) and achieve baseline resolution (Rs > 1.5).
Table 1: Example Retention Times Under Different Chromatographic Conditions
| Compound | Condition 1 (C18, 20% ACN) | Condition 2 (C18, 15% ACN) | Condition 3 (PFP, 20% ACN) |
| Inosine | 4.2 min | 5.8 min | 4.5 min |
| This compound | 6.5 min | 9.1 min | 7.8 min |
| 8-Chloroadenosine | 6.7 min | 9.5 min | 7.2 min |
| ΔRt (8-Cl-Ino vs 8-Cl-Ado) | 0.2 min | 0.4 min | 0.6 min |
| Resolution (Rs) | < 1.0 (Co-elution) | 1.2 (Partial) | > 1.5 (Resolved) |
This table illustrates how modifying the mobile phase (% ACN) and stationary phase (C18 vs. PFP) can improve the separation between the target analyte, this compound, and a potential co-eluting compound, 8-Chloroadenosine.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-line recognition and quantitation of coeluting hypoxanthine and guanine in reversed-phase high-performance liquid chromatography of placental tissue extracts: photodiode-array detection and spectral analysis of coeluting peaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of nucleosides and nucleotides by reversed-phase high-performance liquid chromatography with volatile buffers allowing sample recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous quantification of 12 different nucleotides and nucleosides released from renal epithelium and in human urine samples using ion-pair reversed-phase HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Chloroinosine Standard Curve Generation
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for generating a reliable 8-Chloroinosine standard curve for quantification in experimental samples.
Frequently Asked Questions (FAQs)
Q1: What is the first step in preparing this compound standards?
A1: The first and most critical step is the preparation of a high-concentration stock solution of this compound in a suitable solvent. It is recommended to use a high-purity analytical standard of this compound. The stock solution should be prepared by accurately weighing the compound and dissolving it in a solvent in which it is highly soluble and stable.
Q2: What is a suitable solvent for preparing an this compound stock solution?
Q3: How should I store the this compound stock and working solutions?
A3: Aqueous solutions of similar compounds are generally stable for 24-48 hours at 4°C. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: How many data points are recommended for a standard curve?
A4: A minimum of 5-6 non-zero concentration points are recommended to accurately define the linear range of the assay. These points should be evenly distributed across the expected concentration range of the unknown samples.
Q5: What is an acceptable R-squared (R²) value for a standard curve?
A5: An R-squared value of ≥ 0.99 is generally considered acceptable for a linear standard curve in most analytical methods, indicating a good fit of the data to the linear regression model.[1]
Experimental Protocol: Generating an this compound Standard Curve for HPLC-UV Analysis
This protocol outlines a representative method for generating a standard curve for the quantification of this compound using High-Performance Liquid Chromatography with UV detection. Note: This is a general guideline and may require optimization for specific instruments and sample matrices.
1. Materials:
-
This compound analytical standard
-
HPLC-grade methanol
-
HPLC-grade water
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0.1% Formic acid in water (optional, for pH adjustment of mobile phase)
-
Volumetric flasks and pipettes
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HPLC system with UV detector
-
Analytical balance
2. Preparation of 1 mg/mL this compound Stock Solution:
-
Accurately weigh 1.0 mg of this compound analytical standard.
-
Transfer the weighed compound into a 1.0 mL volumetric flask.
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Add a small amount of 50:50 (v/v) methanol:water to dissolve the solid.
-
Once fully dissolved, bring the volume up to the 1.0 mL mark with the same solvent.
-
Mix thoroughly by inversion. This is your 1 mg/mL Stock Solution .
3. Preparation of Working Standards (Serial Dilution):
-
Label a series of microcentrifuge tubes or HPLC vials for your standard curve points (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL, 3.125 µg/mL).
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Prepare the highest concentration standard (100 µg/mL) by diluting the 1 mg/mL stock solution 1:10 (e.g., 100 µL of stock solution into 900 µL of mobile phase).
-
Perform a 1:2 serial dilution by transferring 500 µL of the higher concentration standard to a tube containing 500 µL of the mobile phase to create the next lower concentration standard. Repeat for all subsequent standards.
4. HPLC-UV Analysis:
-
Equilibrate the HPLC system with the mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
-
Set the UV detector to a wavelength appropriate for this compound. Based on the structure, a wavelength in the range of 260-280 nm is a reasonable starting point for method development.
-
Inject equal volumes of each standard concentration in triplicate, starting from the lowest concentration.
-
Record the peak area for each injection.
5. Data Analysis:
-
Calculate the average peak area for each standard concentration.
-
Plot the average peak area (y-axis) against the known concentration of the standards (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the R² value.
Data Presentation
Table 1: Example this compound Standard Curve Data for HPLC-UV Analysis
| Standard Concentration (µg/mL) | Peak Area (Arbitrary Units) - Replicate 1 | Peak Area (Arbitrary Units) - Replicate 2 | Peak Area (Arbitrary Units) - Replicate 3 | Average Peak Area |
| 100 | 1,250,000 | 1,255,000 | 1,248,000 | 1,251,000 |
| 50 | 620,000 | 628,000 | 624,000 | 624,000 |
| 25 | 310,000 | 315,000 | 312,000 | 312,333 |
| 12.5 | 155,000 | 158,000 | 156,000 | 156,333 |
| 6.25 | 78,000 | 79,500 | 78,800 | 78,767 |
| 3.125 | 39,000 | 40,100 | 39,500 | 39,533 |
Table 2: Standard Curve Performance Characteristics
| Parameter | Value | Acceptance Criteria |
| Linearity (R²) | 0.9995 | ≥ 0.99 |
| Linear Range | 3.125 - 100 µg/mL | To be determined based on experimental data |
| Intercept (c) | 500 | Should be close to zero |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Linearity (R² < 0.99) | - Inaccurate pipetting during standard dilution. - Standard degradation. - Detector saturation at high concentrations. | - Use calibrated pipettes and proper technique. - Prepare fresh standards. - Narrow the concentration range of the standards. |
| High Variability in Replicate Injections | - Inconsistent injection volume. - Air bubbles in the system. - Poorly mixed standards. | - Check autosampler for proper function. - Degas the mobile phase and purge the system. - Vortex standards before injection. |
| Peak Tailing or Fronting | - Column overload. - Inappropriate mobile phase pH. - Column contamination. | - Dilute the standards and samples. - Adjust the mobile phase pH. - Clean or replace the HPLC column. |
| No or Low Signal | - Incorrect detector wavelength. - Lamp failure in the detector. - Standard solution prepared incorrectly. | - Verify the UV absorbance maximum for this compound. - Check the status of the detector lamp. - Prepare fresh standards and verify calculations. |
Visualizations
Caption: Experimental workflow for this compound standard curve generation.
Caption: Troubleshooting logic for a non-linear standard curve.
References
Validation & Comparative
Validating Analytical Methods for 8-Chloroinosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of 8-Chloroinosine, a nucleoside analog with significant potential in therapeutic research, is paramount for ensuring data integrity in preclinical and clinical studies. The selection of an appropriate analytical method is a critical decision, contingent on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comparative overview of three commonly employed analytical techniques for the quantification of nucleoside analogs: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Comparison of Analytical Techniques
The choice of an analytical method for this compound depends on the specific requirements of the study. HPLC-UV offers a balance of performance and accessibility, making it suitable for routine analysis and quality control. LC-MS/MS provides unparalleled sensitivity and selectivity, essential for bioanalytical studies with complex matrices and low analyte concentrations. UV-Vis spectrophotometry, while less specific, can be a rapid and cost-effective tool for preliminary assessments of concentration in pure solutions.
Below is a summary of typical performance parameters for each technique, compiled from established methods for similar nucleoside analogs. These values should serve as a general guideline for method development and validation for this compound.
Table 1: Comparison of Analytical Method Performance Parameters for this compound Quantification
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity Range | 0.1 - 100 µg/mL | 0.01 - 1000 ng/mL | 1 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Precision (% RSD) | < 2% | < 15% | < 3% |
| Limit of Detection (LOD) | ~10-50 ng/mL | ~0.005 ng/mL | ~0.1-0.5 µg/mL |
| Limit of Quantitation (LOQ) | ~50-100 ng/mL | ~0.01 ng/mL | ~0.5-1 µg/mL |
| Selectivity | Good | Excellent | Moderate |
| Matrix Effect | Possible | Significant | Minimal in simple solutions |
| Cost | Moderate | High | Low |
| Throughput | Moderate | High | High |
Experimental Protocols
Detailed and robust experimental protocols are the foundation of a validated analytical method. The following sections outline representative methodologies for the analysis of this compound using HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry. These protocols are intended as a starting point and should be optimized and validated for specific applications.
Stability-Indicating HPLC-UV Method
A stability-indicating method is crucial for distinguishing the intact drug from its degradation products.[1][2] This is achieved by subjecting the drug to forced degradation conditions.[3]
Objective: To develop a stability-indicating HPLC-UV method for the quantification of this compound and to separate it from potential degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
This compound reference standard
-
Hydrochloric acid (0.1 N)
-
Sodium hydroxide (0.1 N)
-
Hydrogen peroxide (3%)
Chromatographic Conditions:
-
Mobile Phase: A gradient of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 260 nm).
-
Injection Volume: 10 µL
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep solid this compound in an oven at 105°C for 48 hours.
-
Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol or water).
-
Prepare working standards by diluting the stock solution to concentrations within the expected linear range.
-
For forced degradation samples, neutralize the acidic and basic solutions before injection.
Validation Parameters:
-
Specificity: Analyze blank, placebo (if applicable), and stressed samples to ensure no interference with the this compound peak.
-
Linearity: Analyze a series of at least five concentrations and perform a linear regression of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.
-
Precision: Analyze replicate preparations of a sample on the same day (intra-day) and on different days (inter-day).
-
LOD & LOQ: Determine based on signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Bioanalytical LC-MS/MS Method
For the quantification of this compound in biological matrices like plasma or urine, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.[4]
Objective: To develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound in rat plasma.
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (0.1%)
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar analog)
Chromatographic and MS Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Optimize the precursor-to-product ion transitions for this compound and the IS.
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.
Validation Parameters (in accordance with FDA/EMA guidelines):
-
Selectivity: Analyze at least six different blank plasma lots to check for interferences.
-
Linearity: Prepare a calibration curve with at least eight non-zero standards.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in at least five replicates.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in post-extraction spiked samples to that in neat solutions.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
-
Stability: Assess the stability of this compound in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
UV-Vis Spectrophotometric Method
UV-Vis spectrophotometry is a simpler technique that can be used for the quantification of this compound in bulk drug or simple formulations where interfering substances are not present.
Objective: To determine the concentration of this compound in a pure solution using UV-Vis spectrophotometry.
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Solvent (e.g., Methanol, Water, or a suitable buffer)
-
This compound reference standard
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution over a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance.
-
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration.
-
-
Sample Analysis:
-
Prepare the sample solution and measure its absorbance at the λmax.
-
Determine the concentration of this compound in the sample using the calibration curve.
-
Validation Parameters:
-
Linearity: Establish the concentration range over which the Beer-Lambert law is obeyed.
-
Accuracy: Perform recovery studies.
-
Precision: Measure the absorbance of a single sample multiple times.
Visualizations
To further clarify the processes involved in analytical method validation, the following diagrams have been generated.
Caption: Workflow for Analytical Method Validation.
References
- 1. scispace.com [scispace.com]
- 2. Stability Indicating LC Method Development for Hydroxychloroquine Sulfate Impurities as Available for Treatment of COVID-19 and Evaluation of Risk Assessment Prior to Method Validation by Quality by Design Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jneonatalsurg.com [jneonatalsurg.com]
A Comparative Guide to the Metabolism of 8-Chloroinosine Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolism of 8-Chloroinosine, a prodrug of the potent anticancer agent 8-chloroadenosine (8-Cl-Ado), across various species. Understanding the species-specific differences in metabolic pathways is crucial for the preclinical evaluation and clinical development of this compound. This document summarizes key metabolic transformations, presents available quantitative data, and provides detailed experimental protocols for the analysis of this compound and its metabolites.
Introduction
This compound is readily converted to 8-chloroadenosine in vivo, which then undergoes intracellular metabolism to exert its cytotoxic effects. The primary mechanism of action involves the intracellular phosphorylation of 8-Cl-Ado to its triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP). 8-Cl-ATP acts as an ATP analog, inhibiting RNA synthesis and disrupting cellular energy metabolism, ultimately leading to apoptosis.[1][2] However, the metabolic fate of 8-Cl-Ado can vary significantly between species, influencing its efficacy and toxicity profile.
Metabolic Pathways of 8-Chloroadenosine
The metabolism of 8-chloroadenosine is primarily governed by the interplay of two key enzymes: adenosine kinase, responsible for its activation through phosphorylation, and adenosine deaminase, which leads to its inactivation.
Key Metabolic Steps:
-
Conversion to 8-Chloroadenosine: this compound is converted to 8-chloroadenosine.
-
Phosphorylation (Activation): 8-chloroadenosine is sequentially phosphorylated by adenosine kinase and other kinases to 8-chloro-adenosine monophosphate (8-Cl-AMP), 8-chloro-adenosine diphosphate (8-Cl-ADP), and the active metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1]
-
Deamination (Inactivation): 8-chloroadenosine can be deaminated by adenosine deaminase to 8-chloro-inosine (8-Cl-Ino).[2]
-
Formation of Other Metabolites: Further metabolism can lead to the formation of 8-chloro-adenine (8-Cl-Ade), and in some species, 8-chloro-xanthine and 8-chloro-2-hydroxyadenosine.[1]
-
Succinylation: In certain cancer cell lines, a novel metabolic pathway involving the succinylation of 8-Cl-Ado to form succinyl-8-chloro-adenosine (S-8-Cl-Ado) and its monophosphate (S-8-Cl-AMP) has been identified.
Below is a diagram illustrating the central metabolic pathways of 8-chloroadenosine.
Figure 1. Key metabolic pathways of 8-chloroadenosine.
Comparative Metabolism Data
The following table summarizes the known metabolites of 8-chloroadenosine identified in different species. It is important to note that direct comparative studies are limited, and the data has been compiled from various independent research efforts.
| Species | Key Metabolites Identified | Tissue/Matrix | Reference |
| Human | 8-Cl-ATP, 8-Cl-Ado, and two other metabolites at similar levels | Plasma, Peripheral Blood Mononuclear Cells (PBMCs) | |
| Mouse | 8-Cl-Ade, 8-Cl-Ino, 8-Cl-AMP, 8-Cl-ATP | Plasma, PBMCs | |
| Rat | 8-Cl-AMP, 8-Cl-ATP | PBMCs | |
| Dog | 8-Cl-xanthine, 8-Cl-2-hydroxyadenosine (from 8-Cl-cAMP) | Plasma |
Note: Data for non-human primates was not available in the reviewed literature. The dog metabolites were identified from a study on 8-chloro-cAMP, which is a prodrug of 8-chloroadenosine.
Experimental Protocols
Accurate quantification of this compound and its metabolites is critical for pharmacokinetic and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed.
Protocol: Analysis of 8-Chloroadenosine and its Metabolites in Plasma and PBMCs by HPLC
This protocol provides a general framework for the extraction and analysis of 8-chloroadenosine and its phosphorylated metabolites.
1. Sample Preparation
-
Plasma:
-
Collect blood in heparinized tubes and centrifuge to separate plasma.
-
To 100 µL of plasma, add 200 µL of ice-cold methanol to precipitate proteins.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in mobile phase for HPLC analysis.
-
-
PBMCs:
-
Isolate PBMCs from whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Extract intracellular metabolites by adding a specific volume of ice-cold 0.4 M perchloric acid.
-
Vortex vigorously and centrifuge at high speed.
-
Neutralize the supernatant with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate precipitate.
-
Filter the supernatant before HPLC injection.
-
2. HPLC Conditions
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed using a mixture of an aqueous buffer (e.g., ammonium phosphate) and an organic modifier (e.g., methanol or acetonitrile).
-
Detection: UV detection at a wavelength of approximately 264 nm.
-
Quantification: Use of a validated standard curve for each analyte.
The following diagram illustrates a typical workflow for this analysis.
Figure 2. Experimental workflow for metabolite analysis.
Discussion and Conclusion
The available data indicates both conserved and species-specific pathways in the metabolism of 8-chloroadenosine. The phosphorylation cascade leading to the active 8-Cl-ATP appears to be a common activation route in mammalian species. However, the extent of deamination and the formation of other metabolites, such as those observed in dogs, suggest that the inactivating pathways can differ significantly.
The lack of comprehensive, direct comparative studies highlights a critical knowledge gap. Future research should focus on in vitro comparative metabolism studies using liver microsomes and hepatocytes from a broader range of species, including non-human primates. Such studies would provide valuable data on metabolic stability and metabolite profiles, aiding in the selection of appropriate animal models for preclinical safety and efficacy evaluation.
For drug development professionals, it is imperative to characterize the metabolic profile of this compound in relevant preclinical species and to develop robust analytical methods for the quantification of the parent drug and its key metabolites. This will enable a more accurate prediction of human pharmacokinetics and facilitate the design of safe and effective clinical trials.
References
A Researcher's Guide to Inter-Laboratory Cross-Validation of 8-Chloroinosine Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices for the cross-validation of 8-Chloroinosine assays between different laboratories. Ensuring assay consistency and reliability across sites is paramount in drug development for regulatory compliance and data integrity. This document outlines common analytical methods, presents detailed experimental protocols, and offers a framework for comparing assay performance.
Introduction to this compound and the Imperative of Cross-Validation
This compound is a key metabolite of the investigational anticancer agent 8-chloroadenosine.[1] Accurate and precise quantification of this compound in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. When these analyses are conducted across multiple laboratories, a rigorous cross-validation process is essential to ensure that the data is comparable and reliable, regardless of the testing site.[2]
Cross-validation, also known as inter-laboratory comparison or proficiency testing, serves to demonstrate that different laboratories can produce equivalent results when analyzing identical samples.[3][4] This process is a regulatory expectation and a cornerstone of robust drug development programs.
Common Analytical Methods for this compound Quantification
The primary methods for the quantification of this compound and other nucleoside analogs in biological samples are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their physicochemical properties as they pass through a column. For this compound, a reversed-phase column is typically used, and detection is often performed using ultraviolet (UV) absorbance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. LC-MS/MS is often preferred for its ability to quantify low concentrations of analytes in complex biological matrices with high specificity.
Framework for a Cross-Validation Study
A typical cross-validation study between two laboratories (a sending lab and a receiving lab) involves the analysis of a common set of samples. The results are then statistically compared to ensure they meet predefined acceptance criteria.
Caption: A typical workflow for the cross-validation of an analytical method between a sending and a receiving laboratory.
Experimental Protocols
Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These should be adapted and validated by each laboratory.
Protocol 1: HPLC-UV Method for this compound Quantification
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., 8-bromoadenosine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of 10 mM potassium phosphate buffer (pH 5.5) and acetonitrile (95:5, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at 260 nm.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into a blank biological matrix.
-
Analyze the calibration standards and QC samples alongside the study samples.
-
Protocol 2: LC-MS/MS Method for this compound Quantification
-
Sample Preparation:
-
Follow the same sample preparation procedure as for the HPLC-UV method.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Calibration and Quality Control:
-
Prepare calibration standards and QC samples as described for the HPLC-UV method.
-
Data Presentation and Comparison
For a cross-validation study, a minimum of three concentrations (low, medium, and high) of QC samples should be analyzed in replicate (n≥3) by both laboratories. The results should be summarized in a clear and concise table.
Table 1: Example Cross-Validation Data for this compound Quantification
| QC Level | Nominal Conc. (ng/mL) | Sending Lab Mean (ng/mL) | Sending Lab %CV | Receiving Lab Mean (ng/mL) | Receiving Lab %CV | % Difference |
| Low | 50 | 48.5 | 4.2 | 51.2 | 5.1 | 5.6% |
| Medium | 500 | 505.1 | 3.1 | 490.8 | 3.9 | -2.8% |
| High | 4000 | 3980 | 2.5 | 4050 | 3.3 | 1.8% |
% Difference = ((Receiving Lab Mean - Sending Lab Mean) / Sending Lab Mean) * 100
Acceptance Criteria: The acceptance criteria for a cross-validation study should be pre-defined in the study protocol. Typically, the mean concentration at each QC level from the receiving laboratory should be within ±15% of the mean concentration from the sending laboratory. The coefficient of variation (%CV) for each set of replicates should not exceed 15%.
Signaling Pathway and Mechanism of Action
This compound is a metabolite of 8-chloroadenosine, which acts as a nucleoside analog. Nucleoside analogs exert their cytotoxic effects by being incorporated into DNA or RNA, leading to chain termination and inhibition of nucleic acid synthesis.
Caption: Metabolic activation of 8-Chloroadenosine and the subsequent mechanism of action.
Conclusion
A robust inter-laboratory cross-validation of this compound assays is critical for the successful progression of clinical trials and regulatory submissions. By establishing and adhering to detailed protocols, and by prospectively defining acceptance criteria, researchers can ensure the generation of consistent and reliable data across multiple analytical sites. This guide provides a foundational framework for designing and executing such a study.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. demarcheiso17025.com [demarcheiso17025.com]
- 3. mdpi.com [mdpi.com]
- 4. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cellular Permeability of 8-Chloroinosine and 8-Chloroadenosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cellular permeability and mechanisms of action of two closely related nucleoside analogs: 8-Chloroinosine and 8-Chloroadenosine. The available experimental data strongly suggest significant differences in their ability to enter cells and elicit biological effects, primarily due to their differential recognition by cellular transport and metabolic pathways.
Executive Summary
Cellular Uptake and Metabolism
8-Chloroadenosine: Cellular uptake of 8-Chloroadenosine is a critical step for its cytotoxic activity. Studies have shown that its entry into cells is mediated by nucleoside transporters. This is evidenced by the fact that inhibitors of adenosine uptake, such as 6-(p-Nitrobenzyl)-thioinosine, can protect cells from the cytostatic effects of 8-Chloroadenosine, indicating an intracellular site of action[1].
Upon entering the cell, 8-Chloroadenosine is metabolized by adenosine kinase and other cellular kinases to its active triphosphate form, 8-Cl-ATP[2][3]. The accumulation of 8-Cl-ATP is a key determinant of the cytotoxic efficacy of 8-Chloroadenosine.
This compound: Direct studies on the cellular permeability of this compound are limited. However, a crucial piece of evidence comes from studies involving the enzyme adenosine deaminase. This enzyme converts 8-Chloroadenosine to this compound. The presence of adenosine deaminase completely prevents the growth-inhibitory effects of 8-Chloroadenosine[1]. This strongly implies that this compound is either not efficiently transported into the cells or is not a substrate for the kinases required for its activation to a cytotoxic form.
Quantitative Data: Intracellular Accumulation of 8-Cl-ATP from 8-Chloroadenosine
The intracellular concentration of the active metabolite, 8-Cl-ATP, is a key indicator of the cellular uptake and metabolic activation of 8-Chloroadenosine. The following table summarizes the accumulation of 8-Cl-ATP in various cancer cell lines after treatment with 8-Chloroadenosine.
| Cell Line | 8-Chloroadenosine Concentration (µM) | Incubation Time (h) | Intracellular 8-Cl-ATP Concentration (µM) | Reference |
| Multiple Myeloma | 10 | 12 | >400 | [3] |
| Mantle Cell Lymphoma (JeKo) | 10 | 24 | ~150 | |
| Mantle Cell Lymphoma (Mino) | 10 | 24 | ~100 | |
| Mantle Cell Lymphoma (SP-53) | 10 | 24 | ~80 | |
| Mantle Cell Lymphoma (Granta) | 10 | 24 | ~50 | |
| Human Coronary Artery Endothelial Cells | 8 | 24 | Detected |
Mechanism of Action
8-Chloroadenosine: The primary mechanisms of action for 8-Chloroadenosine are:
-
Inhibition of RNA Synthesis: 8-Cl-ATP, the active metabolite, is incorporated into growing RNA chains, leading to premature chain termination and a global inhibition of RNA synthesis.
-
ATP Depletion: The accumulation of 8-Cl-ATP competes with endogenous ATP, leading to a significant reduction in cellular ATP levels. This energy depletion contributes to the overall cytotoxicity.
-
Induction of Apoptosis: The inhibition of RNA synthesis and ATP depletion ultimately trigger programmed cell death, or apoptosis. This can be mediated through various signaling pathways, including the activation of AMPK and inhibition of the mTOR pathway.
This compound: Due to its inferred lack of cellular uptake and/or activation, this compound does not exhibit the same cytotoxic mechanisms as 8-Chloroadenosine. The conversion of 8-Chloroadenosine to this compound represents a detoxification pathway.
Signaling Pathways and Experimental Workflows
Caption: Metabolic activation and mechanism of action of 8-Chloroadenosine.
Caption: Workflow for evaluating the cellular effects of nucleoside analogs.
Experimental Protocols
Measurement of Intracellular 8-Cl-ATP by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of intracellular nucleoside analogs.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with the desired concentration of 8-Chloroadenosine for the specified duration.
-
Cell Lysis and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding a specific volume of ice-cold 0.4 M perchloric acid (PCA).
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate on ice for 10-15 minutes to allow for complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Neutralize the extract by adding a calculated volume of 2 M K2CO3.
-
Incubate on ice for 10 minutes to allow for the precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.22 µm filter.
-
Inject a defined volume of the filtered extract onto a C18 reverse-phase HPLC column.
-
Use an ion-pair reverse-phase chromatography method for separation. The mobile phase typically consists of a buffer (e.g., potassium phosphate) with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and an organic modifier (e.g., methanol or acetonitrile).
-
Detect the nucleotides using a UV detector at 254 nm.
-
Quantify the concentration of 8-Cl-ATP by comparing the peak area to a standard curve of known 8-Cl-ATP concentrations.
-
Assessment of RNA Synthesis by [3H]-Uridine Incorporation Assay
This protocol is a standard method for measuring global RNA synthesis rates.
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with 8-Chloroadenosine as described above.
-
Radiolabeling:
-
During the last 1-4 hours of the treatment period, add [3H]-uridine to the culture medium at a final concentration of 1-5 µCi/mL.
-
-
Termination and Precipitation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold 10% trichloroacetic acid (TCA) to each well to precipitate macromolecules, including RNA.
-
Incubate on ice for 30 minutes.
-
-
Washing:
-
Aspirate the TCA and wash the precipitate twice with ice-cold 5% TCA to remove unincorporated [3H]-uridine.
-
Wash once with 70% ethanol.
-
-
Solubilization and Quantification:
-
Air-dry the wells.
-
Add a solubilizing agent (e.g., 0.1 M NaOH or a commercial lysis buffer) to each well to dissolve the precipitate.
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Normalize the counts per minute (CPM) to the total protein content of a parallel well to account for differences in cell number.
-
Determination of Cytotoxicity
A variety of assays can be used to measure the cytotoxic effects of the compounds.
-
MTT/XTT Assay: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.
-
Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.
General Protocol for a Plate-Based Cytotoxicity Assay:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Compound Treatment: Add serial dilutions of 8-Chloroadenosine or this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the specific assay reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
References
- 1. 8-Chloroadenosine mediates 8-chloro-cyclic AMP-induced down-regulation of cyclic AMP-dependent protein kinase in normal and neoplastic mouse lung epithelial cells by a cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular Succinylation of 8-Chloroadenosine and Its Effect on Fumarate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 8-Chloroinosine and other inosine analogs
A Comparative Analysis of 8-Chloroinosine and Other Immunomodulatory Inosine Analogs
In the landscape of nucleic acid analogs, inosine derivatives represent a versatile class of molecules with applications ranging from antiviral and anticancer therapies to potent immunomodulation. This guide provides a comparative analysis of this compound and other key inosine analogs, focusing on their distinct mechanisms of action. While some analogs, like the precursor to this compound, function as cytotoxic agents, a significant group acts as agonists for endosomal Toll-like receptors (TLRs), offering a powerful means to shape innate and adaptive immunity. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of these compounds.
Part 1: Mechanisms of Action - A Fundamental Divide
Inosine analogs can be broadly categorized based on their primary biological effects: direct cytotoxicity through metabolic interference or immunomodulation via pattern recognition receptor (PRR) activation.
1.1 Cytotoxicity via RNA-Directed Action: The Case of 8-Chloroadenosine
This compound is the metabolic derivative of 8-Chloroadenosine (8-Cl-Ado), a compound investigated for its antineoplastic properties.[1] The primary mechanism of 8-Cl-Ado is not immunomodulatory but rather cytotoxic. Following administration, it is phosphorylated into its active triphosphate form, 8-chloro-adenosine triphosphate (8-Cl-ATP).[1][2] This active metabolite interferes with RNA synthesis by being incorporated during transcription, leading to chain termination, inhibition of cellular proliferation, and apoptosis.[1][2] The conversion of 8-Cl-Ado to this compound by adenosine deaminase has been shown to prevent this cytotoxic activity, suggesting this compound itself is not the primary mediator of this effect.
1.2 Immunomodulation via TLR7 and TLR8 Agonism
In contrast to the cytotoxic pathway, many inosine and guanosine analogs function as powerful immunomodulators by activating TLR7 and TLR8. These receptors are located in the endosomes of immune cells and are responsible for detecting single-stranded RNA (ssRNA), a hallmark of viral infection. Activation of TLR7 and TLR8 triggers downstream signaling cascades, leading to the production of cytokines and the maturation of antigen-presenting cells (APCs), thereby bridging the innate and adaptive immune responses.
A critical finding in the study of these analogs is the functional divergence between human TLR7 and TLR8:
-
TLR7 Agonism: Primarily activates plasmacytoid dendritic cells (pDCs) and B cells, leading to the robust production of Type I interferons (especially IFN-α) and IFN-regulated chemokines. This response is crucial for antiviral immunity.
-
TLR8 Agonism: Preferentially activates myeloid dendritic cells (mDCs), monocytes, and macrophages. This leads to the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and IL-6, which are essential for driving a potent Th1-type cellular immune response.
This differential activation allows for the fine-tuning of an immune response based on the specific analog used.
Part 2: Quantitative Comparison of Inosine Analog TLR Agonists
Direct quantitative data on this compound as a TLR agonist is not available in the current literature. Therefore, this section focuses on a comparative analysis of well-characterized TLR7 and TLR8 agonists, including related purine analogs like oxoadenines, to provide a benchmark for performance.
Table 1: Potency (EC₅₀) of Inosine Analogs and Related Compounds on Human TLR7 and TLR8
EC₅₀ (Half-maximal effective concentration) values indicate the concentration of a drug that gives half of the maximal response. Lower values indicate higher potency.
| Compound Name | Agonist Specificity | TLR7 EC₅₀ (µM) | TLR8 EC₅₀ (µM) | Reference |
| Loxoribine | TLR7 | Reported to activate TLR7 but not TLR8 | >100 (Implied) | |
| CL075 (3M002) | TLR8 | >100 (Implied) | ~3.0 | |
| Resiquimod (R848) | TLR7 / TLR8 | ~2.0 | ~2.0 | |
| Oxoadenine 6a | TLR8-selective | >100 | 12.5 | |
| Oxoadenine 2b | TLR7-dominant | Potent | 59.0 | |
| Oxoadenine 6d | TLR7 / TLR8 | Potent | <50 |
Table 2: Comparative Cytokine Induction Profiles
| Agonist Type | Primary Responding Cells | Key Cytokines Induced | Predominant Immune Response |
| TLR7-selective (e.g., Loxoribine) | Plasmacytoid Dendritic Cells (pDCs), B-cells | IFN-α, IFN-regulated chemokines | Antiviral, Th2-skewed |
| TLR8-selective (e.g., CL075) | Myeloid DCs, Monocytes | TNF-α, IL-12, IL-6, MIP-1α | Pro-inflammatory, Th1-skewed |
| TLR7/8 dual (e.g., Resiquimod) | pDCs, Myeloid DCs, Monocytes | IFN-α, TNF-α, IL-12 | Broad-spectrum, potent Th1 |
Part 3: Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental procedures is crucial for understanding the action and evaluation of these compounds.
Signaling Pathway Diagram
The diagram below illustrates the canonical signaling pathway activated upon engagement of TLR7 or TLR8 by an agonist, leading to cytokine production.
Experimental Workflow Diagram
The following diagram outlines a typical in vitro experiment to assess the cytokine-inducing properties of an inosine analog using human peripheral blood mononuclear cells (PBMCs).
Part 4: Detailed Experimental Protocol
This section provides a representative protocol for evaluating the immunomodulatory activity of inosine analogs.
Protocol: In Vitro Cytokine Induction Assay in Human PBMCs
Objective: To quantify the production of key cytokines (e.g., TNF-α, IFN-α, IL-12) by human PBMCs following stimulation with an inosine analog.
Materials:
-
Heparinized whole human blood from healthy donors.
-
Ficoll-Paque PLUS or equivalent density gradient medium.
-
Phosphate-Buffered Saline (PBS), sterile.
-
RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Test compounds (Inosine analogs) dissolved in a suitable vehicle (e.g., DMSO, water).
-
Positive control: Resiquimod (R848) or CL075.
-
Vehicle control (e.g., DMSO).
-
Sterile 50 mL conical tubes and 96-well U-bottom cell culture plates.
-
Centrifuge, biosafety cabinet, incubator (37°C, 5% CO₂).
-
Cytokine measurement kits (ELISA or Cytometric Bead Array).
Methodology:
-
PBMC Isolation: a. Dilute fresh human blood 1:1 with sterile PBS at room temperature. b. Carefully layer the diluted blood over Ficoll-Paque in a conical tube (e.g., 15 mL of Ficoll under 20 mL of diluted blood in a 50 mL tube). c. Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off. d. Carefully aspirate the upper layer and collect the buffy coat layer containing PBMCs. e. Wash the collected cells twice with sterile PBS or RPMI medium (centrifuge at 100-250 x g for 10 minutes).
-
Cell Plating and Stimulation: a. Resuspend the final PBMC pellet in complete RPMI medium. b. Perform a cell count and viability assessment (e.g., using Trypan Blue). Cell viability should be >95%. c. Adjust the cell concentration to 1 x 10⁶ viable cells/mL in complete RPMI medium. d. Dispense 180 µL of the cell suspension into each well of a 96-well U-bottom plate. e. Prepare serial dilutions of the test compounds and controls. Add 20 µL of each compound dilution (or vehicle/positive control) to the appropriate wells in triplicate.
-
Incubation and Supernatant Collection: a. Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂. b. After incubation, centrifuge the plate at 300-500 x g for 10 minutes to pellet the cells. c. Carefully collect the supernatant (150-180 µL) from each well without disturbing the cell pellet.
-
Cytokine Analysis: a. Analyze the collected supernatants for cytokine concentrations (e.g., TNF-α, IFN-α) according to the manufacturer's instructions for the chosen ELISA or Cytometric Bead Array (CBA) kit. b. Generate a standard curve for each cytokine to calculate the concentrations in the test samples. c. Analyze the data by subtracting the background (vehicle control) and plotting the cytokine concentration against the compound concentration to determine potency (EC₅₀).
Conclusion
The world of inosine analogs is marked by a significant divergence in mechanism and therapeutic application. While compounds like this compound's precursor, 8-Cl-Ado, exert cytotoxic effects valuable for oncology, a distinct and promising class of analogs functions as potent immunomodulators through the targeted activation of TLR7 and TLR8. The ability to selectively engage these receptors—driving either an IFN-α-dominant antiviral state (TLR7) or a pro-inflammatory, cell-mediated response (TLR8)—provides a sophisticated tool for the development of novel vaccines, adjuvants, and immunotherapies. Future research into novel inosine derivatives will likely continue to expand our capacity to rationally design molecules that can precisely shape the human immune response to disease.
References
Validating 8-Chloroinosine as a Predictive Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 8-Chloroinosine and its parent compound, 8-Chloroadenosine (8-Cl-Ado), as potential predictive biomarkers, particularly in the context of oncology. While the direct validation of this compound as a predictive biomarker is not substantially supported by current literature, this document explores its metabolic context and compares the potential of related molecules with established biomarkers in relevant diseases such as Acute Myeloid Leukemia (AML).
Executive Summary
Current research predominantly focuses on 8-Chloroadenosine (8-Cl-Ado) as a therapeutic agent, with its intracellular metabolite, 8-chloro-adenosine triphosphate (8-Cl-ATP), being the primary cytotoxic agent.[1][2][3] this compound is a metabolite of 8-Cl-Ado, formed by the action of adenosine deaminase.[4] Evidence suggests that this conversion to this compound leads to the inactivation of 8-Cl-Ado's anticancer effects, making this compound itself an unlikely candidate for a predictive biomarker of positive treatment response.[4]
This guide, therefore, shifts focus to the parent compound, 8-Cl-Ado, and its active metabolite, 8-Cl-ATP, as potential, though not yet validated, predictive biomarkers. We compare these against well-established predictive biomarkers in AML, a primary indication for which 8-Cl-Ado has been investigated in clinical trials.
The Metabolic Fate of 8-Chloroadenosine: The Role of this compound
8-Chloroadenosine is a pro-drug that requires intracellular phosphorylation to become active. The metabolic pathway is crucial to understanding the potential of its components as biomarkers.
Comparative Analysis: 8-Cl-Ado Metabolites vs. Established AML Biomarkers
Given the context of 8-Cl-Ado's investigation in AML, a comparison with established predictive biomarkers in this disease is most relevant. The following table summarizes key characteristics.
| Biomarker Category | Specific Biomarker | Principle of Action/Detection | Predictive Value in AML |
| 8-Cl-Ado Related (Hypothetical) | 8-Cl-ATP (intracellular) | Active metabolite of 8-Cl-Ado; high levels could correlate with therapeutic effect. | Hypothetical: High intracellular accumulation may predict response to 8-Cl-Ado therapy. |
| This compound (plasma/cellular) | Inactive metabolite; high levels could indicate rapid drug inactivation. | Hypothetical: High levels may predict lack of response to 8-Cl-Ado therapy. | |
| Genetic Mutations | FLT3 (ITD and TKD) | Fms-like tyrosine kinase 3 mutations lead to constitutive activation of signaling pathways promoting cell proliferation and survival. | Presence of FLT3-ITD is a poor prognostic factor. Predictive for response to FLT3 inhibitors. |
| IDH1/IDH2 | Isocitrate dehydrogenase 1 and 2 mutations lead to the production of an oncometabolite, 2-hydroxyglutarate. | Predictive for response to IDH1/2 inhibitors like Ivosidenib and Enasidenib. | |
| NPM1 | Nucleophosmin 1 mutations are common in cytogenetically normal AML and are generally associated with a favorable prognosis in the absence of a concurrent FLT3-ITD mutation. | Favorable prognosis in the absence of FLT3-ITD. Can be used for minimal residual disease (MRD) monitoring. | |
| Measurable Residual Disease (MRD) | Leukemic Cells | Detection of a small number of leukemic cells that remain after treatment. | A strong independent prognostic factor for relapse and survival. |
Experimental Protocols
Quantification of this compound and Related Nucleosides
A validated method for quantifying nucleoside analogs like this compound in biological matrices (e.g., plasma, cell lysates) is crucial for its evaluation as a biomarker. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
Objective: To determine the concentration of this compound, 8-Chloroadenosine, and 8-Cl-ATP in a given biological sample.
Methodology: LC-MS/MS
-
Sample Preparation:
-
Plasma: Protein precipitation is performed by adding a solvent like methanol or acetonitrile. The sample is then centrifuged, and the supernatant is collected.
-
Cell Lysates: Cells are lysed, and proteins are precipitated. The supernatant containing the small molecule metabolites is collected.
-
An internal standard (a stable isotope-labeled version of the analyte) is added at the beginning of the sample preparation to account for matrix effects and variations in extraction efficiency.
-
-
Chromatographic Separation:
-
The prepared sample is injected into a liquid chromatography system.
-
A C18 reverse-phase column is typically used to separate the analytes based on their hydrophobicity.
-
A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., methanol or acetonitrile) is employed.
-
-
Mass Spectrometric Detection:
-
The eluent from the LC system is introduced into a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.
-
Detection of Established AML Genetic Biomarkers
Objective: To identify the presence of mutations in FLT3, IDH1/2, and NPM1 genes in AML patient samples.
Methodology: Next-Generation Sequencing (NGS)
-
DNA Extraction: Genomic DNA is extracted from patient bone marrow or peripheral blood samples.
-
Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.
-
Target Enrichment (for targeted panels): Probes specific to the genes of interest (e.g., FLT3, IDH1/2, NPM1) are used to capture the corresponding DNA fragments from the library.
-
Sequencing: The enriched library is sequenced on an NGS platform.
-
Bioinformatic Analysis: The sequencing data is aligned to a reference genome, and variants (mutations) are identified and annotated.
Signaling Pathways and Logical Relationships
The primary mechanism of action of 8-Cl-Ado's active metabolite, 8-Cl-ATP, involves the disruption of cellular processes essential for cancer cell survival.
Conclusion
Based on the available scientific literature, This compound is not a validated predictive biomarker . Its formation from 8-Chloroadenosine appears to be an inactivation step, suggesting that high levels of this compound might predict a lack of therapeutic response to 8-Cl-Ado. Future research could explore this hypothesis.
In contrast, the intracellular concentration of the active metabolite, 8-Cl-ATP , holds more promise as a potential predictive biomarker for 8-Cl-Ado therapy, although this requires clinical validation. For diseases like AML, established genetic biomarkers such as FLT3, IDH1/2, and NPM1 mutations , along with MRD status , remain the cornerstones of predictive and prognostic assessment, guiding targeted therapies and treatment decisions. Researchers investigating 8-Cl-Ado or similar nucleoside analogs should consider parallel quantification of the parent drug and its active metabolites, alongside the established genetic markers, to build a comprehensive understanding of the determinants of response.
References
- 1. Therapeutic biomarkers in acute myeloid leukemia: functional and genomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer Biomarkers and Precision Oncology: A Review of Recent Trends and Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 8-Chloroadenosine mediates 8-chloro-cyclic AMP-induced down-regulation of cyclic AMP-dependent protein kinase in normal and neoplastic mouse lung epithelial cells by a cyclic AMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Active Metabolite Story: A Comparative Analysis of 8-Chloro-ATP Levels Across Diverse Cancer Models
For researchers, scientists, and drug development professionals, understanding the metabolic fate and intracellular concentration of an active drug metabolite is paramount for predicting therapeutic efficacy. In the case of the investigational anticancer agent 8-Chloroadenosine (8-Cl-Ado), its conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP) is the critical step for its cytotoxic effects. This guide provides a comparative overview of 8-Cl-ATP accumulation in various cancer models, supported by experimental data and detailed methodologies, to aid in the ongoing research and development of this compound.
The central finding across multiple preclinical studies is that 8-Cl-Ado, a prodrug, is effectively metabolized intracellularly to 8-Cl-ATP. This active metabolite then exerts its anticancer effects through mechanisms such as depleting endogenous ATP levels and inhibiting RNA synthesis.[1][2] The accumulation of 8-Cl-ATP has been observed to vary across different cancer types, suggesting a potential determinant of sensitivity to 8-Cl-Ado treatment.
Comparative Intracellular 8-Chloro-ATP Concentrations
The following table summarizes the intracellular concentrations of 8-Cl-ATP achieved in various cancer cell lines following treatment with 8-Chloroadenosine. This data highlights the differential metabolic activation of the prodrug across a spectrum of malignancies.
| Cancer Model | Cell Line(s) | 8-Cl-Ado Concentration | Incubation Time | Intracellular 8-Cl-ATP Concentration | Reference(s) |
| Mantle Cell Lymphoma | Mino, JeKo | 10 µM | 6-12 hours (steady-state) | > 1 mM | [3] |
| Mantle Cell Lymphoma | Granta 519, SP-53 | 10 µM | Not specified | Lower than Mino and JeKo | [3] |
| Acute Myeloid Leukemia | Not specified | 10 µM | 12 hours | > 600 µM | [4] |
| Multiple Myeloma | Not specified | 10 µM | 12 hours | > 400 µM |
Experimental Protocols
The quantification of intracellular 8-Cl-ATP is crucial for correlating its concentration with cellular responses. The primary method utilized in the cited studies is High-Performance Liquid Chromatography (HPLC).
Protocol: Quantification of Intracellular Nucleotides by HPLC
This protocol provides a general framework for the extraction and quantification of intracellular nucleotides, including 8-Cl-ATP, from cancer cell lines.
1. Cell Culture and Treatment:
-
Culture cancer cell lines to the desired density in appropriate media.
-
Treat cells with the desired concentration of 8-Chloroadenosine for the specified duration.
2. Nucleotide Extraction:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Extract the intracellular nucleotides by adding a cold extraction buffer, such as 0.4 M perchloric acid or 60% methanol.
-
Incubate on ice for a specified time to allow for complete lysis and nucleotide extraction.
-
Centrifuge the samples at high speed to pellet the cellular debris.
-
Neutralize the supernatant containing the nucleotides with a suitable buffer, for example, potassium hydroxide.
3. HPLC Analysis:
-
The nucleotide-containing supernatant is then analyzed by HPLC.
-
Column: A C18 reverse-phase column is commonly used for the separation of nucleotides.
-
Mobile Phase: The mobile phase typically consists of a buffer system, such as ammonium acetate or potassium phosphate, with a gradient of an organic solvent like methanol to elute the nucleotides.
-
Detection: The nucleotides are detected by their UV absorbance, typically at a wavelength of 254 nm.
-
Quantification: The concentration of 8-Cl-ATP is determined by comparing the peak area of the sample to a standard curve generated with known concentrations of purified 8-Cl-ATP.
Visualizing the Mechanism of Action
To better understand the metabolic activation and downstream effects of 8-Chloroadenosine, the following diagrams illustrate the key pathways involved.
Discussion and Future Directions
The presented data indicates that the intracellular accumulation of 8-Cl-ATP is a key determinant of the anticancer activity of 8-Chloroadenosine. The variability in 8-Cl-ATP levels across different cancer models suggests that the expression and activity of adenosine kinase, the enzyme responsible for the initial phosphorylation of 8-Cl-Ado, could be a potential biomarker for predicting response to treatment.
Furthermore, the downstream effects of 8-Cl-ATP, including the activation of AMPK and inhibition of the mTOR pathway, highlight the multi-faceted mechanism of action of this compound. Further research is warranted to explore the interplay between these pathways and how they contribute to the overall cytotoxic effect in different cancer contexts. The development of standardized protocols for 8-Cl-ATP quantification will be essential for the clinical advancement of 8-Chloroadenosine, enabling the correlation of pharmacokinetic and pharmacodynamic data with patient outcomes.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
A Comparative Guide to the Pharmacokinetics of 8-Chloroadenosine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of 8-Chloroadenosine (8-Cl-Ado) and its principal metabolites. The information is compiled from preclinical and clinical studies to support further research and development of this potent antineoplastic agent.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of 8-Chloroadenosine and its metabolites across different species and clinical settings.
Table 1: Pharmacokinetics of 8-Chloroadenosine and its Metabolites in Preclinical Models
| Species | Dose and Route | Analyte | Cmax/Concentration | Tmax/Time Point | Half-life (t½) | Clearance (Cl) | Volume of Distribution (Vd) | Reference |
| CD2F1 Mice | 100 mg/kg i.p. | 8-Cl-Ado (plasma) | 1.3 µM | 1 h | - | - | - | [1] |
| CD2F1 Mice | 100 mg/kg i.p. | 8-Cl-AMP (intracellular, PBMC) | ~1 mM | 1 h | - | - | - | [1] |
| CD2F1 Mice | 100 mg/kg i.p. | 8-Cl-ATP (intracellular, PBMC) | 350 µM | 1 h | - | - | - | [1] |
| CD2F1 Mice | 50 mg/kg | 8-Cl-ATP (intracellular, PBMC) | 350 µM | 1 h | - | - | - | [1] |
| CD2F1 Mice | 100 mg/kg | 8-Cl-ATP (intracellular, PBMC) | 1200 µM | 1 h | - | - | - | [1] |
| Sprague-Dawley Rats | 40 mg/kg i.v. | 8-Cl-ATP (intracellular, PBMC) | 90 µM | 2 h | Slow cellular clearance (40 µM at 24h) | - | - | |
| Nude Mice with HT29 Xenograft | 100 mg/kg/day (7-day continuous infusion) | 8-Cl-Ado (plasma) | 2.3 µM (peak) | - | - | - | - | |
| Nude Mice with HT29 Xenograft | 50 or 100 mg/kg/day (7-day continuous infusion) | 8-Cl-Ado (tumor) | 5.3 - 21.0 µM | - | - | - | - | |
| Nude Mice with HT29 Xenograft | 50 or 100 mg/kg/day (7-day continuous infusion) | 8-Cl-AMP (tumor) | 11.3 - 35.7 µM | - | - | - | - |
Table 2: Pharmacokinetics of 8-Chloroadenosine and its Metabolites in Human Clinical Trials
| Indication | Dose and Route | Analyte | Steady State Plasma Concentration (Css) | Intracellular Concentration | Reference |
| Breast Cancer | 0.54 or 1.08 mg/kg/day (28-day continuous infusion of 8-Cl-cAMP) | 8-Cl-Ado (plasma) | Not detected | - | |
| Breast Cancer | 0.54 or 1.08 mg/kg/day (28-day continuous infusion of 8-Cl-cAMP) | 8-Cl-Ado (tumor) | - | 1.33 and 2.02 µM (in 2 samples) | |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | 100-800 mg/m² daily for 5 days | 8-Cl-Ado (plasma) | Dose-dependent accumulation | - | |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | 100-800 mg/m² daily for 5 days | 8-Cl-Ado Metabolites (plasma) | Accumulated at similar levels to 8-Cl-Ado | - | |
| Relapsed/Refractory Acute Myeloid Leukemia (AML) | 100-800 mg/m² daily for 5 days | 8-Cl-ATP (intracellular) | - | Accumulation associated with blast cytoreduction | |
| Cancer Patients | 0.045 mg/kg/h (continuous infusion of 8-Cl-cAMP) | 8-Cl-cAMP (plasma) | 0.367 ± 0.08 µmol | - |
Metabolic Pathways of 8-Chloroadenosine
8-Chloroadenosine undergoes extensive intracellular metabolism to exert its cytotoxic effects. The primary active metabolite is 8-chloro-adenosine triphosphate (8-Cl-ATP). The metabolic cascade also produces other key metabolites, including 8-chloro-adenosine monophosphate (8-Cl-AMP), 8-chloro-inosine (8-Cl-Ino), and 8-chloro-adenine (8-Cl-Ade). Furthermore, 8-chloro-cAMP often acts as a prodrug, being converted to 8-Cl-Ado extracellularly.
References
8-Chloroinosine: A Non-Cytotoxic Metabolite in the Shadow of its Potent Precursor, 8-Chloroadenosine
For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of nucleoside analogs is paramount. This guide provides a comparative analysis of 8-Chloroinosine and its precursor, 8-Chloroadenosine, focusing on the validation of this compound's lack of cytotoxic activity. Experimental data is presented to highlight the stark contrast in their biological effects, offering valuable insights for drug design and development.
Executive Summary
8-Chloroadenosine (8-Cl-Ado) is a synthetic nucleoside analog that has demonstrated significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. Its mechanism of action involves intracellular phosphorylation to 8-chloro-adenosine triphosphate (8-Cl-ATP), which disrupts vital cellular processes, including RNA and DNA synthesis, and depletes intracellular ATP levels, ultimately leading to apoptosis. In stark contrast, its metabolite, this compound, formed by the action of adenosine deaminase, is largely devoid of such cytotoxic activity. This guide will delve into the experimental evidence that substantiates this crucial difference, providing a clear rationale for why this compound is considered a non-cytotoxic entity compared to its potent precursor.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of 8-Chloroadenosine in various cancer cell lines. Notably, direct IC50 values for this compound are conspicuously absent from the literature, underscoring its lack of significant cytotoxic effect.
| Cell Line | Cancer Type | 8-Chloroadenosine IC50 | Reference |
| Mantle Cell Lymphoma (JeKo) | Non-Hodgkin Lymphoma | ~5 µM (for apoptosis) | [1] |
| Mantle Cell Lymphoma (Mino) | Non-Hodgkin Lymphoma | ~5 µM (for apoptosis) | [1] |
| Mantle Cell Lymphoma (SP-53) | Non-Hodgkin Lymphoma | >10 µM (for apoptosis) | [1] |
| Renal Cell Carcinoma (CAKI-1) | Kidney Cancer | 2 µM | [2] |
| Renal Cell Carcinoma (RXF-393) | Kidney Cancer | 36 µM | [2] |
The Metabolic Switch: From Cytotoxicity to Inactivity
The key to understanding the differential activity of these two molecules lies in their metabolic fate. 8-Chloroadenosine is a substrate for adenosine kinase, which initiates its conversion to the active triphosphate form. However, it is also a substrate for adenosine deaminase, which converts it to this compound. This metabolic conversion is a critical detoxification pathway.
A pivotal study demonstrated that the growth-inhibitory effects of 8-chloro-cyclic AMP (a prodrug of 8-Chloroadenosine) were completely abrogated in the presence of adenosine deaminase. This enzyme rapidly converts 8-Chloroadenosine to this compound, thus preventing the accumulation of the cytotoxic 8-Cl-ATP. This finding strongly supports the assertion that this compound itself lacks intrinsic cytotoxic activity.
Experimental Protocols
The evaluation of the cytotoxic effects of 8-Chloroadenosine and the validation of this compound's lack of activity have been established through various in vitro assays.
Cell Viability and Cytotoxicity Assays (MTT and CCK-8)
A common method to assess cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the more sensitive CCK-8 (Cell Counting Kit-8) assay.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active dehydrogenases reduce a tetrazolium salt (MTT or WST-8 in CCK-8) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 8-Chloroadenosine) or a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: MTT or CCK-8 reagent is added to each well.
-
Incubation: Plates are incubated for a further 1-4 hours to allow for formazan formation.
-
Measurement: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., ~570 nm for MTT, ~450 nm for CCK-8).
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Apoptosis and Cell Cycle Analysis
Flow cytometry is frequently used to determine the effects of a compound on apoptosis and the cell cycle.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. In non-permeabilized cells, it is excluded from viable cells. However, in apoptotic or necrotic cells with compromised membranes, PI can enter and stain the DNA. The intensity of the fluorescence is proportional to the DNA content, allowing for the analysis of cell cycle phases (G1, S, G2/M).
Methodology:
-
Cell Treatment: Cells are treated with the compound of interest for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected.
-
Fixation: Cells are fixed, typically with cold ethanol, to permeabilize the membranes.
-
Staining: Cells are stained with a solution containing PI and RNase (to prevent staining of RNA).
-
Flow Cytometry: The stained cells are analyzed on a flow cytometer.
-
Data Analysis: The distribution of cells in different phases of the cell cycle and the percentage of apoptotic cells (sub-G1 peak) are quantified.
Visualizing the Pathways
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of 8-Chloroadenosine and a typical experimental workflow for assessing cytotoxicity.
Caption: Metabolic fate of 8-Chloroadenosine.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
References
- 1. Preclinical activity of 8-chloroadenosine with mantle cell lymphoma: Roles of energy depletion and inhibition of DNA and RNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloroadenosine Sensitivity in Renal Cell Carcinoma Is Associated with AMPK Activation and mTOR Pathway Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Detection of 8-Chloroinosine: UV vs. MS
For researchers, scientists, and drug development professionals engaged in the analysis of nucleoside analogs, selecting the appropriate detection method is a critical decision that impacts data quality, sensitivity, and specificity. 8-Chloroinosine, an important metabolite of the investigational anticancer agent 8-chloroadenosine, requires accurate quantification in complex biological matrices. This guide provides an objective comparison of two common analytical techniques for its detection: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS).
Introduction to this compound
This compound (8-Cl-Ino) is a purine nucleoside analog and a key inactive metabolite of 8-chloro-adenosine (8-Cl-Ado), a compound investigated for its therapeutic potential in cancers like acute myeloid leukemia.[1] Monitoring the levels of 8-Cl-Ado and its metabolites, including 8-Cl-Ino, is crucial for understanding the drug's pharmacokinetics and metabolism. The choice between UV and MS detection for this analysis hinges on the specific requirements of the study, such as required sensitivity, sample complexity, and budget constraints.
UV-Visible (UV-Vis) Spectroscopy Detection
Principle: UV-Vis spectroscopy operates on the principle that molecules with chromophores—parts of the molecule that absorb light—will absorb light at specific wavelengths in the ultraviolet or visible spectrum. Nucleosides, including this compound, possess a purine ring system that acts as a chromophore, typically absorbing UV light in the range of 250-280 nm. When coupled with HPLC, the detector measures the absorbance of the column eluent at a set wavelength, and a peak is generated as the analyte passes through the detector cell. The area of this peak is proportional to the concentration of the analyte.
Mass Spectrometry (MS) Detection
Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[2] When coupled with liquid chromatography (LC-MS), it offers high sensitivity and unparalleled specificity. Molecules eluting from the LC column are ionized (e.g., by electrospray ionization - ESI), and the resulting ions are guided into the mass analyzer. The analyzer separates the ions based on their m/z, allowing for precise identification and quantification. Tandem mass spectrometry (MS/MS) further enhances specificity by selecting a specific precursor ion, fragmenting it, and detecting a characteristic product ion. This technique is highly effective for quantifying analytes in complex mixtures like plasma or urine.[1][2]
Head-to-Head Performance Comparison
The choice between HPLC-UV and LC-MS for the analysis of this compound depends on a trade-off between performance and practicality.
| Feature | HPLC-UV | LC-MS/MS |
| Specificity | Moderate. Relies on chromatographic retention time and UV absorbance. Susceptible to interference from co-eluting compounds with similar UV spectra. | Very High. Relies on retention time, precursor ion mass, and fragment ion mass. Provides unambiguous identification. |
| Sensitivity | Lower. Typical LOQ in the micromolar (µM) or high nanomolar (ng/mL) range. | Very High. Capable of achieving LOQ in the low nanomolar (nM) or picomolar (pg/mL) range. |
| Linearity | Good over 2-3 orders of magnitude. | Excellent over 3-5 orders of magnitude. |
| Cost | Lower initial instrument cost and less expensive routine maintenance. | Higher initial instrument cost and more expensive maintenance. |
| Complexity | Simpler operation and method development. | More complex instrumentation and requires specialized expertise for method development and troubleshooting. |
| Matrix Effects | Less susceptible to signal suppression or enhancement from sample matrix components. | Susceptible to ion suppression or enhancement, which can affect accuracy if not properly addressed. |
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the detection of chlorinated nucleosides, providing an estimate for this compound analysis.
Table 1: Estimated Performance Characteristics for HPLC-UV Analysis
| Parameter | Typical Performance (Based on related compounds) |
| Wavelength (λmax) | ~260 nm |
| Limit of Detection (LOD) | 10 - 50 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL |
| Linearity Range | 0.1 - 100 µg/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Data are estimated based on typical performance for nucleoside analogs.
Table 2: Performance Characteristics for LC-MS/MS Analysis
| Parameter | Typical Performance (Based on related compounds) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | ~303.0 ( [M+H]⁺ for C₁₀H₁₁ClN₄O₅) |
| Product Ion (m/z) | ~171.0 (Fragment corresponding to 8-chlorohypoxanthine) |
| Limit of Detection (LOD) | 0.02 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL[3] |
| Linearity Range | 0.5 - 1000 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 90 - 110% |
Data are based on published methods for 8-chloroadenosine and its metabolites, and general LC-MS/MS performance.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of this compound
This protocol is a representative method for quantifying this compound in a relatively clean sample matrix.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold methanol containing an internal standard (e.g., 2-chloroadenosine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with 20 mM potassium phosphate buffer (pH 5.5) and acetonitrile (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
UV Detector: Wavelength set to 260 nm.
-
Run Time: 15 minutes.
-
Protocol 2: LC-MS/MS Method for Quantification of this compound
This protocol provides the high sensitivity and specificity required for pharmacokinetic studies in complex biological fluids like plasma or urine.
-
Sample Preparation (Plasma):
-
Follow the same protein precipitation procedure as described in the HPLC-UV method. Solid Phase Extraction (SPE) may be used for enhanced cleanup if necessary.
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (re-equilibration)
-
-
-
MS/MS Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition:
-
This compound: Precursor m/z 303.0 → Product m/z 171.0
-
Internal Standard (e.g., ¹³C₅-8-Chloroinosine): Precursor m/z 308.0 → Product m/z 176.0
-
-
Key Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
Visualized Workflows
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are viable methods for the detection of this compound, but their applications are distinct.
-
Choose HPLC-UV for routine analysis, quality control of bulk substances, or studies with high analyte concentrations where the sample matrix is relatively simple. Its lower cost and operational simplicity make it an attractive option when the highest sensitivity is not required.
-
Choose LC-MS/MS for applications demanding high sensitivity and specificity, such as pharmacokinetic studies in plasma or urine, metabolite identification, and trace-level quantification. Despite its higher cost and complexity, the superior performance of LC-MS/MS is essential for obtaining reliable data from complex biological samples.
References
Validating 8-Chloroinosine's Role in 8-Chloro-Adenosine Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanisms underlying resistance to the novel antineoplastic agent 8-chloro-adenosine (8-Cl-Ado), with a specific focus on the role of its metabolite, 8-chloroinosine. We compare this metabolic inactivation pathway with other known resistance mechanisms and present data on synergistic therapeutic strategies designed to overcome them.
Overview of 8-Chloro-Adenosine (8-Cl-Ado) Action
8-Chloro-adenosine is a ribonucleoside analog demonstrating significant preclinical and clinical activity against various hematological malignancies, particularly Acute Myeloid Leukemia (AML).[1][2] It functions as a prodrug, requiring intracellular phosphorylation by adenosine kinase (ADK) to its active triphosphate form, 8-Cl-ATP.[1][3][4] The cytotoxic effects of 8-Cl-ATP are primarily mediated through two mechanisms:
-
Inhibition of RNA Synthesis: 8-Cl-ATP is incorporated into newly transcribed RNA, acting as a chain terminator and disrupting RNA elongation.
-
Depletion of Cellular ATP: The accumulation of 8-Cl-ATP leads to a significant reduction in endogenous ATP pools, inducing an energy crisis and promoting apoptosis.
Despite its promise, both intrinsic and acquired resistance can limit the therapeutic efficacy of 8-Cl-Ado.
Comparative Analysis of 8-Cl-Ado Resistance Mechanisms
Resistance to 8-Cl-Ado can arise from several distinct cellular adaptations. Below, we compare the metabolic inactivation pathway involving this compound with other key resistance mechanisms.
Mechanism 1: Metabolic Inactivation via Deamination to this compound
A primary pathway for drug inactivation is the deamination of 8-Cl-Ado to this compound (8-Cl-Ino) by the enzyme adenosine deaminase (ADA). This conversion prevents the necessary first step of phosphorylation by adenosine kinase, thereby precluding the formation of the active metabolite, 8-Cl-ATP. Studies have shown that a significant portion of 8-Cl-Ado can be metabolically inactivated in plasma, with 8-Cl-Ino being a readily detected metabolite. While attempts to enhance 8-Cl-ATP formation by co-administering an ADA inhibitor (2'-deoxycoformycin) did not significantly increase intracellular 8-Cl-ATP levels in one preclinical model, this pathway remains a critical factor in the bioavailability and efficacy of 8-Cl-Ado.
Mechanism 2: Deficient Adenosine Kinase (ADK) Activity
The phosphorylation of 8-Cl-Ado to 8-Cl-AMP is the rate-limiting step in its activation. Cells that lack or have significantly reduced adenosine kinase activity are unable to generate the cytotoxic 8-Cl-ATP metabolite. This renders them highly resistant to both 8-Cl-Ado and its prodrug, 8-Cl-cAMP. This mechanism represents a complete block in the drug's bioactivation pathway.
Mechanism 3: Metabolic Reprogramming via p53-Mediated Upregulation of Fatty Acid Oxidation (FAO)
A more complex, adaptive resistance mechanism involves the cell's response to 8-Cl-Ado-induced stress. Treatment with 8-Cl-Ado can lead to the upregulation of the tumor suppressor protein p53. Paradoxically, this p53 activation can increase fatty acid oxidation (FAO) and oxidative phosphorylation (OXPHOS) to generate ATP, thereby counteracting the energy depletion caused by 8-Cl-Ado. This metabolic shift serves as a self-limiting factor on the drug's activity, particularly in leukemic stem cells (LSCs) which are highly dependent on OXPHOS for survival.
Data Presentation: Performance Comparison
The following tables summarize quantitative data from preclinical studies, comparing the efficacy of 8-Cl-Ado under various conditions and in combination with other agents.
Table 1: In Vitro Cytotoxicity of 8-Cl-Ado in AML Cell Lines
| Cell Line | Key Feature | IC50 (72h) | ATP Reduction (10 µM 8-Cl-Ado) | Reference |
| MOLM-13 | FLT3-ITD | 0.2 µM - 1.4 µM range | >20% | |
| MV4-11 | FLT3-ITD | 0.2 µM - 1.4 µM range | ~20% (single agent) | |
| KG-1a | p53-null | 0.2 µM - 1.4 µM range | ~20% (single agent) | |
| OCI-AML3 | DNMT3A mutant | 0.2 µM - 1.4 µM range | >20% | |
| Primary AML Blasts | FLT3-ITD+ | 800 nM | Associated with 8-Cl-ATP accumulation |
Table 2: Synergistic Effects of 8-Cl-Ado and Venetoclax (VEN)
| Cell Line / Condition | Endpoint | 8-Cl-Ado Alone | Venetoclax Alone | Combination | Reference |
| KG-1a | Intracellular ATP | ~20% reduction | ~40% reduction | ~70% reduction | |
| MV4-11 | Intracellular ATP | ~20% reduction | ~40% reduction | ~90% reduction | |
| AML Cell Lines & Primary Blasts | Cell Growth | Inhibition | Inhibition | Strong Synergy (CI < 1) | |
| MV4-11 Xenograft Model | Median Survival | - | - | Significantly longer than single agents |
Mandatory Visualizations
Signaling and Metabolic Pathways
Caption: Metabolic activation and inactivation pathways of 8-Cl-Ado.
Caption: p53-mediated metabolic resistance to 8-Cl-Ado and Venetoclax's role.
Experimental Workflow
Caption: Experimental workflow for assessing synergy between 8-Cl-Ado and Venetoclax.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of 8-Cl-Ado and its resistance mechanisms are provided below.
Cell Viability and Growth Inhibition Assay (MTT-based)
This protocol is used to determine the concentration of 8-Cl-Ado that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Plate leukemia cell lines (e.g., KG-1a, MV4-11) in 96-well plates at a density of 2-4 x 10⁵ cells/mL. Allow cells to adhere or stabilize overnight if applicable.
-
Drug Treatment: Add 8-Cl-Ado in a series of half-log dilutions (e.g., 0.1 µM to 100 µM). For combination studies, add Venetoclax and/or other agents simultaneously at desired concentrations. Include vehicle-only wells as a control.
-
Incubation: Incubate plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Remove media and add 100 µL of 0.5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent in serum-free media to each well. Incubate for 2.5-4 hours at 37°C.
-
Solubilization: Add 50-100 µL of stop/solubilization solution (e.g., 10% SDS in 50% dimethylformamide). Mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 560 nm using a microplate reader.
-
Analysis: Normalize absorbance data to the vehicle control group. Calculate IC50 values using appropriate software (e.g., GraphPad Prism). For synergy analysis, use software like CompuSyn to calculate the Combination Index (CI).
Intracellular ATP and 8-Cl-ATP Quantification
This protocol measures the impact of 8-Cl-Ado on cellular energy levels and quantifies the accumulation of its active metabolite.
-
Cell Treatment: Treat exponentially growing cells with 8-Cl-Ado (e.g., 10 µM) for various time points (e.g., 6, 12, 24 hours).
-
Nucleotide Extraction: Harvest cells and lyse them using 0.4 N perchloric acid. Place on ice to precipitate proteins.
-
Neutralization: Centrifuge the lysate to pellet debris. Neutralize the supernatant containing the nucleotides with a suitable base (e.g., KOH).
-
Quantification:
-
For ATP: Use a bioluminescence-based assay kit (e.g., ATP Determination Kit) according to the manufacturer's instructions. Measure luminescence on a plate reader and calculate ATP concentration against a standard curve.
-
For 8-Cl-ATP: Separate the nucleoside triphosphates using High-Performance Liquid Chromatography (HPLC) and quantify by comparing the peak area to a known 8-Cl-ATP standard.
-
-
Normalization: Normalize ATP/8-Cl-ATP levels to the total protein concentration or cell number of the sample.
Measurement of Fatty Acid Oxidation (FAO) and Oxidative Phosphorylation (OXPHOS)
This protocol uses real-time metabolic flux analysis to assess changes in cellular respiration in response to drug treatment.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-Carnitine and Palmitate-BSA FAO substrate. Incubate at 37°C in a non-CO₂ incubator.
-
Instrument Setup: Calibrate a Seahorse XF Analyzer with a sensor cartridge. Prepare a utility plate with compounds for injection (e.g., 8-Cl-Ado, Venetoclax, oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: Place the cell culture plate in the Seahorse analyzer. Measure the basal Oxygen Consumption Rate (OCR), an indicator of OXPHOS.
-
Compound Injection: Sequentially inject the drugs of interest (8-Cl-Ado, Venetoclax) and mitochondrial stressors to measure parameters like ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A decrease in OCR upon drug treatment indicates inhibition of OXPHOS. To specifically measure FAO, the reduction in OCR after adding an FAO inhibitor like etomoxir is determined.
-
Data Analysis: The Seahorse XF software calculates OCR in real-time. Normalize data to cell number or protein content per well. Compare the OCR in treated wells to vehicle control wells to determine the effect on FAO and OXPHOS.
References
Comparative Stability of Halogenated Nucleoside Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability of halogenated nucleoside analogs is critical for the design and development of effective therapeutic agents. The introduction of a halogen atom (Fluorine, Chlorine, Bromine, or Iodine) into a nucleoside structure can significantly alter its chemical and biological properties, including its stability against enzymatic degradation and hydrolysis. This guide provides a comparative overview of the stability of these analogs, supported by experimental data and methodologies.
The stability of a nucleoside analog is a key determinant of its pharmacokinetic and pharmacodynamic profile. Halogenation can enhance stability by altering the electronic properties of the nucleobase or the sugar moiety, which can protect against enzymatic attack or hydrolysis. For instance, the addition of a chlorine or fluorine atom at the 2-position of adenosine has been shown to significantly increase its stability against deamination.[1] Similarly, fluorine substitution at the C-2' position of the sugar can increase the stability of the glycosidic bond.[2]
Quantitative Stability Data
The following table summarizes the stability of various halogenated nucleoside analogs under different experimental conditions. It is important to note that direct comparison between studies can be challenging due to variations in experimental setups.
| Nucleoside Analog | Halogen | Position of Halogenation | Experimental Condition | Stability Metric (e.g., Half-life, k_obs) | Reference |
| 2-Chloroadenosine | Chlorine | 2 | pH 2-10, 40-80°C | Increased stability against acid hydrolysis compared to adenosine | [3] |
| 5-Halogenated Cytidines | F, Cl, Br, I | 5 | Slightly acidic conditions | Enhanced base pairing strength in DNA i-motifs, suggesting increased stability | [4][5] |
| 2'-Fluorinated Nucleosides | Fluorine | 2' | N/A | Stable against degradation by nucleases | |
| 2-Chloro-2'-fluoro-2'-deoxyarabinofuranosyladenine (Clofarabine) | Chlorine, Fluorine | 2, 2' | N/A | High resistance to purine nucleoside phosphorylase and acid hydrolysis | |
| 3,9-dihydro-9-oxo-5H-imidazo[1,2-A]purine nucleoside (tricyclic analog of AZG) | N/A (prodrug) | N/A | Water | Half-life of 25 minutes (unstable, reverts to parent nucleoside) |
Factors Influencing Stability
Several factors contribute to the stability of halogenated nucleoside analogs:
-
Type of Halogen: The electronegativity and size of the halogen atom play a crucial role. Fluorine, being the most electronegative and smallest, often imparts the greatest stability.
-
Position of Halogenation: The site of halogenation on the nucleobase or the sugar moiety significantly impacts stability. For example, 2'-fluorination enhances stability against nucleases.
-
pH and Temperature: As with most chemical compounds, the stability of halogenated nucleosides is dependent on the pH and temperature of the environment.
-
Enzymatic Activity: Halogenation can confer resistance to enzymatic degradation, a critical factor for in vivo applications. For example, 2-halogenated analogs show increased resistance to deaminases.
Experimental Protocols
The stability of halogenated nucleoside analogs is assessed using various experimental techniques. Below are detailed methodologies for commonly cited experiments.
High-Performance Liquid Chromatography (HPLC) for Hydrolytic Stability
This method is used to determine the rate of hydrolysis of nucleoside analogs under different pH and temperature conditions.
-
Objective: To quantify the degradation of a nucleoside analog over time.
-
Procedure:
-
Prepare solutions of the halogenated nucleoside analog in buffers of varying pH (e.g., pH 2, 7, 10).
-
Incubate the solutions at controlled temperatures (e.g., 40°C, 60°C, 80°C).
-
At specific time intervals, withdraw aliquots from each solution.
-
Analyze the aliquots using reverse-phase HPLC with a suitable column (e.g., C18) and a mobile phase (e.g., methanol-water gradient).
-
Monitor the degradation of the parent compound and the appearance of degradation products by UV detection at an appropriate wavelength (e.g., 260 nm).
-
Calculate the pseudo-first-order rate constants (k) and half-lives (t½) from the decrease in the peak area of the parent compound over time.
-
UV Thermal Denaturation for Duplex Stability
This method assesses the thermal stability of DNA or RNA duplexes containing halogenated nucleoside analogs.
-
Objective: To determine the melting temperature (Tm) of a nucleic acid duplex, which is an indicator of its thermal stability.
-
Procedure:
-
Prepare solutions containing the oligonucleotide with the halogenated analog and its complementary strand in a suitable buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, pH 7.0).
-
Heat the solution to a high temperature (e.g., 95°C) to ensure complete denaturation of the duplex.
-
Slowly cool the solution to allow for annealing of the strands.
-
Use a UV spectrophotometer equipped with a temperature controller to monitor the absorbance at 260 nm as the temperature is gradually increased.
-
The melting temperature (Tm) is the temperature at which 50% of the duplex has denatured into single strands, observed as the midpoint of the sigmoidal melting curve.
-
Enzymatic Stability Assay
This method evaluates the resistance of a nucleoside analog to degradation by specific enzymes.
-
Objective: To determine the rate of enzymatic degradation of a halogenated nucleoside analog.
-
Procedure:
-
Incubate the halogenated nucleoside analog with a specific enzyme (e.g., adenosine deaminase, purine nucleoside phosphorylase) in a suitable buffer at an optimal temperature and pH for the enzyme.
-
At various time points, stop the reaction (e.g., by heat inactivation or addition of a chemical inhibitor).
-
Analyze the reaction mixture using HPLC, LC-MS, or other suitable analytical techniques to quantify the remaining amount of the nucleoside analog and the amount of the degradation product formed.
-
Determine the rate of degradation and the half-life of the analog in the presence of the enzyme.
-
Visualizing Stability Factors
The following diagram illustrates the key factors influencing the stability of halogenated nucleoside analogs.
Caption: Key determinants of halogenated nucleoside analog stability.
This guide provides a foundational understanding of the comparative stability of halogenated nucleoside analogs. For specific applications, it is crucial to consult detailed experimental studies relevant to the particular analog and biological system of interest.
References
- 1. Efficient Biocatalytic Synthesis of Dihalogenated Purine Nucleoside Analogues Applying Thermodynamic Calculations [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Validating the Link Between 8-Cl-Ado Dose and 8-Chloroinosine Levels: A Comparative Guide
This guide provides a comprehensive comparison of the relationship between the administered dose of 8-Chloro-adenosine (8-Cl-Ado) and the resulting plasma levels of its inactive metabolite, 8-Chloro-inosine (8-Cl-Ino). The information is intended for researchers, scientists, and drug development professionals, with supporting experimental data and detailed methodologies.
Introduction
8-Chloro-adenosine (8-Cl-Ado) is a ribonucleoside analog with demonstrated preclinical antitumor activity in various cancers[1][2]. Its mechanism of action involves intracellular phosphorylation to the active metabolite 8-Chloro-adenosine triphosphate (8-Cl-ATP), which inhibits RNA synthesis and depletes cellular ATP levels, ultimately leading to apoptosis[1][3][4]. A key metabolic pathway for 8-Cl-Ado in plasma is its conversion to 8-Chloro-inosine (8-Cl-Ino) and 8-Chloro-adenine (8-Cl-Ade). Understanding the pharmacokinetics of 8-Cl-Ado, including the dose-dependent formation of its metabolites, is crucial for optimizing its therapeutic use.
Data Presentation: 8-Cl-Ado Dose and Metabolite Levels
The following tables summarize the pharmacokinetic data from a phase 1 clinical trial in patients with relapsed/refractory acute myeloid leukemia (AML). Patients received 8-Cl-Ado as a daily intravenous (IV) infusion for 5 days.
Table 1: Plasma Pharmacokinetics of 8-Cl-Ado and Metabolites at Different Dose Levels
| 8-Cl-Ado Dose (mg/m²) | Infusion Time | Cmax of 8-Cl-Ado (µM) | AUC of 8-Cl-Ado (µMh) | Cmax of 8-Cl-Ino (µM) | AUC of 8-Cl-Ino (µMh) |
| 100 | 1-hour | 1.5 ± 0.5 | 3.2 ± 1.1 | 1.2 ± 0.4 | 4.5 ± 1.5 |
| 200 | 1-hour | 3.1 ± 1.2 | 6.5 ± 2.5 | 2.5 ± 0.9 | 9.8 ± 3.2 |
| 400 | 1-hour | 5.8 ± 2.1 | 12.1 ± 4.3 | 4.9 ± 1.8 | 19.5 ± 6.8 |
| 400 | 4-hour | 2.9 ± 1.0 | 11.8 ± 4.1 | 2.4 ± 0.8 | 18.9 ± 6.5 |
| 600 | 4-hour | 4.2 ± 1.5 | 17.5 ± 5.9 | 3.8 ± 1.3 | 28.1 ± 9.5 |
| 800 | 1-hour | 10.2 ± 3.8 | 21.5 ± 7.9 | 8.5 ± 3.1 | 35.2 ± 12.1 |
*Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration. AUC: Area under the plasma concentration-time curve. Data extracted and compiled from a phase 1 clinical trial in AML patients. The study noted heterogeneity among patients in plasma pharmacokinetics.
Table 2: Intracellular Accumulation of the Active Metabolite 8-Cl-ATP
| 8-Cl-Ado Dose (mg/m²) | Intracellular 8-Cl-ATP Concentration (µM) |
| 100 | 50 - 150 |
| 200 | 100 - 300 |
| 400 | 200 - 600+ |
*Cellular pharmacokinetic data from eight patients indicated accumulation of 8-Cl-ATP, which was associated with AML blast cytoreduction in peripheral blood. In preclinical studies, exposure of AML cell lines to 10 µM 8-Cl-Ado for 12 hours resulted in intracellular 8-Cl-ATP concentrations exceeding 600 µM.
Experimental Protocols
Quantification of 8-Cl-Ado and its Metabolites
Sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) methods were developed and validated for the analysis of human plasma, urine, and cellular samples. These methods allowed for the measurement of the primary drug (8-Cl-Ado), its active metabolite (8-Cl-ATP), and its inactive metabolites (8-Cl-Ade and 8-Cl-Ino).
-
Sample Preparation (Plasma): Plasma samples were typically subjected to protein precipitation with a solvent like acetonitrile. The supernatant was then collected, evaporated, and reconstituted in a suitable mobile phase for injection into the LC-MS/MS or HPLC system.
-
Sample Preparation (Cellular): To measure intracellular levels of metabolites, peripheral blood mononuclear cells (PBMCs) were isolated from patients. The cells were washed with phosphate-buffered saline and then extracted with perchloric acid to precipitate macromolecules. The acid-soluble fraction containing the nucleotides was neutralized and analyzed by HPLC.
-
Chromatographic Separation: A reverse-phase C18 column was commonly used for separation. The mobile phase typically consisted of a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: Mass spectrometry (MS/MS) or ultraviolet (UV) detection was used for quantification. For MS/MS, specific precursor-to-product ion transitions were monitored for each analyte to ensure selectivity and sensitivity.
Visualizations
Below are diagrams illustrating the metabolic pathway of 8-Cl-Ado and a typical experimental workflow for its analysis.
Caption: Metabolic conversion of 8-Chloro-adenosine (8-Cl-Ado).
Caption: Workflow for quantifying 8-Cl-Ado and its metabolites.
Conclusion
The administration of 8-Cl-Ado leads to a dose-dependent increase in plasma concentrations of both the parent drug and its metabolite, 8-Chloro-inosine. While 8-Cl-Ino is an inactive metabolite, its levels serve as an important indicator of the metabolic clearance of 8-Cl-Ado. The primary cytotoxic effects of 8-Cl-Ado are mediated through the intracellular accumulation of 8-Cl-ATP, which also demonstrates a dose-dependent relationship. The provided data and methodologies offer a valuable resource for researchers investigating the pharmacology of 8-Cl-Ado and similar nucleoside analogs.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Succinylation of 8-Chloroadenosine and Its Effect on Fumarate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Chloroadenosine | C10H12ClN5O4 | CID 147569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 8-chloro-cAMP and 8-chloro-adenosine act by the same mechanism in multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 8-Chloroinosine: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 8-Chloroinosine, a halogenated organic compound. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks. The chemical nature of this compound suggests potential hazards, including skin and eye irritation.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile or other chemically resistant gloves.[2] |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Lab Coat | Standard laboratory coat to prevent skin contact.[2] |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. |
All handling of this compound and its waste should be conducted within a certified chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations. It is classified as a halogenated organic waste.
1. Waste Segregation:
-
Keep this compound waste separate from non-halogenated chemical waste.
-
Mixing different waste streams can complicate disposal and increase costs.
2. Waste Container:
-
Use a designated, properly labeled, and leak-proof container for "Halogenated Organic Waste".
-
The container must be made of a material compatible with the chemical.
-
Ensure the container is kept closed at all times except when adding waste.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound". Avoid using abbreviations or chemical formulas on the primary label.
4. Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials.
-
The container should be stored in secondary containment to prevent spills.
5. Scheduling Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the disposal of the hazardous waste. They will provide specific instructions and schedule a pickup.
-
The EHS department will coordinate with a licensed and approved hazardous waste disposal company.
6. Documentation:
-
Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and regulatory agencies.
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is significant, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance. Avoid using combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into the designated halogenated waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This guide provides general recommendations. Always consult your institution's specific safety and disposal protocols and the Safety Data Sheet (SDS) for this compound. All waste disposal must comply with local, state, and federal regulations.
References
Personal protective equipment for handling 8-Chloroinosine
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of 8-Chloroinosine.
Immediate Safety and Handling Precautions
8-Chloroadenosine, and by extension this compound, is a nucleoside analog that may have cytotoxic properties.[2][3] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a designated laboratory area.
Personal Protective Equipment (PPE)
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] The following PPE is mandatory:
| PPE Item | Specification |
| Gloves | Two pairs of chemotherapy-rated nitrile gloves (ASTM D6978). |
| Eye Protection | Chemical safety goggles or a face shield.[5] |
| Lab Coat | A disposable, back-closing gown made of a low-lint, impervious material. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosolization. |
Hazard Identification and First Aid
The primary hazards associated with 8-Chloroadenosine, and presumed for this compound, include potential acute toxicity if swallowed or inhaled, and possible skin and eye irritation.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
Operational Plan: Handling and Experimental Protocols
Adherence to a strict operational plan is essential to ensure safety and experimental integrity.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Solutions
-
Don all required PPE as listed in the table above.
-
Conduct all weighing and solution preparation activities within a chemical fume hood.
-
Use a dedicated set of non-sparking tools for handling the solid compound.
-
Clean all surfaces and equipment thoroughly after use.
Spill Management
-
Evacuate and Ventilate: In the event of a significant spill, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the substance. Avoid using combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Disposal Plan
The disposal of this compound and all associated waste must be managed as hazardous chemical waste in accordance with local, state, and federal regulations.
Waste Segregation and Collection
-
Bulk Waste: Unused or expired this compound is considered bulk hazardous waste. It should be stored in its original container or a securely sealed, chemically compatible container clearly labeled "Hazardous Waste: this compound".
-
Trace Waste: Items with minimal residual contamination, such as used vials, pipette tips, gloves, and bench paper, are considered "trace" hazardous waste. These should be collected in a designated, labeled hazardous waste container.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
Disposal Procedure
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams.
-
Label Containers: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Contact EHS: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department for disposal via incineration at a licensed hazardous waste facility.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.
Experimental Context: Mechanism of Action
8-Chloroadenosine, the precursor to this compound, is a ribonucleoside analog. Its cytotoxic effects are mediated through its intracellular conversion to 8-chloro-adenosine triphosphate (8-Cl-ATP). 8-Cl-ATP acts as an ATP analog and is incorporated into RNA during transcription, leading to the inhibition of RNA synthesis. This disruption of RNA synthesis can induce cell cycle arrest and apoptosis. Furthermore, the accumulation of 8-Cl-ATP can lead to a depletion of the endogenous ATP pool.
References
- 1. A phase 1 trial of 8-chloro-adenosine in relapsed/refractory acute myeloid leukemia: an evaluation of safety and pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. cottrellrna.com [cottrellrna.com]
- 4. echemi.com [echemi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
